molecular formula C10H8N4O B020946 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine CAS No. 54687-66-0

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

Cat. No.: B020946
CAS No.: 54687-66-0
M. Wt: 200.2 g/mol
InChI Key: BZYKRGSMRXJBCF-UHFFFAOYSA-N
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Description

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine, also known as this compound, is a useful research compound. Its molecular formula is C10H8N4O and its molecular weight is 200.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Phthalazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1,2,4]triazolo[3,4-a]phthalazin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c15-6-9-12-13-10-8-4-2-1-3-7(8)5-11-14(9)10/h1-5,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYKRGSMRXJBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30969979
Record name ([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)methanol
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Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54687-66-0
Record name 3-Hydroxymethyltriazolophthalazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYMETHYL-S-TRIAZOLO(3,4-A)PHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL977557T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fused Triazolophthalazine Scaffold

The[1][2][3]triazolo[3,4-a]phthalazine system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This fused bicyclic system has garnered significant attention from researchers in drug development due to its demonstrated potential as an anticonvulsant, anticancer, and antihypertensive agent.[1][3][4] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

This guide focuses on a specific derivative, 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine (CAS 54687-66-0), a molecule of interest for further functionalization and biological screening.[5][6] The presence of a primary alcohol moiety at the 3-position provides a reactive handle for the synthesis of more complex derivatives, such as esters, ethers, and aldehydes, thereby expanding the chemical space for drug discovery. This document provides a comprehensive overview of a robust synthetic protocol for its preparation, detailed characterization methods, and the underlying chemical principles.

Synthetic Pathway: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing from readily available starting materials. The overall strategy involves the formation of the phthalazine core followed by the annulation of the triazole ring.

Part 1: Synthesis of the Key Intermediate, 1-Hydrazinophthalazine

The journey to our target molecule begins with the synthesis of 1-hydrazinophthalazine, a crucial building block. This intermediate is typically prepared from phthalic anhydride. The initial reaction involves the condensation of phthalic anhydride with hydrazine hydrate in a suitable solvent like acetic acid to form 2,3-dihydrophthalazine-1,4-dione.[4] Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride, yields 1,4-dichlorophthalazine.[4] This di-chloro intermediate is then reacted with an excess of hydrazine hydrate, where one of the chlorine atoms is displaced to afford 1-hydrazinophthalazine.[4][7][8]

Part 2: Cyclocondensation to Form the Triazole Ring

The final and key step in the synthesis is the cyclocondensation of 1-hydrazinophthalazine with glycolic acid (hydroxyacetic acid). This reaction proceeds via an initial nucleophilic acyl substitution, where the more nucleophilic terminal nitrogen of the hydrazine moiety attacks the carbonyl carbon of glycolic acid.[9] This is followed by an intramolecular cyclization with the elimination of water, driven by heating, to form the stable, fused aromatic triazole ring.

The choice of glycolic acid is pivotal as its alpha-hydroxy group is carried through the reaction to become the hydroxymethyl substituent at the 3-position of the final triazolophthalazine ring system.

Reaction Scheme:

Caption: Synthetic route to this compound.

Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Adherence to all institutional and governmental safety regulations is mandatory. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents:
  • 1-Hydrazinophthalazine (CAS 19064-73-8)

  • Glycolic acid (CAS 79-14-1)[10]

  • Phosphorus oxychloride (as a solvent and dehydrating agent)

  • Ethanol (for recrystallization)

  • Deionized water

  • Ice

Step-by-step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-hydrazinophthalazine (1 equivalent).

  • Addition of Reagents: To the flask, add glycolic acid (1.1 equivalents) and an excess of phosphorus oxychloride as the solvent. The use of phosphorus oxychloride facilitates the dehydration and cyclization step.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess phosphorus oxychloride is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is an exothermic process and should be performed with caution in a fume hood.

  • Precipitation and Filtration: The acidic solution is then neutralized with a suitable base (e.g., a saturated solution of sodium bicarbonate) until the product precipitates out. The solid product is collected by vacuum filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

  • Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.

Characterization of this compound

Confirmation of the structure and purity of the synthesized compound is achieved through a combination of spectroscopic and physical methods.

Physical Properties:
PropertyExpected Value
Molecular Formula C₁₀H₈N₄O[5][11]
Molecular Weight 200.20 g/mol [5][11]
Appearance Expected to be a crystalline solid
Melting Point To be determined experimentally
Solubility Likely soluble in polar organic solvents
Spectroscopic Data Interpretation:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalazine ring system, typically in the range of δ 7.5-8.5 ppm. A key signal will be a singlet or a multiplet corresponding to the methylene protons (-CH₂-) of the hydroxymethyl group, likely appearing around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the aromatic carbons of the fused ring system in the downfield region (δ 120-150 ppm). The carbon of the methylene group (-CH₂OH) is expected to resonate in the range of δ 55-65 ppm. The carbons of the triazole ring will also have characteristic chemical shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ will be indicative of the O-H stretching of the hydroxyl group. C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the fused heterocyclic system will appear in the 1500-1650 cm⁻¹ region.

  • MS (Mass Spectrometry): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 200.20.

Data Visualization Workflow:

Characterization_Workflow start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms mp Melting Point Determination start->mp structure Structural Elucidation nmr->structure functional_groups Functional Group Identification ir->functional_groups molecular_weight Molecular Weight Confirmation ms->molecular_weight purity Purity Assessment mp->purity final Confirmed Structure & Purity of 3-Hydroxymethyl-s-triazolo [3,4-a]phthalazine structure->final functional_groups->final molecular_weight->final purity->final

Caption: Workflow for the characterization of the synthesized compound.

Conclusion and Future Perspectives

This technical guide outlines a reliable and well-established methodology for the synthesis of this compound. The described protocol, rooted in fundamental principles of heterocyclic chemistry, provides a clear pathway for obtaining this valuable intermediate. The comprehensive characterization techniques detailed herein are essential for verifying the structural integrity and purity of the final product, ensuring its suitability for subsequent research and development activities.

The availability of this compound opens up numerous avenues for the creation of novel compound libraries. The hydroxymethyl group serves as a versatile anchor for the introduction of diverse functionalities, which could lead to the discovery of new therapeutic agents with enhanced potency and selectivity. Further studies on this scaffold and its derivatives are warranted to fully explore their potential in the field of medicinal chemistry.

References

  • Vertex AI Search. (2011). Synthesis & Evalution Of Triazolo Phthalazine Derivatives As Anticonvulsant Agents.
  • Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011.
  • eJManager. (n.d.). synthesis of triazolophthalazine derivatives as anti oxidant agents.
  • PubMed. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives.
  • ResearchGate. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives.
  • Bentham Science. (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). This compound.
  • precisionFDA. (n.d.). 3-HYDROXYMETHYL-S-TRIAZOLO(3,4-A)PHTHALAZINE.
  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines.
  • SciSpace. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
  • Semantic Scholar. (n.d.). THE METABOLISM OF 1-HYDRAZINOPHTHALAZINE.
  • PrepChem.com. (n.d.). Synthesis of 1,2,4-Triazolo[3,4-a]-phthalazine-3-thiol (Compound III-6).
  • Google Patents. (n.d.). CN111808034A - Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate.
  • Zenodo. (n.d.). Chapter 3 – Structural characterization of triazines.
  • PubMed. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate.
  • Chemistry Stack Exchange. (2017). Reaction of hydrazine and hydroxylamines with carboxylic acids.
  • Santa Cruz Biotechnology. (n.d.). 1-Hydrazinophthalazine Hydrochloride.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Hydrazinophthalazine Hydrochloride.
  • PubMed. (1969). The metabolism of 1-hydrazinophthalazine: the correct structure of the pseudo-"N-acetyl-1-hydrazinophthalazine".
  • National Institutes of Health. (n.d.). Acute and 28-Day Repeated Inhalation Toxicity Study of Glycolic Acid in Male Sprague-Dawley Rats.

Sources

Spectroscopic analysis of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation and characterization of this compound. As a significant metabolite of the antihypertensive drug hydralazine, a thorough understanding of its spectroscopic signature is crucial for researchers in drug metabolism, pharmacology, and medicinal chemistry.[1][2] This document moves beyond mere data presentation to explain the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

Core Molecular Structure and Properties

This compound is a fused heterocyclic system with the molecular formula C₁₀H₈N₄O and a molecular weight of 200.20 g/mol .[3][4] Its structure comprises a phthalazine core fused with a 1,2,4-triazole ring, which is substituted with a hydroxymethyl group at the 3-position. This intricate arrangement of aromatic and functional groups gives rise to a distinct spectroscopic profile that can be comprehensively mapped using a multi-technique approach.

Caption: Chemical structure of the title compound.

Integrated Spectroscopic Workflow

The definitive structural confirmation of this compound relies not on a single technique, but on the synergistic integration of data from multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combination constitutes a self-validating system for analysis.

workflow cluster_main Spectroscopic Characterization Workflow synthesis Synthesis / Isolation (e.g., from metabolism of Hydralazine) purification Purification (e.g., HPLC, Crystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Map C-H Framework purification->nmr uv UV-Vis Spectroscopy Analyze Conjugated System purification->uv elucidation Final Structure Elucidation (Data Integration) ms->elucidation ir->elucidation nmr->elucidation uv->elucidation

Caption: Integrated workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the foundational technique for this analysis. Its primary role is to provide an unambiguous determination of the molecular weight and, with high-resolution instrumentation (HRMS), the elemental composition. For a nitrogen-rich heterocyclic compound like this, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation).

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) using a known standard to ensure high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The expected exact mass for the protonated molecule [C₁₀H₉N₄O]⁺ is calculated and used as the target.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured mass to the calculated mass. A mass error of <5 ppm provides high confidence in the elemental formula.

Data Interpretation & Summary

The key piece of information is the molecular ion peak. Based on its formula, the expected masses are:

Ion SpeciesCalculated Monoisotopic MassExpected Observation
[M] (Neutral)200.070Not typically observed in ESI
[M+H]⁺201.077The primary ion in positive mode ESI
[M+Na]⁺223.059Often observed as a sodium adduct

The observation of an ion at m/z 201.077 (within HRMS error tolerance) would strongly support the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons (like the -OH proton).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction.

¹H NMR - Predicted Data Interpretation

The proton spectrum can be divided into three key regions:

  • Aromatic Region (approx. δ 7.5-8.6 ppm): The four protons on the phthalazine ring will appear here. Due to the fused ring system, they will form a complex multiplet pattern. We can predict one proton will be shifted significantly downfield (e.g., > δ 8.5 ppm) due to its proximity to the triazole ring nitrogen.[5]

  • Methylene Region (approx. δ 4.5-5.0 ppm): The two protons of the hydroxymethyl (-CH₂OH) group will appear as a singlet, or potentially a doublet if coupled to the hydroxyl proton.

  • Hydroxyl Region (variable): The single proton of the hydroxyl (-OH) group will appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it may appear as a triplet if coupled to the adjacent CH₂ group.

¹³C NMR - Predicted Data Interpretation

The carbon spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in the molecule:

  • Aromatic/Heterocyclic Carbons (approx. δ 120-160 ppm): Eight signals will appear in this region, corresponding to the carbons of the fused phthalazine and triazole rings. Carbons attached directly to nitrogen atoms will be the most downfield.[5]

  • Methylene Carbon (approx. δ 55-65 ppm): The carbon of the -CH₂OH group will appear in this aliphatic region.

Predicted NMR Data Summary

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
Phthalazine Ar-H (4H)7.5 - 8.6120 - 135Multiplets
-CH₂-4.5 - 5.055 - 65Singlet / Doublet
-OHVariable-Broad Singlet / Triplet
Triazole C3-155 - 165-
Fused Ring Carbons-140 - 150-

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The vibrational frequencies of specific bonds act as fingerprints. For this compound, the most important features to confirm are the hydroxyl group and the C=N/C=C bonds of the heterocyclic system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Perform a background scan of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Data Interpretation

  • O-H Stretch (approx. 3200-3500 cm⁻¹): A strong, broad absorption band in this region is definitive evidence of the hydroxyl group.

  • Aromatic C-H Stretch (approx. 3000-3100 cm⁻¹): Sharp, medium-intensity peaks just above 3000 cm⁻¹ confirm the presence of aromatic protons.

  • C=N and C=C Stretching (approx. 1500-1650 cm⁻¹): A series of strong to medium, sharp absorptions in this fingerprint region are characteristic of the conjugated triazolophthalazine ring system.[6]

  • C-O Stretch (approx. 1000-1100 cm⁻¹): A strong band in this region corresponds to the stretching vibration of the primary alcohol C-O bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated π-system. The extensive conjugation in the fused triazolophthalazine core is expected to result in strong absorption bands in the UV region.

Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer.

  • Spectrum Acquisition: Scan the sample from approximately 200 to 400 nm.

  • Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.

Data Interpretation

The spectrum is expected to show multiple strong absorption bands characteristic of π → π* transitions within the aromatic and heterocyclic rings. Phthalazine derivatives typically exhibit complex spectra with several maxima between 220 and 320 nm.[7][8] The exact positions and intensities of these bands provide a characteristic fingerprint for the electronic structure of the conjugated system.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated application of modern spectroscopic techniques. Mass spectrometry confirms the molecular formula, infrared spectroscopy identifies key functional groups, and UV-Vis spectroscopy characterizes the electronic system. The cornerstone of the analysis is NMR spectroscopy, which provides the unambiguous connectivity map of the molecule's atoms. By synthesizing the data from each of these methods, researchers can achieve a high-confidence, self-validated structural confirmation essential for advancing studies in drug development and metabolism.

References

  • Lu, B-W., et al. (n.d.). Supporting Information for a related chemical synthesis. This document provides representative ¹H and ¹³C NMR data for phthalazinone derivatives, which serve as a basis for predicting the spectral characteristics of the title compound.
  • precisionFDA. (n.d.). 3-HYDROXYMETHYL-S-TRIAZOLO(3,4-A)PHTHALAZINE. U.S. Food and Drug Administration. Provides basic chemical properties including molecular formula and weight.
  • Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. Contains representative IR data for the core ring system.
  • Various Authors. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235–244. Discusses the biological activities of related compounds.
  • Zimmer, H., et al. (1975). This compound, a novel urinary hydralazine metabolite in man. Journal of Medicinal Chemistry, 18(10), 1031-3. The primary reference identifying the title compound as a metabolite of hydralazine.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Product information page confirming molecular formula and weight.
  • PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. Provides context on the pharmacological importance of the phthalazine core.
  • ResearchGate. (n.d.). UV–visible spectra of the synthesized 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. Provides example UV-Vis spectra for related phthalazine structures.
  • Yam, V. W-W., et al. (n.d.). Interactions between drug substances and excipients. 1. Fluorescence and HPLC studies of triazolophthalazine derivatives from hydralazine hydrochloride and starch. PubMed. Discusses the formation of triazolophthalazine derivatives in pharmaceutical formulations.
  • Biosynth. (n.d.). This compound. Product information confirming its role as a hydralazine metabolite.
  • ResearchGate. (n.d.). U.V. spectra of derivatives of 1,3,5-triazine. Provides general background on the UV spectroscopy of related heterocyclic systems.

Sources

Chemical properties of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and reactivity of this compound. Primarily known as a major urinary metabolite of the antihypertensive drug hydralazine, this heterocyclic compound holds significant interest for researchers in medicinal chemistry and drug metabolism.[1][2][3] This document delineates its structural characteristics, details robust synthetic pathways for its formation and derivatization, and explores its analytical characterization. Furthermore, it contextualizes the compound's relevance by detailing its metabolic formation from hydralazine, offering insights for professionals in pharmacology and drug development.

Introduction & Significance

The[1][4][5]triazolo[3,4-a]phthalazine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[6][7][8] this compound (3-HMTP) is a key member of this class, distinguished by its role as a principal product of human biotransformation of hydralazine, a widely used vasodilator for treating hypertension.[1][3]

Understanding the chemical properties of 3-HMTP is crucial for several reasons:

  • Pharmacokinetics: Its formation and clearance are central to the pharmacokinetic profile of hydralazine, influencing the drug's efficacy and safety.[1]

  • Drug Metabolism Studies: It serves as a critical biomarker in studies of hydralazine metabolism, particularly in relation to patient-specific enzymatic activity.

  • Synthetic Chemistry: The hydroxymethyl group provides a versatile handle for further chemical modification, enabling the synthesis of novel derivatives for drug discovery programs.

This guide serves as a technical resource, consolidating key information on the synthesis, reactivity, and analytical science of this important molecule.

Physicochemical & Structural Properties

The fundamental properties of 3-HMTP are summarized below. The molecule consists of a rigid, planar tetracyclic system, a feature confirmed by X-ray crystallographic studies of closely related analogs like 3-methyl-1,2,4-triazolo[3,4-a]phthalazine.[9][10] These studies reveal that the fused ring system is nearly planar, which influences its molecular interactions and crystal packing.[9][10]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name [1][4][5]triazolo[3,4-a]phthalazin-3-yl)methanol
CAS Number 54687-66-0[5]
Molecular Formula C₁₀H₈N₄O[4][5]
Molecular Weight 200.20 g/mol [4][5]
Canonical SMILES C1=CC=C2C(=C1)C=NN3C2=NNC=C3CO[4]
InChIKey BZYKRGSMRXJBCF-UHFFFAOYSA-N[4]

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node [shape=none, margin=0];
edge [style=bold];

// Define nodes for atoms with labels N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

C7 [label="C", pos="2.6,1.5!"]; C8 [label="C", pos="3.9,0.75!"]; C9 [label="C", pos="3.9,-0.75!"]; C10 [label="C", pos="2.6,-1.5!"];

C11 [label="C", pos="-2.6, -1.5!"]; O12 [label="O", pos="-3.9, -0.75!"]; H13 [label="H", pos="-3.9, 0!"];

// Invisible nodes for double bond placement p1 [pos="-0.65,1.125!", label=""]; p2 [pos="-0.65,-1.125!", label=""]; p3 [pos="0.65,0!", label=""]; p4 [pos="1.95,1.125!", label=""]; p5 [pos="3.25,1.125!", label=""]; p6 [pos="4.5,0!", label=""]; p7 [pos="3.25,-1.125!", label=""]; p8 [pos="1.95,-1.125!", label=""];

// Draw bonds N1 -- C6; N1 -- N2; N2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; C3 -- C11 [label="H₂"]; C11 -- O12; O12 -- H13;

// Draw double bonds N1 -- p1 [style=invis]; p1 -- N2 [style=invis]; edge[style=solid]; N1=p1; p1=N2; C3 -- p2 [style=invis]; p2 -- N4 [style=invis]; edge[style=solid]; C3=p2; p2=N4; C5 -- p3 [style=invis]; p3 -- C6 [style=invis]; edge[style=solid]; C5=p3; p3=C6; C6 -- p4 [style=invis]; p4 -- C7 [style=invis]; edge[style=solid]; C6=p4; p4=C7; C7 -- p5 [style=invis]; p5 -- C8 [style=invis]; edge[style=solid]; C7=p5; p5=C8; C8 -- p6 [style=invis]; p6 -- C9 [style=invis]; edge[style=solid]; C8=p6; p6=C9; C9 -- p7 [style=invis]; p7 -- C10 [style=invis]; edge[style=solid]; C9=p7; p7=C10; C10 -- p8 [style=invis]; p8 -- C5 [style=invis]; edge[style=solid]; C10=p8; p8=C5;

// Add final labels label = "this compound"; labelloc = "b"; fontsize=12; }

Caption: 2D Structure of this compound.

Synthesis & Derivatization Strategies

The synthesis of 3-HMTP and its analogs relies on established heterocyclic chemistry principles. The general approach involves the initial construction of the core triazolo[3,4-a]phthalazine ring system, followed by functionalization or the use of a pre-functionalized precursor.

Synthesis of the Core Scaffold from Phthalic Anhydride

A reliable and scalable method for constructing the parent scaffold begins with commercially available phthalic anhydride.[1] This multi-step synthesis creates a key intermediate, 1,4-dichlorophthalazine, which is primed for annelation to form the triazole ring.

Synthesis_Workflow cluster_0 Core Scaffold Synthesis A Phthalic Anhydride B Phthalazine A->B  Hydrazine Hydrate,  Acetic Acid C 1,4-Dichlorophthalazine B->C  POCl₃,  110°C D 1-Hydrazinophthalazine C->D  Hydrazine Hydrate E [1,2,4]triazolo[3,4-a]phthalazine Core D->E  Cyclization Reagent  (e.g., Formic Acid) Reactivity_Diagram cluster_reactions Functional Group Transformations cluster_coupling Scaffold Modification (on 6-Chloro analog) main 3-Hydroxymethyl-s-triazolo [3,4-a]phthalazine oxidation Oxidation (e.g., KMnO₄) main->oxidation -CH₂OH → -CHO or -COOH substitution Nucleophilic Substitution (e.g., R-X) main->substitution -CH₂OH → -CH₂-Nu reduction Reduction (e.g., NaBH₄) main->reduction Reduction of Heterocycle suzuki Suzuki-Miyaura Coupling (with Ar-B(OH)₂) start_suzuki 6-Chloro-3-HMTP start_suzuki->suzuki Pd₂(dba)₃, XPhos

Caption: Key reaction pathways for derivatizing the 3-HMTP molecule.

  • Oxidation: The primary alcohol of the hydroxymethyl group can be readily oxidized using standard oxidizing agents like potassium permanganate or chromium-based reagents. [1]Depending on the reaction conditions, this can yield the corresponding aldehyde (3-formyl-) or carboxylic acid (3-carboxy-) derivative, providing entry into a new range of functional groups for further chemistry.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or a halide) and subsequently displaced by various nucleophiles. This allows for the introduction of ethers, esters, amines, and other functionalities at the 3-position. [1]3. Cross-Coupling Reactions: For broader structural diversity, palladium-catalyzed cross-coupling reactions are highly effective. A representative protocol involves the Suzuki-Miyaura coupling of a halogenated analog (e.g., 6-chloro-3-hydroxymethyl-triazolo-phthalazine) with a boronic acid. [1]This powerful reaction enables the modular installation of a wide array of aryl and heteroaryl substituents onto the phthalazine core. [1]

Analytical Characterization

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous identification and characterization of 3-HMTP.

  • Mass Spectrometry (MS): Electron impact or electrospray ionization MS would confirm the molecular weight (m/z 200.20). High-resolution mass spectrometry (HRMS) can verify the elemental composition (C₁₀H₈N₄O).

  • ¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the aromatic protons on the phthalazine ring, a singlet for the methylene protons (-CH₂-), and a broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon spectrum would display signals corresponding to the unique carbon atoms in the aromatic rings and a distinct upfield signal for the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol. Other key signals would include C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region and aromatic C-H stretching above 3000 cm⁻¹. [11]* X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure. While data for 3-HMTP itself is not widely published, analysis of the 3-methyl analog monohydrate shows an almost planar organic molecule with extensive hydrogen bonding and π-stacking interactions in the crystal lattice. [9][10]This provides a strong model for the expected solid-state structure of 3-HMTP.

Metabolic Fate & Biological Context

The primary significance of 3-HMTP lies in its role as a metabolite of hydralazine. Its formation is a key step in the detoxification and elimination pathway of the parent drug.

Biotransformation of Hydralazine to 3-HMTP

The conversion of hydralazine to 3-HMTP is a multi-step enzymatic process occurring predominantly in the liver. [1]

Metabolic_Pathway A Hydralazine B Hydroxylated Intermediate A->B  CYP1A2-mediated  Hydroxylation C 3-Hydroxymethyl-s-triazolo [3,4-a]phthalazine (3-HMTP) B->C  Spontaneous  Cyclization D Glucuronidated 3-HMTP (for excretion) C->D  Glucuronidation

Caption: Metabolic pathway from hydralazine to 3-HMTP.

  • Initial Oxidation: The process begins with the oxidation of hydralazine. This hydroxylation is primarily catalyzed by the Cytochrome P450 enzyme CYP1A2. [1]2. Spontaneous Cyclization: The resulting hydroxylated intermediate is unstable and rapidly undergoes a spontaneous intramolecular cyclization to form the stable, fused triazolo[3,4-a]phthalazine ring system of 3-HMTP. [1]3. Influence of NAT2 Polymorphism: The rate of 3-HMTP formation is significantly influenced by genetic polymorphisms in the N-acetyltransferase 2 (NAT2) enzyme. In "slow acetylators," where the competing acetylation pathway for hydralazine is less efficient, a greater proportion of the drug is shunted towards the oxidative pathway, leading to higher relative levels of 3-HMTP. [1]Conversely, "rapid acetylators" show lower 3-HMTP to hydralazine ratios. [1]4. Further Conjugation: Following its formation, 3-HMTP can be further metabolized via conjugation, typically glucuronidation, which increases its water solubility to facilitate renal excretion. [1]

Conclusion & Future Directions

This compound is a molecule of dual importance. It is a fundamentally important metabolite for understanding the clinical pharmacology of hydralazine and a versatile synthetic building block for medicinal chemistry. The well-defined pathways for its synthesis and the reactivity of its hydroxymethyl group provide a solid foundation for the development of novel compounds based on the triazolophthalazine scaffold.

Future research could focus on:

  • Synthesizing a library of 3-HMTP derivatives to explore their potential as anticancer, anticonvulsant, or anti-inflammatory agents, leveraging the known activities of the parent scaffold. [6][7]* Developing selective inhibitors of the metabolic pathways leading to 3-HMTP to study their effect on hydralazine's therapeutic and toxicological profile.

  • Further exploration of its own potential biological activities, as metabolites are not always inert and can contribute to the overall pharmacological effect of a drug.

This guide provides the core chemical knowledge required to undertake such research, serving as a valuable resource for scientists and researchers in the pharmaceutical sciences.

References

  • This compound | 54687-66-0 | Benchchem. (URL: )
  • 3-HYDROXYMETHYL-S-TRIAZOLO(3,4-A)PHTHALAZINE - precisionFDA. (URL: )
  • Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9):1997-2011. (2005). (URL: [Link])

  • A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo. (URL: [Link])

  • s-Triazolo(3,4-a)phthalazine | C9H6N4 | CID 97337 - PubChem. (URL: [Link])

  • CAS No : 54687-66-0 | Product Name : this compound. (URL: [Link])

  • This compound, a novel urinary hydralazine metabolite in man. Journal of Medicinal Chemistry, 18(10):1031-3. (1975). (URL: [Link])

  • 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate - NIH. (URL: [Link])

  • 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate - PubMed. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11):o2694. (2009). (URL: [Link])

  • Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85:235–244. (2014). (URL: [Link])

  • Synthesis of S‐Triazolo[3,4‐a]phthalazine and Related Polynuclear Heterocyclic Systems. ChemInform, 36(51). (2005). (URL: [Link])

  • This compound, a novel urinary hydralazine metabolite in man | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate - CORE. (2009). (URL: [Link])

  • Recent Developments in Chemistry of Phthalazines - Longdom Publishing. (URL: [Link])

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Isolation of s-Triazolo[3,4-a]phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fused heterocyclic system of s-triazolo[3,4-a]phthalazine has garnered significant attention within the medicinal chemistry landscape. Its unique structural architecture has proven to be a fertile ground for the development of novel therapeutic agents, with derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and isolation of this important class of compounds. Moving beyond a mere recitation of protocols, this guide delves into the strategic considerations and mechanistic underpinnings that govern the successful synthesis and purification of s-triazolo[3,4-a]phthalazine derivatives, empowering researchers to navigate the intricacies of their preparation and unlock their full therapeutic potential.

Introduction: The s-Triazolo[3,4-a]phthalazine Core - A Scaffold of Therapeutic Promise

The s-triazolo[3,4-a]phthalazine nucleus is a rigid, planar tricycle composed of a symmetric 1,2,4-triazole ring fused to a phthalazine moiety. This structural arrangement confers favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. The exploration of this scaffold has led to the discovery of compounds with significant biological activity, making it a "privileged scaffold" in modern drug discovery.

The impetus for the continued investigation of s-triazolo[3,4-a]phthalazine derivatives stems from their demonstrated efficacy in various disease models. Notably, certain derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, with some compounds inducing apoptosis and cell cycle arrest.[3][4] Furthermore, their potential as VEGFR-2 inhibitors highlights their promise in the development of anti-angiogenic cancer therapies.[5][6] Beyond oncology, these compounds have also been investigated for their anti-inflammatory and anticonvulsant activities, underscoring the versatility of this heterocyclic system.[1]

Synthetic Strategies: Constructing the Tricyclic Core

The synthesis of the s-triazolo[3,4-a]phthalazine ring system predominantly relies on the cyclocondensation of a key intermediate, 1-hydrazinophthalazine, with various one-carbon donors. The choice of the cyclizing agent dictates the nature of the substituent at the 3-position of the triazole ring, allowing for the generation of diverse chemical libraries.

The Cornerstone Intermediate: Synthesis of 1-Hydrazinophthalazine

The successful synthesis of s-triazolo[3,4-a]phthalazine derivatives is critically dependent on the availability of high-quality 1-hydrazinophthalazine. This intermediate is typically prepared from phthalazinone, which itself can be synthesized from o-phthalic acid derivatives.

Experimental Protocol: Synthesis of 1-Hydrazinophthalazine

  • Step 1: Synthesis of Phthalazinone. Phthalic anhydride is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, under reflux conditions. The product, phthalazinone, precipitates upon cooling and can be isolated by filtration.

  • Step 2: Chlorination of Phthalazinone. Phthalazinone is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield 1-chlorophthalazine. This reaction is typically performed neat or in a high-boiling solvent.

  • Step 3: Hydrazinolysis of 1-Chlorophthalazine. The crucial step involves the reaction of 1-chlorophthalazine with an excess of hydrazine hydrate. This nucleophilic aromatic substitution reaction proceeds under reflux to afford 1-hydrazinophthalazine.[7] The product is often isolated as its hydrochloride salt.

Synthesis_of_1_Hydrazinophthalazine Phthalic_Anhydride Phthalic Anhydride Phthalazinone Phthalazinone Phthalic_Anhydride->Phthalazinone Hydrazine Hydrate Chlorophthalazine 1-Chlorophthalazine Phthalazinone->Chlorophthalazine POCl₃ Hydrazinophthalazine 1-Hydrazinophthalazine Chlorophthalazine->Hydrazinophthalazine Hydrazine Hydrate

Caption: Synthesis of the key intermediate, 1-hydrazinophthalazine.

Cyclization Reactions: Forging the Triazole Ring

With 1-hydrazinophthalazine in hand, the final triazole ring can be constructed through various cyclization strategies. The choice of reagent directly influences the substituent at the 3-position of the final product.

A straightforward and widely employed method involves the reaction of 1-hydrazinophthalazine with carboxylic acids, acid chlorides, or orthoesters.[7] This approach allows for the introduction of a wide range of alkyl and aryl substituents at the 3-position.

Experimental Protocol: Synthesis of 3-Substituted-s-triazolo[3,4-a]phthalazines

  • A mixture of 1-hydrazinophthalazine and the desired carboxylic acid (or its derivative) is heated, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under reflux in a high-boiling solvent.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

To streamline the synthetic process, one-pot procedures have been developed for the synthesis of 3,6-disubstituted-s-triazolo[3,4-a]phthalazines.[8] These methods often involve the in-situ formation of the hydrazide intermediate followed by cyclization, offering advantages in terms of efficiency and reduced waste generation.

Cyclization_Strategies cluster_reagents Cyclizing Reagents Hydrazinophthalazine 1-Hydrazinophthalazine Final_Product 3-Substituted-s-triazolo[3,4-a]phthalazine Hydrazinophthalazine->Final_Product Carboxylic_Acid R-COOH Carboxylic_Acid->Final_Product R = Alkyl, Aryl Acid_Chloride R-COCl Acid_Chloride->Final_Product R = Alkyl, Aryl Orthoester RC(OR')₃ Orthoester->Final_Product R = H, Alkyl CS2 CS₂ CS2->Final_Product R = SH Cyanogen_Bromide CNBr Cyanogen_Bromide->Final_Product R = NH₂

Caption: Common cyclization pathways to s-triazolo[3,4-a]phthalazines.

Isolation and Purification: Ensuring Purity and Characterization

The isolation and purification of s-triazolo[3,4-a]phthalazine derivatives are critical steps to obtain compounds of sufficient purity for biological evaluation. The choice of purification technique depends on the physical and chemical properties of the target compound.

Table 1: Common Purification Techniques and Spectroscopic Characterization

TechniqueDescriptionKey Spectroscopic Data
Recrystallization A widely used method for purifying solid compounds based on differences in solubility at different temperatures.¹H NMR: Chemical shifts and coupling constants of aromatic and substituent protons.
Column Chromatography A versatile technique for separating mixtures based on the differential adsorption of compounds to a stationary phase.¹³C NMR: Chemical shifts of carbon atoms in the heterocyclic core and substituents.
Preparative HPLC A high-resolution separation technique used for purifying small to large quantities of compounds.Mass Spectrometry: Molecular ion peak corresponding to the calculated molecular weight.
IR Spectroscopy: Characteristic absorption bands for functional groups (e.g., C=N, C-H).

Therapeutic Potential and Future Directions

The s-triazolo[3,4-a]phthalazine scaffold continues to be a focal point of research in medicinal chemistry. The diverse biological activities exhibited by its derivatives, particularly in the realm of oncology, underscore its therapeutic potential.[3][5][6][9] Future research efforts are likely to focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.

  • Development of Novel Synthetic Methodologies: The discovery of more efficient and environmentally friendly synthetic routes to access a wider range of derivatives.

The continued exploration of the s-triazolo[3,4-a]phthalazine scaffold holds great promise for the discovery of novel and effective therapeutic agents for a variety of diseases.

References

  • Liu, H., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244.
  • Abdel-Maksoud, M. S., et al. (2022). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry.
  • Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems.
  • Zhang, Q., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244.
  • Veal, J. M., et al. (2010). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 15(12), 9144-9181.
  • Elmeligie, S., et al. (2019). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1339-1354.
  • Aswathy, J., et al. (2019). A Concise Review on Phthlazine Derivatives and its Biological Activities. Journal of Pharmaceutical Sciences and Research, 11(7), 2526-2532.
  • Madhavan, G. R., et al. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. European Chemical Bulletin, 12(S3), 3604-3627.
  • El-Azm, F. S. M. A., Mahmoud, M. R., & Hekal, M. H. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 1(132).
  • El-Gendy, A. A., et al. (2021). Discovery of novel triazolophthalazine derivatives as DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, e2000456.
  • El-Sayed, N. N. E., et al. (2020). Design, synthesis, and antitumor activity of novel compounds based on 1,2,4-triazolophthalazine scaffold: Apoptosis-inductive and PCAF-inhibitory effects. Bioorganic Chemistry, 102, 104085.
  • El-Sayed, W. A., et al. (2021). From triazolophthalazines to triazoloquinazolines: A bioisosterism-guided approach toward the identification of novel PCAF inhibitors with potential anticancer activity. Bioorganic & Medicinal Chemistry, 42, 116266.
  • Kamal, A., et al. (2009). Synthesis and biological evaluation of 3,6-disubstituted[3][4][5]triazolo[3,4-b][3][4][7]thiadiazole derivatives as a novel class of potential anti-tumor agents. European Journal of Medicinal Chemistry, 44(7), 2776-2781.

  • Lasheen, D. S., et al. (2024).
  • Sangshetti, J. N., Pathan, S. K., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry.

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The Ascendant Trajectory of Triazolophthalazines: A Technical Guide to Their Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Significant Therapeutic Promise

In the landscape of medicinal chemistry, the quest for novel heterocyclic compounds with potent and selective biological activities is perpetual. Among these, the fused heterocyclic system of triazolophthalazine has emerged as a scaffold of considerable interest. This guide provides an in-depth technical exploration of the synthesis, multifaceted biological activities, and therapeutic potential of novel triazolophthalazine derivatives. We will delve into the mechanistic underpinnings of their actions as anticancer, anti-inflammatory, and antimicrobial agents, supported by validated experimental protocols and structure-activity relationship (SAR) insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of this versatile chemical scaffold.

The phthalazine core, a bicyclic aromatic heterocycle, has been a recurring motif in a number of approved drugs, including the vasodilator hydralazine and the antihistamine azelastine.[1] The fusion of a triazole ring to this privileged structure to form the[2][3][4]triazolo[3,4-a]phthalazine system has unlocked a diverse array of pharmacological activities.[4][5] This guide will elucidate the synthetic pathways to these novel compounds and explore their interactions with key biological targets, providing a comprehensive resource for the scientific community.

Synthetic Strategies: Constructing the Triazolophthalazine Core

The synthesis of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives typically commences from readily available precursors such as phthalic anhydride.[4] A common synthetic route involves the initial formation of a phthalazine intermediate, followed by the annelation of the triazole ring.

A representative synthetic workflow is depicted below:

Synthesis_Workflow Phthalic_Anhydride Phthalic Anhydride Phthalhydrazide Phthalhydrazide Phthalic_Anhydride->Phthalhydrazide Reaction with Hydrazine Hydrate Hydrazine_Hydrate Hydrazine Hydrate Dichlorophthalazine 1,4-Dichlorophthalazine Phthalhydrazide->Dichlorophthalazine Chlorination POCl3 POCl3 Hydrazinophthalazine 1-Hydrazino-4-chlorophthalazine Dichlorophthalazine->Hydrazinophthalazine Hydrazinolysis Cyclization Cyclization Hydrazinophthalazine->Cyclization Aromatic_Acid Aromatic Acid Aromatic_Acid->Cyclization Triazolophthalazine_Core Triazolophthalazine Core Cyclization->Triazolophthalazine_Core Functionalization Further Functionalization (e.g., Suzuki Coupling) Triazolophthalazine_Core->Functionalization Novel_Derivatives Novel Derivatives Functionalization->Novel_Derivatives

Caption: Generalized synthetic workflow for novel triazolophthalazine derivatives.

This modular synthetic approach allows for the introduction of diverse substituents at various positions of the triazolophthalazine scaffold, enabling the systematic exploration of structure-activity relationships. For instance, Suzuki coupling reactions can be employed to introduce various aryl groups at the 6-position, leading to compounds with enhanced biological profiles.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancies

Triazolophthalazine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][6]

Induction of Apoptosis and Cell Cycle Arrest

Several novel 1,2,4-triazolo[3,4-a]phthalazine derivatives have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines.[2] For example, certain compounds have demonstrated IC50 values in the low micromolar range against MGC-803 (gastric), EC-9706 (esophageal), HeLa (cervical), and MCF-7 (breast) cancer cell lines.[2][6] Mechanistic studies, often employing flow cytometry, have revealed that these compounds can induce apoptosis and cause cell cycle arrest, typically at the G2/M phase.[2][6]

Targeting Key Enzymes in Cancer Progression

A significant body of research has focused on the design of triazolophthalazine derivatives as inhibitors of specific enzymes that play crucial roles in cancer development and progression.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7] Inspired by the anilinophthalazine structure of the VEGFR inhibitor vatalanib, novel triazolo[3,4-a]phthalazine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[7][8] Some of these compounds have exhibited IC50 values in the sub-micromolar range against VEGFR-2, comparable to the established inhibitor sorafenib.[8]

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[9] PARP inhibitors have emerged as a promising class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[10][11] The triazolophthalazine scaffold has been explored for the development of novel PARP inhibitors, with some derivatives showing promising activity.[9]

The following table summarizes the anticancer activity of selected novel triazolophthalazine compounds:

Compound IDTarget Cancer Cell Line(s)IC50 (µM)Mechanism of ActionReference
11h MGC-803, EC-9706, HeLa, MCF-72.0 - 4.5Apoptosis induction, G2/M cell cycle arrest[2][6]
6o HCT116, MCF-77.0 (HCT116), 16.98 (MCF-7)VEGFR-2 Inhibition[7][8]
17 HePG-2, MCF-7, PC3, HCT-1162.83 - 13.97PCAF Inhibition, Apoptosis induction[12]
32 HePG-2, MCF-7, PC3, HCT-1163.06 - 10.5PCAF Inhibition, Apoptosis induction[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized triazolophthalazine compounds are dissolved in DMSO to create stock solutions. These are then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for a specified period (e.g., 48 or 72 hours). A control group is treated with vehicle (DMSO) alone.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Triazolophthalazine derivatives have been investigated for their potential to mitigate inflammatory responses.

Inhibition of NF-κB Activation

The transcription factor nuclear factor-κB (NF-κB) is a central regulator of inflammation, immunity, and apoptosis.[3] A series of 6-phenoxy-[2][3][4]triazolo[3,4-a]phthalazine-3-carboxamide derivatives have been synthesized and evaluated as inhibitors of NF-κB activation, which is often triggered by tumor necrosis factor-alpha (TNF-α).[3] Certain compounds from this series have demonstrated potent anti-inflammatory activity, with some exhibiting efficacy comparable to the reference drug indomethacin in in vivo models of inflammation.[3]

Anti_Inflammatory_Pathway TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds to IKK IKK Complex TNFR->IKK Activates I_kappa_B IκB IKK->I_kappa_B Phosphorylates & Degrades NF_kappa_B_dimer NF-κB Dimer I_kappa_B->NF_kappa_B_dimer Releases Nucleus Nucleus NF_kappa_B_dimer->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces Triazolophthalazine Triazolophthalazine Derivative Triazolophthalazine->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by triazolophthalazine derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Triazolophthalazine derivatives have shown promise in this area, with activity against both bacteria and fungi.[1][4]

A series of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives have been synthesized and screened for their antimicrobial properties.[4] Some of these compounds have demonstrated inhibitory activity against Staphylococcus aureus, a common and often drug-resistant bacterial pathogen.[4] Notably, certain derivatives have exhibited broad-spectrum activity, inhibiting the growth of both bacterial and fungal strains.[4]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism, is a key parameter for assessing antimicrobial activity.

Step-by-Step Methodology:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Compound Dilution: The triazolophthalazine compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microorganism suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the triazolophthalazine scaffold have provided valuable insights into the structural requirements for potent biological activity.[13][14] For instance, the nature and position of substituents on the phenyl ring attached to the triazole moiety can significantly influence the anticancer and antimicrobial potency.[2][4] Furthermore, the introduction of specific functional groups, such as carboxamides, has been shown to be crucial for anti-inflammatory activity.[3] Quantitative structure-activity relationship (QSAR) studies can be employed to develop predictive models that correlate structural features with biological activities, guiding the design of more potent and selective compounds.[15]

Future Directions and Conclusion

Novel triazolophthalazine compounds represent a highly promising and versatile scaffold for the development of new therapeutic agents. The diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, underscore the significant potential of this chemical class. Future research should focus on:

  • Lead Optimization: Further refinement of the most potent compounds to enhance their efficacy, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: Comprehensive evaluation of lead candidates in relevant animal models to assess their therapeutic potential and safety.

  • Exploration of New Therapeutic Areas: Investigating the potential of triazolophthalazine derivatives in other disease areas, such as neurodegenerative disorders and cardiovascular diseases, where targets like phosphodiesterases are relevant.[16]

References

  • Xue, D. Q., Zhang, X. Y., Wang, C. J., Ma, L. Y., Zhu, N., He, P., ... & Liu, H. M. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 84, 639-647. [Link]

  • Jin, X. J., Piao, H. R., & Quan, Z. S. (2016). Synthesis and anti-inflammatory activity evaluation of a novel series of 6-phenoxy-[2][3][4]triazolo[3,4-a]phthalazine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(6), 1615-1620. [Link]

  • Gouda, M. A., Eldien, H. F., Girgis, A. S., & El-Gazzar, M. G. (2020). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Letters in Drug Design & Discovery, 17(10), 1269-1284. [Link]

  • Xue, D. Q., Zhang, X. Y., Wang, C. J., Ma, L. Y., Zhu, N., He, P., ... & Liu, H. M. (2014). Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(3), 856-859. [Link]

  • Gouda, M. A., Eldien, H. F., Girgis, A. S., & El-Gazzar, M. G. (2020). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Letters in Drug Design & Discovery, 17(10). [Link]

  • Xue, D. Q., Zhang, X. Y., Wang, C. J., Ma, L. Y., Zhu, N., He, P., ... & Liu, H. M. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. ResearchGate. [Link]

  • Perla, P., Yamini, T., Kolli, D., & Kishore, P. V. V. N. (2025). Synthesis and Antimicrobial Activities of Novel 1,2,4-Triazolo[3,4-a]phthalazine Derivatives. ResearchGate. [Link]

  • El-Gazzar, M. G., Gouda, M. A., & Girgis, A. S. (2020). Design, synthesis, and antitumor activity of novel compounds based on 1,2,4-triazolophthalazine scaffold: Apoptosis-inductive and PCAF-inhibitory effects. Bioorganic Chemistry, 101, 104019. [Link]

  • Belavagi, N. S., Deshapande, N., Sunagar, M. G., Gaonkar, S., & Khazi, I. A. M. (2014). Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butyl benzyl)[2][3][4] triazolo[3,4-a] phthalazine derivatives. World Journal of Pharmaceutical Sciences, 2(12), 1746-1752. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., ... & Zhang, J. (2021). Identification of[2][3][4]Triazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. ResearchGate. [Link]

  • Jiang, G., Li, L., & Li, J. (2016). Substituted triazolopiperazine PARP inhibitor, preparation method therefor and use thereof.
  • Khan, I., Ibrar, A., Zaib, S., Abbas, N., & Khan, I. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][2][7][8]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 325-334. [Link]

  • Kumar, R., & Chauhan, P. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804. [Link]

  • Sangshetti, J. N., Shinde, D. B., & De, A. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]

  • Taha, M., Ismail, N. H., Imran, S., Khan, K. M., & Choudhary, M. I. (2020). Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. Molecules, 25(25), 5989. [Link]

  • Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and potential applications. Nature Reviews Drug Discovery, 1(9), 674-682. [Link]

  • Cancer Research UK. (n.d.). PARP Inhibitors. Cancer Research UK. [Link]

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3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine: A Technical Guide to a Key Hydralazine Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine, a significant metabolite of the widely used antihypertensive drug, hydralazine. This document is intended for researchers, scientists, and drug development professionals, offering insights into its formation, chemical properties, analytical determination, and clinical relevance.

Introduction: The Significance of Hydralazine Metabolism

Hydralazine, a direct-acting vasodilator, has been a cornerstone in the management of hypertension and heart failure for decades.[1] Its clinical efficacy is, however, intertwined with a complex metabolic profile that significantly influences its pharmacokinetic and pharmacodynamic properties. The biotransformation of hydralazine is subject to genetic polymorphism, primarily in the N-acetyltransferase 2 (NAT2) enzyme, leading to distinct "slow" and "fast" acetylator phenotypes.[2][3] This variability in metabolism affects drug exposure and can impact both therapeutic outcomes and the incidence of adverse effects. A thorough understanding of its metabolites is therefore paramount for optimizing hydralazine therapy and for the development of safer, more effective antihypertensive agents.

Among the array of metabolites, this compound has been identified as a novel and major urinary metabolite in humans.[4] This guide will delve into the scientific intricacies of this specific metabolite, providing a detailed exploration of its characteristics and the methodologies for its study.

The Metabolic Journey of Hydralazine: Formation of this compound

The biotransformation of hydralazine is a multi-step process involving several key enzymatic reactions. The formation of this compound is a secondary metabolic event, following the initial cyclization of an acetylated intermediate.

The primary metabolic pathways of hydralazine include:

  • N-acetylation: Catalyzed by the NAT2 enzyme, this is a major pathway, particularly in "fast acetylators."

  • Oxidative metabolism: This pathway is more prominent in "slow acetylators" and leads to the formation of various oxidized products.[1]

  • Hydrazone formation: Hydralazine can react with endogenous ketones and aldehydes to form hydrazones.[3]

The formation of the triazolophthalazine ring system is a key event. The acetylated metabolite of hydralazine undergoes cyclization to form 3-methyl-s-triazolo[3,4-a]phthalazine.[5] Subsequent enzymatic hydroxylation of the methyl group leads to the formation of this compound.[6]

Hydralazine_Metabolism Hydralazine Hydralazine Acetylated_Hydralazine N-acetyl-hydralazine Hydralazine->Acetylated_Hydralazine NAT2 Other_Metabolites Other Metabolites (e.g., Phthalazinone, Hydrazones) Hydralazine->Other_Metabolites Oxidation/Conjugation Triazolo_Phthalazine 3-Methyl-s-triazolo [3,4-a]phthalazine Acetylated_Hydralazine->Triazolo_Phthalazine Cyclization Hydroxymethyl_Metabolite 3-Hydroxymethyl-s-triazolo [3,4-a]phthalazine Triazolo_Phthalazine->Hydroxymethyl_Metabolite Hydroxylation

Caption: Metabolic pathway of hydralazine leading to this compound.

Physicochemical Characteristics

A clear understanding of the physicochemical properties of this compound is essential for the development of analytical methods and for interpreting its biological behavior.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₄O[7][8]
Molecular Weight 200.20 g/mol [7][8]
CAS Number 54687-66-0[7]
Appearance Solid (presumed)Inferred
Solubility Expected to have moderate aqueous solubility due to the hydroxyl groupInferred

Analytical Methodologies for Quantification

The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolism studies. Due to the reactive nature of hydralazine and its metabolites, careful sample handling and derivatization are often necessary.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of hydralazine and its metabolites.

Principle: Reversed-phase HPLC is typically employed, separating compounds based on their hydrophobicity. A C18 column is commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

Experimental Protocol (General Approach):

  • Sample Preparation:

    • Biological samples (e.g., plasma, urine) are collected.

    • To prevent the degradation of hydralazine, immediate derivatization or stabilization is often required.[3]

    • Protein precipitation with an organic solvent (e.g., acetonitrile) is a common first step for plasma samples.

    • Solid-phase extraction (SPE) can be used for sample cleanup and concentration.

  • Chromatographic Conditions (Illustrative Example):

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance.

Causality Behind Experimental Choices: The choice of a C18 column is based on the nonpolar nature of the triazolophthalazine ring system. The mobile phase composition is optimized to achieve good separation between the parent drug and its various metabolites, which may have different polarities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the analysis of hydralazine metabolites.

Principle: This technique separates volatile and thermally stable compounds in the gas phase, followed by detection using a mass spectrometer, which provides structural information. Due to the low volatility of this compound, derivatization is necessary to convert it into a more volatile form.

Experimental Protocol (General Approach):

  • Sample Preparation and Derivatization:

    • Extraction of the metabolite from the biological matrix using a suitable organic solvent.

    • Derivatization of the hydroxyl group to a more volatile silyl ether (e.g., using a silylating agent like BSTFA) is a common strategy.[9][10]

  • GC-MS Conditions (Illustrative Example):

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to elute compounds with different boiling points.

    • Ionization: Electron ionization (EI) is typically used.

    • Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Causality Behind Experimental Choices: Derivatization is a critical step to make the analyte suitable for GC analysis. The choice of a specific silylating agent and reaction conditions is optimized to ensure complete and reproducible derivatization. SIM mode in the mass spectrometer is employed to selectively monitor characteristic ions of the derivatized metabolite, thereby increasing the signal-to-noise ratio and improving the limit of detection.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Processing Biological_Sample Biological Sample (Plasma, Urine) Extraction Extraction Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC Extraction->HPLC GCMS GC-MS Derivatization->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification Pharmacokinetic_Analysis Pharmacokinetic Analysis Quantification->Pharmacokinetic_Analysis

Caption: A generalized analytical workflow for the quantification of this compound.

Pharmacokinetic Profile and Clinical Relevance

The pharmacokinetic profile of hydralazine is heavily influenced by the acetylator phenotype.[2] While specific pharmacokinetic parameters for this compound are not extensively documented, its formation is dependent on the upstream acetylation of hydralazine. Therefore, its plasma concentrations are expected to be higher in fast acetylators.

The clinical relevance of this compound is an area of ongoing interest. While some metabolites of hydralazine exhibit pharmacological activity, they are generally less potent vasodilators than the parent compound. The presence of a hydroxyl group on the this compound molecule provides a potential site for further conjugation reactions (e.g., glucuronidation), facilitating its excretion.[6] There is also interest in whether this metabolite could act as a hapten, potentially playing a role in the drug-induced lupus erythematosus associated with hydralazine therapy, although this remains an area for further investigation.

Synthesis and Characterization

The laboratory synthesis of this compound is essential for obtaining an analytical standard for quantification and for further pharmacological studies. A plausible synthetic route involves the reaction of a suitable phthalazine precursor with a reagent that can introduce the hydroxymethyl group.

Synthetic Approach:

A potential synthesis involves the reaction of 1-chloro-4-hydrazinophthalazine with formaldehyde.[6] This reaction would likely proceed through the formation of a hydrazone intermediate, followed by cyclization to form the triazole ring with the hydroxymethyl group at the 3-position.

Characterization:

The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of the hydroxymethyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups, such as the hydroxyl group.

Conclusion

This compound is a key metabolite in the complex biotransformation of hydralazine. Its formation is influenced by the polymorphic N-acetyltransferase 2 enzyme, highlighting the importance of pharmacogenetics in hydralazine therapy. While analytical methods for its quantification have been developed, further research is needed to fully elucidate its pharmacokinetic profile and clinical significance. A deeper understanding of this metabolite will contribute to a more comprehensive picture of hydralazine's action and may inform the development of future antihypertensive drugs with improved safety and efficacy profiles.

References

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In Silico Modeling of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The phthalazine scaffold is a versatile nitrogen-containing heterocycle that has garnered significant attention from medicinal chemists.[1] Derivatives of this structure have shown a wide range of pharmacological activities, including antidiabetic, anticancer, antihypertensive, and anti-inflammatory properties.[1] The fusion of a triazole ring to the phthalazine core, forming s-triazolo[3,4-a]phthalazine, has been a strategy to develop potent and selective anticancer agents.[2][3] Specifically, 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine (Molecular Formula: C10H8N4O) is a derivative of this class.[4]

This in-depth technical guide will provide a comprehensive walkthrough of the in silico modeling of this compound interactions. As a Senior Application Scientist, the goal is to present not just a series of steps, but the underlying scientific rationale for each methodological choice. This guide is designed for researchers, scientists, and drug development professionals to elucidate the potential mechanisms of action and to guide further experimental studies.

Part I: Ligand and Target Preparation

The foundation of any robust in silico study lies in the meticulous preparation of both the small molecule (ligand) and its biological target (receptor).

Ligand Preparation

The initial step involves generating a high-quality 3D conformation of this compound.

Protocol: Ligand 3D Structure Generation and Optimization

  • 2D Sketching and 3D Conversion: The 2D structure of the molecule can be drawn using chemical drawing software such as ChemDraw. This 2D representation is then converted into a 3D structure.

  • Energy Minimization: The initial 3D structure is a rough estimate. To obtain a more realistic and low-energy conformation, an energy minimization process is performed. This is typically done using a molecular mechanics force field, such as MMFF94 or UFF. This step is crucial for ensuring that the ligand conformation is energetically favorable before proceeding to docking.

  • File Format Conversion: The optimized 3D structure is saved in a suitable format for docking software, such as .mol2 or .pdbqt.

Target Identification and Preparation

For novel compounds, the biological target may not be known. In such cases, a combination of literature review and computational approaches can be employed.

Strategies for Target Identification:

  • Literature Review: A thorough search for studies on analogous s-triazolo[3,4-a]phthalazine derivatives can provide insights into potential targets. For instance, some phthalazine derivatives have been investigated as VEGFR-2 inhibitors.[5][6][7]

  • In Silico Target Prediction: Web servers and software can predict potential targets based on the ligand's structural similarity to known binders.[8][9]

For the purpose of this guide, we will proceed with a hypothetical target, a protein kinase, which is a common target for anticancer agents.[10]

Protocol: Receptor Preparation

  • Obtain Protein Structure: The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Pre-processing: The downloaded PDB file often contains non-essential molecules like water, ions, and co-crystallized ligands. These are generally removed to prepare the protein for docking.[11]

  • Adding Hydrogens and Assigning Charges: Hydrogens are usually not resolved in crystal structures and must be added. Charges are then assigned to each atom.

  • Defining the Binding Site: The binding site, or the "docking box," is defined.[12] If a co-crystallized ligand is present, its location can be used to define the center of the binding site.

Part II: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[12]

The Rationale Behind Docking

Docking helps in understanding the binding mode of a ligand and provides an estimate of its binding affinity. This information is invaluable for prioritizing compounds for further experimental testing.

Docking Workflow

Caption: A simplified workflow for molecular docking.

Protocol: Molecular Docking using AutoDock Vina

  • Input Files: The prepared ligand and receptor files (in .pdbqt format) are used as input.[13]

  • Grid Box Definition: A grid box is defined around the active site of the receptor. This box specifies the search space for the docking algorithm.[11][13]

  • Running the Simulation: The docking simulation is initiated. AutoDock Vina will explore different conformations and orientations of the ligand within the grid box and calculate the binding affinity for each.[13][14]

  • Analysis of Results: The output will be a set of binding poses ranked by their predicted binding affinities (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.[12]

Interpreting Docking Results

The analysis focuses on the interactions between the ligand and the amino acid residues in the binding site. Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions.

  • Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

  • Pi-Pi Stacking: Interactions between aromatic rings.

Table 1: Example Docking Results Summary

PoseBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5LYS78, GLU95Hydrogen Bond
2-8.2PHE145Pi-Pi Stacking
3-7.9LEU140, VAL80Hydrophobic

Part III: Molecular Dynamics (MD) Simulations

While docking provides a static picture of the protein-ligand interaction, MD simulations offer a dynamic view, revealing how the complex behaves over time.[15][16]

The Importance of Dynamics

MD simulations can validate the stability of the docked pose and provide a more accurate estimation of the binding free energy.[16][17] They allow for the observation of conformational changes in both the protein and the ligand upon binding.[16]

MD Simulation Workflow

Caption: A general workflow for molecular dynamics simulation.

Protocol: MD Simulation using GROMACS

  • System Setup: The best-docked complex is placed in a simulation box, which is then filled with water molecules to mimic the cellular environment. Ions are added to neutralize the system.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature (NVT ensemble) and then the pressure is stabilized (NPT ensemble). This ensures the system is in a stable state before the production run.

  • Production MD: The simulation is run for a specific duration (e.g., 100 ns), during which the positions and velocities of all atoms are recorded at regular intervals.

  • Trajectory Analysis: The resulting trajectory is analyzed to understand the dynamic properties of the complex.

Key Analyses in MD Simulations
  • Root Mean Square Deviation (RMSD): Measures the stability of the protein and ligand over time.

  • Root Mean Square Fluctuation (RMSF): Identifies the flexible regions of the protein.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds throughout the simulation.

  • Binding Free Energy Calculations (MM/PBSA or MM/GBSA): Provides a more accurate estimation of the binding affinity.[18]

Part IV: Advanced In Silico Modeling

Beyond docking and MD simulations, other computational methods can provide further insights.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structures of a series of compounds with their biological activities.[19][20][21] For phthalazine derivatives, 3D-QSAR studies have been performed to understand the structural requirements for their activity.[21][22]

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[23] Pharmacophore models can be used for virtual screening to identify novel scaffolds with similar activity.[10][24][25]

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery.[26][27][28][29] In silico ADMET prediction can help to identify potential liabilities of a drug candidate before significant resources are invested.[27][30]

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound. By combining molecular docking, molecular dynamics simulations, and other advanced computational techniques, researchers can gain valuable insights into the potential biological targets and mechanisms of action of this and other novel compounds. These computational predictions, when integrated with experimental validation, can significantly accelerate the drug discovery and development process.

References

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An In-depth Technical Guide to the Pharmacological Profile of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine (3-HMTP), a molecule of significant pharmacological interest. Primarily known as the principal urinary metabolite of the antihypertensive drug hydralazine, the pharmacological profile of 3-HMTP is intrinsically linked to the efficacy, metabolism, and safety of its parent compound. This document elucidates its metabolic formation, the critical influence of pharmacogenetics, its chemical synthesis, and the broader therapeutic potential of the triazolophthalazine scaffold. We will explore its known biological context and delve into the experimental methodologies used to characterize such compounds, offering a resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction: The Significance of a Metabolite

This compound (3-HMTP) is a heterocyclic organic compound first identified as a major metabolic product of hydralazine, a direct-acting smooth muscle relaxant used to treat hypertension.[1][2] While often viewed as a simple byproduct of biotransformation, understanding the profile of 3-HMTP is critical for comprehending the complete clinical picture of hydralazine.[3] The concentration, rate of formation, and potential intrinsic activity of this metabolite can significantly influence the therapeutic window and adverse effect profile of hydralazine, including idiosyncratic reactions like drug-induced lupus.[3] This guide moves beyond a cursory description, treating 3-HMTP as a distinct chemical entity whose story reveals fundamental principles of drug metabolism, pharmacogenetics, and the latent therapeutic potential within drug metabolite families.

Table 1: Chemical and Physical Properties
PropertyValueReference(s)
CAS Number 54687-66-0[4][5]
Molecular Formula C₁₀H₈N₄O[5][6]
Molecular Weight 200.20 g/mol [4][6]
IUPAC Name ([1][3][7]triazolo[3,4-a]phthalazin-3-yl)methanol[4]
Synonyms 3-HMTP[3]
SMILES c1ccc2c(c1)cnn3c(CO)nnc23[6]
InChIKey BZYKRGSMRXJBCF-UHFFFAOYSA-N[6]

Metabolic Formation and Pharmacokinetic Profile

The journey from the parent drug hydralazine to 3-HMTP is a multi-step enzymatic process primarily occurring in the liver. This pathway is a classic example of how drug metabolism serves not only to detoxify and eliminate xenobiotics but also to create new chemical entities with their own potential effects.

The Metabolic Pathway: A Tale of Two Enzymes and a Cyclization

The biotransformation of hydralazine into 3-HMTP is not a single reaction but a cascade involving oxidation and cyclization.[3]

  • Initial Oxidation : The process begins with the hydroxylation of hydralazine. This critical step is catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2 identified as a key player. The kinetics in human liver microsomes show a Km of 48 μM and a Vmax of 12 nmol/min/mg protein. Aldehyde oxidase (AO) also contributes to this oxidative step.[3]

  • Spontaneous Cyclization : Following hydroxylation, the intermediate undergoes a spontaneous intramolecular cyclization. This reaction forms the stable, aromatic s-triazolo[3,4-a]phthalazine ring system.[3]

  • Conjugation for Excretion : To facilitate renal clearance, the newly formed 3-HMTP can be further metabolized through conjugation, primarily glucuronidation, which significantly increases its water solubility.[3]

G cluster_0 Hepatic Biotransformation hydralazine Hydralazine intermediate Hydroxylated Intermediate hydralazine->intermediate CYP1A2 / AO (Oxidation) hmtp 3-HMTP intermediate->hmtp Spontaneous Cyclization excretion Glucuronidated 3-HMTP (for Renal Excretion) hmtp->excretion Glucuronosyl- transferases

Caption: Metabolic pathway of Hydralazine to 3-HMTP.

The Decisive Role of NAT2 Polymorphism

A pivotal factor governing the metabolic fate of hydralazine is the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme. Humans are generally categorized as "slow acetylators" or "rapid acetylators."[3] This genetic trait dictates the primary metabolic route for hydralazine and, consequently, the yield of 3-HMTP.

  • Rapid Acetylators : In individuals with high NAT2 activity, hydralazine is efficiently acetylated to form N-acetylhydralazine, which then cyclizes to 3-methyl-s-triazolo[3,4-a]phthalazine. In this population, the oxidative pathway to 3-HMTP is less dominant.

  • Slow Acetylators : In individuals with reduced NAT2 function, the acetylation pathway is sluggish. This shunts a larger proportion of the hydralazine dose down the alternative oxidative pathway, leading to significantly higher plasma concentrations and urinary excretion of 3-HMTP.[3] Ratios of 3-HMTP to hydralazine in urine can be nearly 10-fold higher in rapid acetylators compared to slow acetylators (14.9 vs. 1.6).[3]

This genetic variability is of profound clinical importance, as it explains much of the interindividual differences in hydralazine efficacy and the risk of adverse effects like drug-induced lupus and hepatotoxicity, which are more common in slow acetylators.[3]

Synthesis and Structural Elucidation

While 3-HMTP is primarily encountered as a metabolite, its chemical synthesis is essential for generating analytical standards and for exploring the pharmacological potential of its derivatives.

Rationale for Synthetic Routes

The goal of synthesis is to construct the fused heterocyclic triazolophthalazine core and then introduce the hydroxymethyl functional group. A common and validated approach involves building the phthalazine ring first, followed by the annelation of the triazole ring.

Experimental Protocol: Synthesis of the Triazolophthalazine Scaffold

This protocol outlines a foundational method for creating the core ring system, which is a precursor to 3-HMTP.[3]

  • Step 1: Formation of Phthalazine.

    • Reagents : Phthalic anhydride, hydrazine hydrate, acetic acid.

    • Procedure : Condense phthalic anhydride with hydrazine hydrate in acetic acid under reflux.

    • Causality : The acidic medium facilitates the nucleophilic attack of hydrazine onto the anhydride carbonyls, leading to cyclization and dehydration to form the pyridazine ring of the phthalazine core. An 83.77% yield has been reported for this step.[3]

  • Step 2: Chlorination of the Phthalazine Core.

    • Reagents : Phthalazine from Step 1, phosphorus oxychloride (POCl₃).

    • Procedure : Treat the phthalazine with POCl₃ at elevated temperatures (e.g., 110°C).

    • Causality : POCl₃ is a powerful chlorinating agent that replaces the hydroxyl groups of the tautomeric phthalazinone form with chlorine atoms, yielding 1,4-dichlorophthalazine. This intermediate is highly reactive and primed for subsequent nucleophilic substitution.[3]

  • Step 3: Formation of the Triazole Ring.

    • Reagents : 1,4-dichlorophthalazine, a hydrazine derivative.

    • Procedure : React the dichlorophthalazine with a suitable hydrazine-containing reagent to facilitate the final ring closure, forming the triazole moiety. Further functional group interconversion, such as the reductive amination of a related ketone with formaldehyde, can then be used to install the hydroxymethyl group.[3]

Pharmacological Activity and Therapeutic Horizons

While 3-HMTP's direct pharmacological activity has not been extensively characterized, the s-triazolo[3,4-a]phthalazine scaffold to which it belongs is a "privileged structure" in medicinal chemistry, known to be a versatile template for designing biologically active molecules.[8][9]

Potential as an Anticancer Agent

Extensive research has focused on synthesizing derivatives of the triazolophthalazine core as potent anticancer agents.[10][11] A key target in this area is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in tumor angiogenesis.

  • Mechanism of Action : Vatalanib, an anilinophthalazine derivative, was a pioneering VEGFR-2 inhibitor.[10][12] Novel triazolophthalazine derivatives have been designed to mimic its pharmacophoric features, binding to the ATP pocket of the VEGFR-2 kinase domain and inhibiting its downstream signaling, thereby preventing the proliferation and migration of endothelial cells required for tumor growth.[10]

  • In Vitro Efficacy : Studies have demonstrated that certain derivatives exhibit potent anti-proliferative activity against human tumor cell lines, such as HCT-116 (colon adenocarcinoma) and MCF-7 (breast cancer), with IC₅₀ values in the low micromolar range.[12][13]

G node_vegfr VEGFR-2 node_pathway Downstream Signaling (PI3K/Akt, MAPK) node_vegfr->node_pathway Activates node_ligand Triazolo[3,4-a] phthalazine Derivative node_ligand->node_vegfr:f0 Competitively Binds & Blocks node_atp ATP node_atp->node_vegfr:f0 Binds node_effect Angiogenesis Tumor Growth node_pathway->node_effect Promotes

Sources

Elucidating the Mechanism of Action of Triazolophthalazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Triazolophthalazine Scaffold

Triazolophthalazine derivatives represent a versatile class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their rigid, planar structure serves as a privileged scaffold for designing molecules with a wide array of pharmacological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and cardiovascular effects.[1][2][3] The therapeutic potential of these derivatives stems from their ability to interact with a variety of biological targets, including enzymes and receptors, thereby modulating key signaling pathways implicated in disease.[4][5][6]

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to systematically investigate and elucidate the mechanism of action (MoA) of novel triazolophthalazine derivatives. By integrating computational, biochemical, and cell-based approaches, we can move beyond phenotypic observations to a precise understanding of molecular interactions, which is critical for successful drug development.[7][8]

Part 1: Deconstructing the Molecular Mechanism - A Phased Approach

Determining the MoA is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement.[9] This guide proposes a logical, multi-phase workflow designed to systematically identify the molecular target and characterize the downstream cellular consequences of drug-target engagement.

Phase I: Target Identification and Validation

The initial and most critical phase is to identify the primary molecular target(s) of the triazolophthalazine derivative. While some derivatives have known targets, such as phosphodiesterases (PDEs) or VEGFR-2, novel compounds require a comprehensive screening approach.[5][6]

1.1. In Silico Hypothesis Generation: Computational methods serve as a cost-effective first step to predict potential targets and narrow down experimental work.

  • Reverse Docking/Pharmacophore Screening: The structure of the triazolophthalazine derivative is screened against a library of known protein structures to predict potential binding partners based on binding energy and interaction patterns.

  • Rationale: This approach leverages vast structural biology databases to generate initial, testable hypotheses about the compound's direct molecular targets, saving significant time and resources compared to broad, untargeted biochemical screening.

1.2. Biochemical Target Validation: Following computational predictions, direct biochemical assays are essential to confirm and quantify the interaction between the compound and its hypothesized target. A common and well-documented target class for fused triazole structures is the phosphodiesterase (PDE) family, particularly PDE4, which is a key regulator of the second messenger cyclic AMP (cAMP).[10][11][12]

Case Study Target: Phosphodiesterase 4 (PDE4)

PDE4 enzymes degrade cAMP, a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein).[13][14][15] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, enhanced PKA activity, and increased CREB-mediated gene transcription.[11][16] This pathway is central to inflammation, memory, and other cellular processes, making PDE4 a valuable therapeutic target.

Experimental Protocol: PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)

This protocol describes a robust, high-throughput method to quantify the inhibitory activity of a triazolophthalazine derivative against a PDE4 enzyme.

Causality Behind the Method: This assay format is chosen for its high sensitivity and reduced interference from colored or fluorescent compounds compared to absorbance-based methods. Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled substrate (FAM-cAMP) upon enzymatic cleavage. A small, freely rotating substrate has low polarization, while a larger, uncleaved substrate bound to an antibody or binding agent has high polarization. Inhibitors prevent cleavage, thus maintaining a high polarization signal.[17]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution (e.g., 10 mM) of the triazolophthalazine test compound in 100% DMSO.

    • Perform serial dilutions of the test compound in assay buffer to create a concentration gradient (e.g., 100 µM to 1 nM). Include a known PDE4 inhibitor (e.g., Rolipram) as a positive control and a DMSO-only vehicle control.

    • Dilute recombinant human PDE4 enzyme and FAM-labeled cAMP substrate to their optimal working concentrations in the assay buffer.

  • Assay Execution (96-well format):

    • Add 5 µL of each compound dilution (or control) to the wells of a black, low-volume 96-well plate.

    • Add 10 µL of the diluted PDE4 enzyme solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at 37°C.

    • Stop the reaction by adding 10 µL of a binding agent (e.g., a specific antibody that binds uncleaved FAM-cAMP).

  • Data Acquisition and Analysis:

    • Read the plate using a microplate reader equipped for fluorescence polarization.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Data Presentation: IC50 Values for Representative PDE Inhibitors

Compound ClassExample CompoundTargetReported IC50 (nM)
TriazoloquinazolineCompound 42[6]PDE10A12
TriazolopyridazineCompound 4g[18]c-Met163
PhthalazineSorafenib[1]VEGFR232.1
PDE4 InhibitorRolipramPDE4~100-200
Phase II: Characterizing Cellular Effects

Once a direct molecular target is validated, the next phase is to confirm that the compound engages this target in a cellular context and produces the expected downstream biological effects.[19][20]

2.1. Target Engagement Biomarker Assay: To verify that the triazolophthalazine derivative inhibits PDE4 within intact cells, we must measure the direct downstream consequence: an increase in intracellular cAMP and the phosphorylation of a key PKA substrate, CREB.

Experimental Protocol: Western Blot for Phospho-CREB (Ser133)

Causality Behind the Method: Western blotting is a semi-quantitative technique used to detect specific proteins in a complex mixture. By using an antibody that specifically recognizes the phosphorylated form of CREB at the Serine 133 residue, we can directly measure the activation of the cAMP/PKA signaling pathway.[21][22] An increase in the p-CREB/total CREB ratio provides strong evidence of intracellular PDE4 inhibition. It is critical to include phosphatase inhibitors in the lysis buffer to preserve the labile phosphate groups during sample preparation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells known to express PDE4 (e.g., HEK293, U937, or primary immune cells) and grow to 70-80% confluency.

    • Serum-starve the cells for 2-4 hours to reduce basal signaling pathway activation.[23]

    • Treat cells with various concentrations of the triazolophthalazine derivative for a predetermined time (e.g., 30-60 minutes). Include a positive control (e.g., Forskolin, an adenylyl cyclase activator) and a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration and add Laemmli sample buffer. Denature the samples by heating at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[24]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation and Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-CREB (Ser133), diluted in 5% BSA/TBST.

    • Wash the membrane three times with TBST.

    • Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total CREB.

    • Quantify band intensities using densitometry software and express the results as the ratio of p-CREB to total CREB.

2.2. Functional Cellular Assays: The final step in this phase is to link the observed molecular target engagement to a relevant cellular function. Since PDE4 inhibition and subsequent cAMP elevation are known to have potent anti-inflammatory effects, a functional assay measuring the suppression of an inflammatory response is a logical choice.[10][25]

Experimental Protocol: LPS-Induced TNF-α Release Assay in Monocytes

Causality Behind the Method: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of monocytes and macrophages, leading to the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This process is negatively regulated by cAMP. Therefore, a PDE4 inhibitor will increase intracellular cAMP, suppress TNF-α production, and provide a functional readout of the compound's anti-inflammatory activity.[19][26]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture human monocytic cells (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).

    • Pre-treat the cells with serial dilutions of the triazolophthalazine derivative for 1 hour.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.

  • Quantification of TNF-α:

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated, vehicle-treated control.

    • Determine the IC50 value for the inhibition of TNF-α release.

Part 3: Visualization of Pathways and Workflows

Clear visualization of complex biological pathways and experimental workflows is essential for understanding and communicating the mechanism of action.

Signaling Pathway Diagram

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive Binds AMP 5'-AMP PDE4->AMP Hydrolyzes PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Releases CREB CREB PKA_active->CREB Phosphorylates (Ser133) Triazolo Triazolophthalazine Derivative Triazolo->PDE4 Inhibits pCREB p-CREB CREB->pCREB Gene Target Gene Transcription pCREB->Gene Activates

Caption: The cAMP/PKA/CREB signaling pathway and the inhibitory action of a triazolophthalazine derivative on PDE4.

Experimental Workflow Diagram

MoA_Workflow cluster_phase1 Phase I: Target Identification cluster_phase2 Phase II: Cellular Characterization start Novel Triazolophthalazine Derivative in_silico In Silico Screening (Reverse Docking) start->in_silico biochem Biochemical Assay (PDE4 Inhibition, IC50) in_silico->biochem Hypothesis western Target Engagement (p-CREB Western Blot) biochem->western Validated Target functional Functional Assay (TNF-α Release, IC50) western->functional Confirms end Mechanism of Action Elucidated functional->end

Caption: A streamlined workflow for elucidating the mechanism of action (MoA) of a novel compound.

Conclusion and Future Directions

The systematic approach detailed in this guide—from broad, computational screening to specific, functional cellular assays—provides a robust framework for elucidating the mechanism of action of novel triazolophthalazine derivatives. By confirming direct target engagement with biochemical assays and validating downstream pathway modulation and functional outcomes in cellular models, researchers can build a comprehensive and compelling data package. This deep mechanistic understanding is paramount for lead optimization, predicting potential on- and off-target effects, and ultimately, translating a promising chemical scaffold into a successful therapeutic agent. Future studies should aim to explore the selectivity of these derivatives across the entire PDE family and validate their efficacy in more complex, disease-relevant in vivo models.

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-SubstitutedTriazolo[3,4-a]phthalazine Derivatives

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 3-Substituted[1][2][3]Triazolo[3,4-a]phthalazine Derivatives

This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed and practical overview of the synthetic protocols for obtaining 3-substituted[1][2][3]triazolo[3,4-a]phthalazine derivatives. The document emphasizes the underlying chemical principles, offers step-by-step experimental procedures, and discusses the rationale behind the selection of specific reagents and conditions.

Introduction: The Significance of the[1][2][3]Triazolo[3,4-a]phthalazine Scaffold

The fused heterocyclic system of[1][2][3]triazolo[3,4-a]phthalazine is a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. These derivatives have garnered significant attention due to their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2][4] The therapeutic potential of this class of compounds stems from their rigid, planar structure which allows for effective interaction with various biological targets. The substituent at the 3-position provides a crucial handle for modulating the pharmacological profile, making the development of robust and versatile synthetic routes to these compounds a key objective in modern drug discovery.

This guide will focus on the most prevalent and efficient synthetic strategies, starting from the preparation of the key building block, 1-hydrazinophthalazine, and extending to various methods for the construction of the fused triazole ring with diverse substitutions.

Synthesis of the Key Intermediate: 1-Hydrazinophthalazine

The most common and critical starting material for the synthesis of the target scaffold is 1-hydrazinophthalazine. Its preparation is typically a multi-step process beginning with readily available phthalic anhydride. The overall synthetic pathway is outlined below.

Synthesis of 1-HydrazinophthalazineAPhthalic AnhydrideBPhthalhydrazideA->B Hydrazine Hydrate, Acetic Acid, 110°C C1,4-DichlorophthalazineB->C POCl3, 110°C D1-HydrazinophthalazineC->D Hydrazine Monohydrate, Ethanol, Reflux

Caption: Synthetic pathway to 1-hydrazinophthalazine.

Protocol 2.1: Synthesis of Phthalhydrazide from Phthalic Anhydride

Rationale: This reaction involves the condensation of phthalic anhydride with hydrazine hydrate. The di-carbonyl system of the anhydride is susceptible to nucleophilic attack by the hydrazine, leading to a ring-opening followed by an intramolecular cyclization and dehydration to form the stable phthalhydrazide ring. Acetic acid acts as a solvent and a catalyst for the dehydration step.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 mol) in glacial acetic acid (10 volumes).

  • Under an ice bath, add hydrazine hydrate (3.0 mol) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 20 minutes.

  • Heat the mixture to 110°C and maintain it at this temperature for 4 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate as an off-white solid.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford phthalhydrazide.[1]

    • Expected Yield: ~80%

    • Purity Assessment: Melting point determination and comparison with the literature value.

Protocol 2.2: Synthesis of 1,4-Dichlorophthalazine from Phthalhydrazide

Rationale: The conversion of the phthalhydrazide to 1,4-dichlorophthalazine is a chlorination reaction. Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent that replaces the hydroxyl groups of the tautomeric form of phthalhydrazide with chlorine atoms.

Step-by-Step Procedure:

  • To a stirred solution of phosphorus oxychloride (15 mL for 10 mmol of phthalhydrazide), add phthalhydrazide (10 mmol).

  • Heat the reaction mixture to 110°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly add the reaction mixture dropwise to crushed ice with vigorous stirring.

  • A solid precipitate will form. Filter the mixture through a Buchner funnel.

  • Wash the filter cake with water until the filtrate is neutral.

  • Dry the solid in a vacuum to obtain 1,4-dichlorophthalazine as a white solid.[1]

    • Expected Yield: ~90%

Protocol 2.3: Synthesis of 1-Hydrazinophthalazine from 1,4-Dichlorophthalazine

Rationale: This is a nucleophilic aromatic substitution reaction. The highly nucleophilic hydrazine displaces one of the chlorine atoms on the phthalazine ring. The use of a large excess of hydrazine monohydrate and refluxing in ethanol drives the reaction to completion.

Step-by-Step Procedure:

  • Add 1,4-dichlorophthalazine (0.100 mol) to a boiling solution of hydrazine monohydrate (0.765 mol) in ethanol (500 mL).

  • Heat the mixture at reflux for 30 minutes.

  • Cool the reaction mixture to room temperature. A solid product will precipitate.

  • Collect the solid by filtration.

  • Wash the collected material with diethyl ether, and then azeotrope with ethanol to remove residual water.

  • Dry the final product in vacuo to afford 1-hydrazinophthalazine.[1]

    • Expected Yield: High.

Synthesis of 3-Substituted[1][2][3]Triazolo[3,4-a]phthalazine Derivatives

With the key intermediate, 1-hydrazinophthalazine, in hand, the final annulation of the triazole ring can be achieved through several reliable methods. The choice of method often depends on the desired substituent at the 3-position.

Method A: From Carboxylic Acids

This is a direct and straightforward method for introducing a variety of substituents. The reaction proceeds through the formation of an N-acylhydrazinophthalazine intermediate, which then undergoes intramolecular cyclization and dehydration to form the triazole ring.

Method Acluster_0ReactionA1-HydrazinophthalazineCN-Acylhydrazinophthalazine(Intermediate)A->CBR-COOH(Carboxylic Acid)B->CD3-R-[1,2,4]Triazolo[3,4-a]phthalazineC->D Heat or Dehydrating Agent

Caption: Synthesis from carboxylic acids.

Protocol 3.1: General Procedure for the Reaction of 1-Hydrazinophthalazine with Aliphatic Carboxylic Acids

Rationale: Simple aliphatic acids can be reacted directly with 1-hydrazinophthalazine, often using the acid itself as the solvent, or with a high-boiling solvent to facilitate the dehydration and cyclization.

Step-by-Step Procedure:

  • A mixture of 1-hydrazinophthalazine (10 mmol) and an aliphatic carboxylic acid (e.g., formic acid or acetic acid, 20 mL) is heated at reflux for 4-6 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, the excess acid is removed under reduced pressure.

  • The residue is treated with a saturated solution of sodium bicarbonate to neutralize any remaining acid.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure 3-alkyl-[1][2][3]triazolo[3,4-a]phthalazine.

Method B: From Acid Chlorides

This two-step method is highly efficient and provides excellent yields. It involves the initial acylation of 1-hydrazinophthalazine with an acid chloride to form a stable intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride.

Protocol 3.2: Synthesis of 3-Phenyl-[1][2][3]triazolo[3,4-a]phthalazine

Step-by-Step Procedure:

  • Acylation: Dissolve 1-hydrazinophthalazine (10 mmol) in dry pyridine (20 mL) at 0°C.

  • Add benzoyl chloride (11 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Pour the reaction mixture into ice-water. The N-benzoyl-N'-(phthalazin-1-yl)hydrazine will precipitate.

  • Filter the solid, wash with water, and dry.

  • Cyclization: Reflux the dried intermediate (5 mmol) in phosphorus oxychloride (10 mL) for 2 hours.[2]

  • After cooling, pour the reaction mixture onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • The product precipitates and is collected by filtration, washed with water, and recrystallized from ethanol to yield 3-phenyl-[1][2][3]triazolo[3,4-a]phthalazine.[2]

    • Yield: This two-step process generally provides higher yields compared to the one-step fusion with benzoic acid.[2]

Method C: From Carbon Disulfide for 3-Thiol Derivatives

This method is specific for the synthesis of the 3-thiol derivative, which can be a versatile intermediate for further functionalization.

Protocol 3.3: Synthesis of[1][2][3]Triazolo[3,4-a]phthalazine-3-thiol

Rationale: 1-Hydrazinophthalazine reacts with carbon disulfide in the presence of a base to form a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to yield the thiol product.

Step-by-Step Procedure:

  • Dissolve 1-hydrazinophthalazine (25 g) in pyridine.

  • At 0°C, add carbon disulfide (13 g) dropwise.

  • Stir for 30 minutes at 0°C, then raise the temperature to 50°C and stir for an additional hour.

  • Cool the mixture back to 0°C and add excess triethylamine. Hydrogen sulfide gas will evolve.

  • Heat the reaction mixture to reflux for 3 hours until gas evolution ceases.

  • Cool the reaction mixture, and the product will crystallize.

  • Filter the crystals and recrystallize from ethanol.[5]

    • Expected Yield: ~23 g

Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey ReagentsStepsAdvantagesDisadvantages
A: Carboxylic Acids 1-Hydrazinophthalazine, Carboxylic AcidHeat1Simple, one-pot procedure.Can require high temperatures and long reaction times; may not be suitable for sensitive substrates.
B: Acid Chlorides 1-Hydrazinophthalazine, Acid ChloridePyridine, POCl₃2High yields, clean reactions, applicable to a wide range of acid chlorides.Two-step process, requires handling of POCl₃ which is corrosive and moisture-sensitive.
C: Carbon Disulfide 1-Hydrazinophthalazine, CS₂Pyridine, Triethylamine1Specific and efficient for the synthesis of the 3-thiol derivative.Limited to the synthesis of the 3-thiol derivative, involves the evolution of H₂S gas.

Conclusion

The synthesis of 3-substituted[1][2][3]triazolo[3,4-a]phthalazine derivatives is a well-established area of heterocyclic chemistry, driven by the significant pharmacological potential of these compounds. The presented protocols, starting from the readily accessible 1-hydrazinophthalazine, offer reliable and versatile pathways to a wide array of derivatives. The choice of the synthetic route can be tailored based on the desired substituent at the 3-position, the availability of reagents, and the desired scale of the reaction. The methods described herein provide a solid foundation for researchers and drug development professionals to explore the chemical space of this important heterocyclic scaffold.

References

  • Design and Facile Synthesis of 6[1][2][3] Triazolo [3,4-a] Phthalazine D. International Journal of Chemical Sciences. [URL not available]

  • Aly, A. A., & El-Karim, I. A. G. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. [Link]

  • Liu, H. M., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244. [Link]

  • Recent Developments in Chemistry of Phthalazines. Organic Chemistry: An Indian Journal. [URL not available]
  • Experimental Section. Web Pages. [URL not available]
  • [1][2][3]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Medicinal Chemistry Letters. [Link]

  • Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1][3][4]thiadiazine Scaffold. Molecules. [Link]

  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

  • Synthesis of novel[1][2][3]triazolo[1,5-b][1][2][3][6]tetrazines and investigation of their fungistatic activity. RSC Advances. [Link]

  • The metabolism of 1-hydrazinophthalazine: the correct structure of the pseudo-"N-acetyl-1-hydrazinophthalazine". Hoppe-Seyler's Zeitschrift für physiologische Chemie. [Link]

  • Synthesis of 1,2,4-Triazolo[3,4-a]-phthalazine-3-thiol (Compound III-6). PrepChem.com. [Link]

  • 1-Hydrazinophthalazine based hydrazones and their transition metal complexes: Structure and biological activity. ResearchGate. [Link]

  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. [Link]

  • ChemInform Abstract: 1-Hydrazinophthalazine-Based Hydrazones and Their Transition Metal Complexes: Structure and Biological Activity. ChemInform. [Link]

Application Notes and Protocols for the Investigation of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the s-Triazolo[3,4-a]phthalazine Scaffold

The field of oncology is in a perpetual quest for novel chemical entities that can offer enhanced efficacy and selectivity against cancer cells. The s-triazolo[3,4-a]phthalazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Derivatives of this scaffold have been reported to exhibit promising anticancer properties against a range of human cancer cell lines, including but not limited to gastric (MGC-803), esophageal (EC-9706), cervical (HeLa), breast (MCF-7), and colon (HCT-116) cancers.[1][2][3][4] The therapeutic potential of these compounds is often attributed to their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by arresting the cell cycle.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine , in anticancer research. While this compound is known as a major metabolite of the antihypertensive drug hydralazine, its intrinsic pharmacological activities, particularly in the context of oncology, are an emerging area of investigation.[5] Preliminary studies suggest that it may interfere with fundamental cellular processes such as DNA replication and protein synthesis.[5]

These application notes and protocols are designed to provide a robust framework for the systematic evaluation of this compound, from initial cell viability screening to elucidating its mechanism of action.

Proposed Mechanism of Action: A Multifaceted Approach to Cancer Cell Inhibition

Based on the broader family of s-triazolo[3,4-a]phthalazine derivatives, the anticancer effects of this compound are hypothesized to be multifaceted. The primary proposed mechanisms include the induction of apoptosis and cell cycle arrest.[1][3][5] Furthermore, some derivatives of this class have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[2][6]

Diagram 1: Proposed Signaling Pathway for Anticancer Activity

Anticancer_Mechanism Compound 3-Hydroxymethyl-s-triazolo [3,4-a]phthalazine Cell Cancer Cell Compound->Cell Enters DNA_Damage Potential DNA Damage or Replication Stress Cell->DNA_Damage CellCycle_Arrest Cell Cycle Arrest (G2/M Phase) Cell->CellCycle_Arrest VEGFR2 VEGFR-2 Inhibition (Hypothesized) Cell->VEGFR2 Apoptosis_Pathway Caspase Cascade Activation DNA_Damage->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Proliferation_Inhibition Inhibition of Proliferation CellCycle_Arrest->Proliferation_Inhibition Angiogenesis_Inhibition Inhibition of Angiogenesis VEGFR2->Angiogenesis_Inhibition

Caption: Proposed mechanisms of anticancer action for this compound.

Experimental Protocols

The following protocols provide a step-by-step guide for the in vitro evaluation of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This initial screen is crucial for determining the concentration-dependent cytotoxic effects of the compound on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Selected human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO-treated) and a positive control (e.g., 5-fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Table 1: Example Data for IC50 Values of a Triazolophthalazine Derivative

Cell Line Compound 11h IC50 (µM)[1] 5-Fluorouracil IC50 (µM)[1]
MGC-803 2.5 ± 0.2 5.2 ± 0.4
EC-9706 2.0 ± 0.1 4.8 ± 0.3
HeLa 3.8 ± 0.3 6.5 ± 0.5

| MCF-7 | 4.5 ± 0.4 | 7.1 ± 0.6 |

Note: The data presented is for a structurally related compound (11h) and serves as an illustrative example.[1]

Protocol 2: Analysis of Apoptosis by Flow Cytometry

This protocol aims to quantify the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with this compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Diagram 2: Experimental Workflow for Anticancer Evaluation

Experimental_Workflow Start Start: Select Cancer Cell Lines MTT Protocol 1: MTT Assay for IC50 Determination Start->MTT Apoptosis Protocol 2: Apoptosis Assay (Flow Cytometry) MTT->Apoptosis Use IC50 CellCycle Protocol 3: Cell Cycle Analysis (Flow Cytometry) MTT->CellCycle Use IC50 Mechanism Further Mechanistic Studies: - Western Blotting - Kinase Assays (VEGFR-2) Apoptosis->Mechanism CellCycle->Mechanism Conclusion Conclusion: Elucidation of Anticancer Profile Mechanism->Conclusion

Caption: A streamlined workflow for the in vitro anticancer evaluation of the target compound.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is designed to investigate the effect of this compound on cell cycle progression. Propidium Iodide (PI) is used to stain the cellular DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound at its IC50 concentration

  • Cold 70% ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis protocol.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in different phases of the cell cycle.

Trustworthiness and Self-Validation

The protocols described above are standard and widely accepted methodologies in cancer research. To ensure the trustworthiness of the results, it is imperative to include appropriate controls in every experiment:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is essential to ensure that the observed effects are due to the compound itself and not the solvent.

  • Positive Control: A known anticancer drug (e.g., 5-fluorouracil, doxorubicin) should be used to validate the experimental setup and the responsiveness of the cell lines.

  • Untreated Control: Cells that are not exposed to any treatment serve as a baseline for cell health and proliferation.

Furthermore, all experiments should be performed in triplicate and repeated at least three independent times to ensure the reproducibility and statistical significance of the findings.

References

  • Zhang, X., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 84, 587-596. [Link]

  • Abdel-Ghani, T. M., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1305-1319. [Link]

  • PubMed. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Retrieved from [Link]

  • Aly, A. A., & El-Karim, I. A. G. (2005). Synthesis of S-triazolo[3, 4a] phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. [Link]

  • ChemInform. (2005). Synthesis of S‐Triazolo[3,4‐a]phthalazine and Related Polynuclear Heterocyclic Systems. ChemInform, 36(43). [Link]

  • PubMed. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Retrieved from [Link]

  • Utepova, I. A., et al. (2023). Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents. New Journal of Chemistry, 47(28), 13329-13338. [Link]

  • ResearchGate. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Synthesis of S-triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2014). Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butylbenzyl)-6-aryl-[1][2][6]triazolo[3,4-a]phthalazine derivatives. Retrieved from [Link]

  • Kahraman, D. C., et al. (2021). A new triazolothiadiazine derivative inhibits stemness and induces cell death in HCC by oxidative stress dependent JNK pathway activation. Cell Death & Disease, 12(1), 1-15. [Link]

  • ACS Publications. (2013).[1][2][6]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. Retrieved from [Link]

  • PubMed Central. (2022). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Retrieved from [Link]

  • PubMed. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Retrieved from [Link]

  • PubMed. (2020). Design, Synthesis, and Biological Evaluation of Novel 7 H-[1][2][6]Triazolo[3,4- b][1][5][6]thiadiazine Inhibitors as Antitumor Agents. Retrieved from [Link]

  • PubMed. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • PubMed. (2017). Synthesis, structural characterization and biological evaluation of novel[1][2][6]triazolo [1,5-b][1][2][6]benzothiadiazine-benzothiazole conjugates as potential anticancer agents. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • PubMed Central. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Retrieved from [Link]

Sources

Application of Triazolophthalazines as VEGFR-2 Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of triazolophthalazine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This guide is designed to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated approach to inhibitor characterization.

Introduction: The Rationale for Targeting VEGFR-2 with Triazolophthalazines

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions, most notably in cancer.[1][2] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a key therapeutic strategy.[1] A pivotal signaling pathway in this process is mediated by Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1), which is predominantly expressed on endothelial cells.[3][4] The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[3][4] This initiates a cascade of downstream signaling events, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and the formation of new blood vessels.[4][5][6]

Triazolophthalazines have emerged as a promising class of small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.[7][8][9] Their structural features are designed to mimic the pharmacophoric elements of established VEGFR-2 inhibitors like Vatalanib and Sorafenib.[7][8] This guide outlines a tiered approach to systematically evaluate the efficacy of novel triazolophthalazine compounds, from initial enzymatic assays to more complex cell-based and ex vivo models.

VEGFR-2 Signaling Pathway and Point of Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding & Dimerization pVEGFR2 p-VEGFR2 VEGFR2->pVEGFR2 Autophosphorylation ATP ATP ATP->pVEGFR2 ADP ADP Triazolo Triazolophthalazine Inhibitor Triazolo->VEGFR2 Inhibition pVEGFR2->ADP PLCg PLCγ pVEGFR2->PLCg Activation PI3K PI3K pVEGFR2->PI3K Activation MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription MAPK->Transcription Cellular_Responses Angiogenic Responses: - Proliferation - Migration - Survival - Permeability Transcription->Cellular_Responses

Caption: VEGFR-2 signaling cascade and the inhibitory action of triazolophthalazines.

Experimental Evaluation Workflow

A tiered approach is recommended to efficiently screen and characterize triazolophthalazine derivatives. This workflow progresses from simple, high-throughput biochemical assays to more complex and physiologically relevant cell-based and ex vivo models.

Experimental Workflow for Inhibitor Evaluation

Workflow cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Ex Vivo Angiogenesis Model cluster_3 Tier 4: In Vivo Efficacy KinaseAssay In Vitro VEGFR-2 Kinase Assay IC50 Determine IC50 KinaseAssay->IC50 Proliferation Endothelial Cell Proliferation Assay (MTT) IC50->Proliferation Advance Potent Compounds TubeFormation Endothelial Cell Tube Formation Assay Proliferation->TubeFormation AorticRing Aortic Ring Assay TubeFormation->AorticRing Xenograft Tumor Xenograft Model AorticRing->Xenograft Advance Lead Compounds

Caption: Tiered experimental workflow for evaluating triazolophthalazine inhibitors.

Tier 1: In Vitro VEGFR-2 Kinase Assay

Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain. It quantifies the reduction in the transfer of a phosphate group from ATP to a substrate in the presence of the inhibitor.[10][11] A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates lower kinase activity (less ATP consumed) and thus, greater inhibition.[4][10]

Protocol: Luminescence-Based VEGFR-2 Kinase Assay

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)[10]

  • Kinase Assay Buffer (e.g., 5x Kinase Buffer 1)[10]

  • ATP (500 µM solution)[10]

  • VEGFR-2 Substrate (e.g., Poly(Glu,Tyr) 4:1)[10][11]

  • Triazolophthalazine compounds (stock solutions in DMSO)

  • Luminescence-based kinase activity detection kit (e.g., Kinase-Glo® MAX)[11][12]

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile deionized water. If desired, DTT can be added to a final concentration of 1 mM.[4][12]

    • Prepare serial dilutions of the triazolophthalazine compounds in 1x Kinase Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[10]

    • Thaw the recombinant VEGFR-2 enzyme on ice and dilute it to the working concentration (e.g., 1 ng/µL) in 1x Kinase Assay Buffer. Keep the enzyme on ice.[12]

  • Master Mixture Preparation:

    • Prepare a master mixture for the kinase reaction. For each 25 µL reaction, mix the following components: 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.[10]

  • Assay Plate Setup (in duplicate or triplicate):

    • Add 25 µL of the master mixture to each well of a white 96-well plate.[10]

    • Test Wells: Add 5 µL of the diluted triazolophthalazine solutions to the respective wells.[10]

    • Positive Control (No Inhibitor): Add 5 µL of 1x Kinase Buffer containing the same concentration of DMSO as the test wells.[10]

    • Blank (No Enzyme): Add 5 µL of 1x Kinase Buffer.[10]

  • Enzyme Addition and Incubation:

    • To the "Test Wells" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme.[10]

    • To the "Blank" wells, add 20 µL of 1x Kinase Assay Buffer.

    • Incubate the plate at 30°C for 45 minutes.[12]

  • Luminescence Detection:

    • After the incubation, add 50 µL of Kinase-Glo® MAX reagent to each well.[10][12]

    • Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.[10][12]

    • Read the luminescence using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the positive (100% activity) and blank (0% activity) controls.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Example Data:

CompoundVEGFR-2 IC50 (µM)
Triazolophthalazine 6o0.1 ± 0.01
Triazolophthalazine 6m0.15 ± 0.02
Triazolophthalazine 6d0.28 ± 0.03
Sorafenib (Reference)0.1 ± 0.02
Data adapted from a study on novel triazolo[3,4-a]phthalazine derivatives.[7]

Tier 2: Cell-Based Assays

Endothelial Cell Proliferation Assay (MTT Assay)

Principle: This assay assesses the cytotoxic or anti-proliferative effects of the compounds on endothelial cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[13] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.[14]

Protocol: MTT Assay

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.

  • Complete endothelial cell growth medium.

  • Serum-free medium for starvation.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well, flat-bottom tissue culture plates.

Procedure:

  • Cell Seeding:

    • Harvest and count HUVECs. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, remove the medium and replace it with 100 µL of serum-free medium. Incubate for another 12-24 hours to synchronize the cells.

    • Prepare serial dilutions of the triazolophthalazine compounds in serum-free or low-serum medium.

    • Remove the starvation medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[13][15]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[15]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.[14]

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[13]

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value for anti-proliferative activity.

Endothelial Cell Tube Formation Assay

Principle: This assay models the later stages of angiogenesis, where endothelial cells differentiate and form three-dimensional capillary-like structures.[16][17] When plated on a basement membrane extract (BME) like Matrigel®, endothelial cells will form networks of tubes.[18] Anti-angiogenic compounds will inhibit this process.

Protocol: Tube Formation Assay

Materials:

  • HUVECs (low passage number is recommended).[19]

  • Basement Membrane Extract (BME), such as Matrigel®.

  • 96-well tissue culture plates.

  • Endothelial cell basal medium.

  • Calcein AM (for fluorescent visualization, optional).

Procedure:

  • Plate Coating:

    • Thaw the BME on ice overnight at 4°C. Keep all materials (pipette tips, plates) cold.[19]

    • Add 50 µL of thawed BME solution to each well of a pre-chilled 96-well plate.[20]

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[11][18]

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in basal medium containing the triazolophthalazine compounds at various concentrations.

    • Seed 10,000-20,000 cells in 100 µL onto the solidified BME gel.[2]

    • Include positive controls (e.g., with VEGF or complete growth medium) and negative controls (vehicle).

    • Incubate at 37°C, 5% CO2 for 4-18 hours.[20]

  • Visualization and Quantification:

    • Examine the formation of tube-like structures using a phase-contrast microscope.

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with an angiogenesis plugin).

    • For fluorescent imaging, cells can be pre-labeled with Calcein AM before seeding, or stained after the incubation period.[18][19]

Tier 3: Ex Vivo Aortic Ring Assay

Principle: This ex vivo model recapitulates the complexities of angiogenesis by using a segment of an aorta cultured in a 3D matrix.[21][22] It allows for the study of microvessel sprouting from an intact vessel in a controlled environment, providing a bridge between in vitro and in vivo models.[16][21]

Protocol: Rat Aortic Ring Assay

Materials:

  • Thoracic aorta from a rat.

  • Serum-free endothelial basal medium (EBM-2).

  • Collagen solution or Matrigel®.

  • 48-well tissue culture plates.

  • Surgical instruments (forceps, scissors).

Procedure:

  • Aorta Dissection and Ring Preparation:

    • Humanely euthanize a rat and aseptically dissect the thoracic aorta. Place it in a petri dish containing cold, serum-free EBM-2.[21][22]

    • Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue.[21]

    • Cross-section the aorta into 1-2 mm thick rings.[21]

  • Embedding Aortic Rings:

    • Coat the wells of a pre-chilled 48-well plate with a layer of collagen solution (e.g., 200 µL) and allow it to polymerize at 37°C for 30 minutes.[21][23]

    • Place one aortic ring in the center of each well on top of the polymerized collagen.[21][23]

    • Add a second layer of collagen to embed the ring.[21][23] Incubate again at 37°C for 30 minutes.

  • Treatment and Culture:

    • Add 500 µL of culture medium containing the triazolophthalazine compounds or controls to each well.

    • Incubate the plate at 37°C, 5% CO2. Replace the medium every 2-3 days.[23]

  • Analysis:

    • Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days using a microscope.

    • Quantify the angiogenic response by measuring the length and density of the sprouts.

Tier 4: In Vivo Tumor Xenograft Models

Principle: In vivo models are essential for evaluating the therapeutic efficacy of anti-angiogenic compounds in a complex biological system. In a xenograft model, human tumor cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.[24][25][26]

Protocol: General Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice).

  • Human tumor cell line known to be angiogenesis-driven (e.g., A498 renal cancer cells, which produce high levels of VEGF).[24]

  • Triazolophthalazine compound formulated for in vivo administration.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human tumor cells (e.g., 1-5 million cells) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the triazolophthalazine compound or vehicle control according to a predetermined schedule (e.g., daily oral gavage).

  • Efficacy Assessment:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors.

  • Endpoint Analysis:

    • Compare the tumor growth curves between the treated and control groups.

    • Tumors can be processed for histological analysis (e.g., CD31 staining for microvessel density) to confirm the anti-angiogenic mechanism of action.

Conclusion

The successful evaluation of triazolophthalazines as VEGFR-2 inhibitors requires a systematic and multi-faceted approach. By progressing from high-throughput biochemical screening to more complex cellular, ex vivo, and in vivo models, researchers can build a comprehensive profile of their compounds. This tiered workflow allows for the efficient identification of potent and selective inhibitors, provides insights into their mechanism of action, and ultimately validates their therapeutic potential as anti-angiogenic agents. The protocols and rationale provided in this guide serve as a robust framework for these critical drug discovery efforts.

References

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Application Notes & Protocols: A Comprehensive Guide to the Preclinical Evaluation of s-Triazolo[3,4-a]phthalazines as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed framework for researchers, scientists, and drug development professionals on the experimental setup for evaluating the anticonvulsant activity of s-triazolo[3,4-a]phthalazine derivatives. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and a thorough characterization of the therapeutic potential and neurological safety profile of these compounds.

Introduction: The Rationale for Investigating s-Triazolo[3,4-a]phthalazines

Epilepsy is a chronic neurological disorder affecting millions worldwide, and a significant portion of patients remain resistant to current antiepileptic drugs (AEDs)[1][2]. This underscores the urgent need for novel therapeutic agents with improved efficacy and fewer side effects[3][4]. The s-triazolo[3,4-a]phthalazine scaffold has emerged as a promising heterocyclic system in the search for new anticonvulsant agents, with several derivatives demonstrating potent activity in preclinical models[5][6][7][8][9].

The core scientific premise for investigating this class of compounds is their potential to modulate inhibitory neurotransmission, primarily through the enhancement of the gamma-aminobutyric acid (GABA) system[5][7]. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its potentiation is a well-established mechanism of action for many clinically effective AEDs[10][11]. This guide will detail the essential in vivo assays required to systematically evaluate the anticonvulsant efficacy and neurotoxicity of novel s-triazolo[3,4-a]phthalazine derivatives.

Preclinical Evaluation Workflow: A Multi-tiered Approach

A robust preclinical evaluation of anticonvulsant candidates follows a logical, multi-tiered approach, starting with broad screening for efficacy and progressing to more specific mechanistic and safety studies. The following workflow is recommended for the evaluation of s-triazolo[3,4-a]phthalazines.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Safety & Tolerability cluster_2 Tier 3: Mechanistic Insights MES Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) Rotarod Rotarod Test (Neurotoxicity & Motor Impairment) MES->Rotarod Active Compounds PTZ Pentylenetetrazole (PTZ) Test (Myoclonic & Absence Seizures) PTZ->Rotarod Active Compounds GABA_assay GABAergic Activity Assays (e.g., GABA-A Receptor Binding) Rotarod->GABA_assay Compounds with Favorable Therapeutic Index Docking Molecular Docking Studies GABA_assay->Docking Corroborate Findings

Caption: Preclinical evaluation workflow for s-triazolo[3,4-a]phthalazines.

Tier 1: Primary Anticonvulsant Screening

The initial phase of evaluation utilizes well-established, high-throughput in vivo models to identify compounds with significant anticonvulsant activity. The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests are the cornerstones of this primary screening, as they represent different types of seizures and underlying mechanisms[12][13][14][15].

Maximal Electroshock (MES) Test

Rationale: The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures[16][17][18]. It assesses a compound's ability to prevent the spread of seizures through neural tissue[19]. Efficacy in this model often correlates with the ability to modulate voltage-gated sodium channels[11].

Experimental Protocol:

  • Animals: Male albino mice (20-25 g) or Wistar rats (100-150 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

  • Compound Administration:

    • The test s-triazolo[3,4-a]phthalazine derivatives are typically suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.).

    • A vehicle control group and a positive control group (e.g., Phenytoin or Carbamazepine) should be included[6][17].

    • Administer a range of doses to determine the median effective dose (ED50).

  • Pre-treatment Time: The test is conducted at the time of peak effect of the compound, which should be determined in preliminary studies (e.g., 30, 60, 120 minutes post-administration)[16].

  • Induction of Seizure:

    • A drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) can be applied to the corneas[17].

    • Corneal electrodes moistened with saline are placed on the animal's eyes.

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered using a convulsiometer[16][17].

  • Observation and Endpoint:

    • Immediately following the stimulus, observe the animal for the characteristic tonic hindlimb extension.

    • The abolition of the tonic hindlimb extension phase is considered the endpoint, indicating protection[16][17].

  • Data Analysis:

    • The number of animals protected in each group is recorded.

    • The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.

Pentylenetetrazole (PTZ)-Induced Seizure Test

Rationale: The PTZ-induced seizure model is highly predictive of efficacy against myoclonic and absence seizures[20][21]. PTZ is a non-competitive antagonist of the GABA-A receptor, and compounds that are effective in this model often act by enhancing GABAergic neurotransmission[21][22]. This makes it a particularly relevant model for s-triazolo[3,4-a]phthalazines, which are hypothesized to act via this mechanism[5][7].

Experimental Protocol:

  • Animals: Male Swiss albino mice (20-30 g) are frequently used[8].

  • Compound Administration:

    • Similar to the MES test, administer the test compounds, vehicle, and a positive control (e.g., Diazepam or Valproate) at various doses[8].

  • Pre-treatment Time: The test is performed at the predetermined time of peak compound effect.

  • Induction of Seizure:

    • Administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ. A commonly used dose is 75-85 mg/kg (s.c.), which reliably induces clonic seizures[8][20]. The dose may need to be optimized based on the animal strain[20][22].

  • Observation and Endpoint:

    • Observe the animals for 30 minutes post-PTZ injection[22].

    • Record the latency to the first clonic seizure and the presence or absence of generalized tonic-clonic seizures.

    • The primary endpoint is the failure to exhibit a clonic seizure lasting for at least 5 seconds.

  • Data Analysis:

    • Calculate the percentage of animals protected from clonic seizures.

    • Determine the ED50 for each active compound.

Tier 2: Neurotoxicity Screening

Rationale: An ideal AED should exhibit a wide margin of safety between its therapeutic dose and the dose that causes adverse neurological effects. The rotarod test is a widely accepted method for assessing motor coordination and identifying potential neurotoxicity[23][24][25].

Rotarod Test

Experimental Protocol:

  • Apparatus: A rotating rod apparatus with a diameter of approximately 3 cm, rotating at a constant speed (e.g., 15-20 rpm).

  • Training: Animals should be trained on the rotarod for a few days prior to the experiment to achieve a stable baseline performance[25]. Animals that are unable to remain on the rod for a predetermined duration (e.g., 120 seconds) are excluded.

  • Compound Administration: Administer the test compounds, vehicle, and a positive control at various doses.

  • Testing: At the time of peak effect, place the animals on the rotating rod.

  • Observation and Endpoint:

    • Record the time each animal remains on the rod.

    • A fall from the rod is considered the endpoint.

    • The test is typically conducted over a set period (e.g., 180 seconds).

  • Data Analysis:

    • The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

    • The Protective Index (PI) is then calculated as PI = TD50 / ED50. A higher PI indicates a wider safety margin.

Data Presentation: Summarizing Efficacy and Safety

The quantitative data obtained from the primary screening and neurotoxicity tests should be summarized in a clear and concise table for easy comparison of the compounds' profiles.

CompoundMES ED50 (mg/kg)PTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (MES)Protective Index (PTZ)
Vehicle > Max Dose> Max Dose> Max Dose--
Positive Control 1 (e.g., Phenytoin) ValueValueValueValueValue
Positive Control 2 (e.g., Diazepam) ValueValueValueValueValue
Compound X ValueValueValueValueValue
Compound Y ValueValueValueValueValue

Tier 3: Elucidating the Mechanism of Action

For compounds that demonstrate a promising efficacy and safety profile, further studies can be conducted to investigate their mechanism of action. Given the structural alerts and preliminary findings for s-triazolo[3,4-a]phthalazines, exploring their interaction with the GABAergic system is a logical next step.

GABA-A Receptor Interaction Studies

Rationale: Many anticonvulsants exert their effects by positively modulating the GABA-A receptor[26][27][28]. Investigating the binding affinity and functional modulation of this receptor by s-triazolo[3,4-a]phthalazines can provide crucial mechanistic insights.

Methodologies:

  • Radioligand Binding Assays: These assays can determine the affinity of the test compounds for various subunits of the GABA-A receptor.

  • Electrophysiological Studies: Techniques such as patch-clamp recordings from cultured neurons or brain slices can assess the functional effects of the compounds on GABA-A receptor-mediated currents.

  • In Vivo GABA-A Receptor Blockade: Co-administration of a GABA-A receptor antagonist (e.g., flumazenil) with the test compound in the PTZ model can help determine if the anticonvulsant effect is mediated through this receptor[27].

Molecular Docking Studies

Rationale: In silico molecular docking can provide a structural basis for the interaction between the s-triazolo[3,4-a]phthalazine scaffold and the GABA-A receptor[26][29]. This can help in understanding the structure-activity relationship and guide further lead optimization.

G cluster_0 Molecular Docking Workflow Protein_Prep Prepare GABA-A Receptor Structure (e.g., PDB ID: 4COF) Docking_Run Perform Molecular Docking (Define Binding Site) Protein_Prep->Docking_Run Ligand_Prep Prepare s-Triazolo[3,4-a]phthalazine Ligand Structures Ligand_Prep->Docking_Run Analysis Analyze Binding Poses & Scoring Functions Docking_Run->Analysis

Caption: Workflow for molecular docking studies of s-triazolo[3,4-a]phthalazines.

Conclusion

The experimental setup detailed in these application notes provides a comprehensive and scientifically sound approach for the preclinical evaluation of s-triazolo[3,4-a]phthalazines as potential anticonvulsant agents. By following this multi-tiered strategy, researchers can effectively identify promising lead compounds, characterize their efficacy and safety profiles, and gain valuable insights into their mechanisms of action, thereby accelerating the development of novel therapies for epilepsy.

References

  • Title: Synthesis and Anticonvulsant Activity of 6‐Alkoxy‐[5][6][22]Triazolo[3,4‐a]Phthalazines Source: Wiley Online Library URL: [Link]

  • Title: Synthesis and anticonvulsant activity evaluation of 6-substituted-[5][6][22]triazolophthalazine derivatives Source: PubMed URL: [Link]

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Application Notes and Protocols for Assessing the Antimicrobial Properties of Triazolophthalazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new antibacterial agents.[1] Triazolophthalazines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, with preliminary studies indicating significant antimicrobial potential.[2] This document provides a comprehensive suite of protocols for the systematic evaluation of triazolophthalazine derivatives, designed for researchers, scientists, and drug development professionals. Our approach is grounded in the rigorous standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity and reproducibility.[3][4] Beyond standardized assays, we delve into the causality behind experimental choices, addressing common challenges such as compound solubility and stability, and outline a strategic workflow for preliminary mechanism of action studies.

Part 1: Foundational Antimicrobial Susceptibility Testing

The initial characterization of any novel compound hinges on determining its spectrum and potency of activity. The following protocols are designed to establish the fundamental antimicrobial profile of triazolophthalazine candidates.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5] The broth microdilution method is a quantitative and widely accepted technique for determining the MIC of novel compounds.[6][7]

Causality of Experimental Choices:

  • Broth Microdilution: This method is preferred for its efficiency, allowing for the simultaneous testing of multiple compounds against various microbial strains in a 96-well format, and for its conservation of test material.[8]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): CAMHB is the standardized medium for susceptibility testing of most non-fastidious aerobic and facultatively anaerobic bacteria, ensuring consistency and comparability of results across different laboratories.[9]

  • Inoculum Standardization: A standardized inoculum, equivalent to a 0.5 McFarland standard, is crucial for the reproducibility of MIC values. An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum may result in falsely low values.[9]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Triazolophthalazine Compound Stock Solution:

    • Accurately weigh the triazolophthalazine compound and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[10] Note the purity of the compound for accurate concentration calculations.[11]

    • Expert Insight: For compounds with poor solubility, gentle warming or sonication may be employed. Always ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced toxicity to the microorganisms.[10]

  • Preparation of 96-Well Microtiter Plates:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[11]

    • Add 100 µL of the compound stock solution (appropriately diluted in CAMHB to twice the highest desired test concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[11]

    • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).[8]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[9]

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 5 µL of the prepared bacterial suspension.[11]

    • Seal the plate and incubate at 35-37°C for 16-20 hours.[8]

  • MIC Determination:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the triazolophthalazine compound at which there is no visible growth.[6]

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition, the MBC reveals the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][13] This assay is a critical next step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Causality of Experimental Choices:

  • Subculturing from MIC plates: This method directly follows the MIC assay, providing a seamless workflow and ensuring that the bacterial population has been exposed to a range of compound concentrations.[12]

  • Agar Plates without Compound: Subculturing onto a compound-free medium allows for the recovery and enumeration of viable bacteria that were not killed by the triazolophthalazine derivative.

Experimental Protocol: MBC Assay

  • Subculturing:

    • From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), aspirate a 10 µL aliquot.[14]

    • Spot-plate each aliquot onto a sterile Tryptic Soy Agar (TSA) or other suitable agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination:

    • Following incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the triazolophthalazine compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[12]

Quantitative Data Summary

Triazolophthalazine DerivativeTest MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
Compound AStaphylococcus aureus ATCC 29213Gram-positive816Bactericidal (≤4)
Compound AEscherichia coli ATCC 25922Gram-negative32>128Bacteriostatic (>4)
Compound BStaphylococcus aureus ATCC 29213Gram-positive1632Bactericidal (≤4)
Compound BEscherichia coli ATCC 25922Gram-negative64>128Bacteriostatic (>4)

Note: An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[13]

Visualization of the MIC/MBC Workflow

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination p1 Prepare Serial Dilutions of Compound in 96-Well Plate p3 Inoculate Plate and Incubate (16-20h) p1->p3 p2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) p2->p3 p4 Visually Determine MIC (Lowest concentration with no growth) p3->p4 p5 Subculture from Clear Wells (MIC and higher) onto Agar Plates p4->p5 Proceed with clear wells p6 Incubate Agar Plates (18-24h) p5->p6 p7 Determine MBC (≥99.9% killing) p6->p7

Caption: Workflow for MIC and MBC determination.

Part 2: Dynamic Antimicrobial Activity Assessment

Time-Kill Kinetic Assay

The time-kill kinetic assay provides a dynamic view of antimicrobial activity, revealing the rate at which a compound kills a bacterial population over time.[15] This is essential for understanding whether the killing effect is concentration-dependent or time-dependent.[16] This assay is performed in accordance with CLSI guideline M26-A.[17][18]

Causality of Experimental Choices:

  • Multiple Time Points: Sampling at various time intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, illustrating the bactericidal or bacteriostatic effect over a standard dosing interval.[19]

  • Range of Concentrations: Testing concentrations at, above, and below the MIC provides a comprehensive picture of the compound's dose-response relationship.

Experimental Protocol: Time-Kill Kinetic Assay

  • Preparation:

    • Prepare a standardized bacterial inoculum in CAMHB as described for the MIC assay.

    • Prepare flasks or tubes containing CAMHB with the triazolophthalazine compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask with no compound.

  • Inoculation and Sampling:

    • Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto TSA plates and incubate for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration.[19] A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15]

Visualization of a Hypothetical Time-Kill Curve

Time_Kill_Curve Y-axis Log10 CFU/mL 0h 4h 8h 12h 16h 20h 24h X-axis Time (hours) gc0 gc4 gc0->gc4 Growth Control gc8 gc4->gc8 Growth Control gc24 gc8->gc24 Growth Control mic1_0 mic1_4 mic1_0->mic1_4 1x MIC (Bacteriostatic) mic1_8 mic1_4->mic1_8 1x MIC (Bacteriostatic) mic1_24 mic1_8->mic1_24 1x MIC (Bacteriostatic) mic4_0 mic4_4 mic4_0->mic4_4 4x MIC (Bactericidal) mic4_8 mic4_4->mic4_8 4x MIC (Bactericidal) mic4_24 mic4_8->mic4_24 4x MIC (Bactericidal) bt bt_end bt->bt_end 99.9% Killing Threshold

Caption: Hypothetical time-kill curve analysis.

Part 3: Preliminary Mechanism of Action (MoA) Studies

Elucidating the MoA is a critical step in the development of a novel antimicrobial.[20][21] While the precise target of triazolophthalazines may require extensive investigation, the following assays can provide initial insights into the cellular processes affected. The MoA of some related triazole derivatives has been suggested to involve the destruction of the bacterial cell membrane or the inhibition of DNA gyrase and topoisomerase IV.[22]

Macromolecular Synthesis Assay

This assay determines which major biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by the compound.[20]

Experimental Protocol: Macromolecular Synthesis Assay

  • Bacterial Culture and Radiolabeling:

    • Grow a bacterial culture to early- to mid-logarithmic phase.

    • Divide the culture into aliquots and add radiolabeled precursors for each pathway: [³H]thymidine (DNA), [³H]uridine (RNA), [³H]leucine (protein), and [¹⁴C]N-acetylglucosamine (peptidoglycan).[1]

  • Compound Treatment and Sampling:

    • Add the triazolophthalazine compound at a concentration known to be rapidly bactericidal (e.g., 10x MIC).

    • Take samples at various time points (e.g., 0, 5, 15, 30 minutes).[1]

  • Precipitation and Measurement:

    • Precipitate the macromolecules using trichloroacetic acid (TCA).

    • Collect the precipitate on filters and measure the incorporated radioactivity using a scintillation counter.[1]

  • Data Interpretation:

    • A rapid cessation of radiolabel incorporation into a specific macromolecule suggests that its synthesis is the primary target of the compound.

Membrane Integrity Assay

This assay assesses whether the triazolophthalazine compound disrupts the bacterial cell membrane.

Experimental Protocol: Membrane Integrity Assay

  • Bacterial Staining:

    • Treat a bacterial suspension with a fluorescent dye that only enters cells with compromised membranes, such as propidium iodide.

  • Compound Treatment and Measurement:

    • Add the triazolophthalazine compound at various concentrations.

    • Measure the fluorescence over time using a fluorometer or flow cytometer.

  • Data Interpretation:

    • An increase in fluorescence indicates membrane damage, as the dye is able to enter the cells and intercalate with nucleic acids.

Visualization of the MoA Investigation Pathway

MoA_Pathway start Novel Triazolophthalazine Compound mic_mbc Determine MIC/MBC start->mic_mbc time_kill Time-Kill Kinetics mic_mbc->time_kill moa_start Preliminary MoA Studies time_kill->moa_start macro Macromolecular Synthesis Assay moa_start->macro membrane Membrane Integrity Assay moa_start->membrane dna DNA Synthesis Inhibition macro->dna rna RNA Synthesis Inhibition macro->rna protein Protein Synthesis Inhibition macro->protein cell_wall Cell Wall Synthesis Inhibition macro->cell_wall disruption Membrane Disruption membrane->disruption further_studies Further Target Deconvolution Studies dna->further_studies rna->further_studies protein->further_studies cell_wall->further_studies disruption->further_studies

Caption: A strategic pathway for MoA investigation.

Conclusion

This guide provides a robust and scientifically grounded framework for the comprehensive assessment of the antimicrobial properties of novel triazolophthalazine compounds. By adhering to standardized protocols and understanding the rationale behind each experimental step, researchers can generate high-quality, reproducible data. The progression from foundational susceptibility testing to dynamic and mechanistic studies will enable a thorough characterization of these promising new agents, paving the way for their potential development as next-generation therapeutics in the fight against antimicrobial resistance.

References

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Sources

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a meticulous process, with safety and efficacy being paramount. For novel heterocyclic compounds like 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine analogues, which have shown promise as anticancer agents, a thorough evaluation of their cytotoxic potential is a critical initial step.[1][2] In vitro cytotoxicity assays are indispensable tools in this early-stage assessment, providing crucial data on how these compounds affect cell viability and proliferation.[3][4] These assays enable researchers to screen compound libraries, determine dose-dependent effects, and gain preliminary insights into the mechanism of action, thereby guiding the selection of the most promising candidates for further development.[5][6]

This comprehensive guide provides a detailed overview of key in vitro cytotoxicity assays, offering field-proven insights and step-by-step protocols tailored for the evaluation of novel compounds such as this compound analogues. We will delve into the principles, applications, and practical considerations of assays that measure metabolic activity, membrane integrity, and markers of apoptosis.

Choosing the Right Assay: A Multifaceted Approach

Selecting the appropriate cytotoxicity assay is a critical decision that depends on the specific research question, the nature of the compound, and the cell type being investigated.[7][8] A multi-parametric approach, utilizing assays that probe different cellular functions, is often the most robust strategy to obtain a comprehensive understanding of a compound's cytotoxic profile.[9]

Here, we will focus on three widely used and complementary assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) as a marker of compromised cell membrane integrity.

  • Apoptosis Assays (Caspase-3/7 Activity and Annexin V/PI Staining): Differentiates between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

The following diagram illustrates a logical workflow for the cytotoxic evaluation of novel compounds.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Synthesized this compound Analogues B MTT Assay (Cell Viability) A->B C Determine IC50 Values B->C D LDH Release Assay (Necrosis) C->D Investigate membrane damage E Caspase-3/7 Assay (Apoptosis) C->E Assess apoptotic pathway G Elucidate Cell Death Pathway D->G F Annexin V/PI Staining (Apoptosis vs. Necrosis) E->F Confirm and quantify apoptosis F->G

Caption: Experimental workflow for cytotoxicity assessment.

I. MTT Assay: Assessing Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of cytotoxicity testing, providing a quantitative measure of cell viability based on metabolic activity.[10] The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[11] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Protocol: MTT Assay

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) powder

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (phenol red-free for the final steps is recommended to reduce background)[12]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm (and a reference wavelength of 630 nm if desired)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. The optimal seeding density should be determined empirically for each cell line to ensure that cells are still in the exponential growth phase at the end of the experiment.[13]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound analogues in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO, typically at a final concentration of <0.5%) and untreated control wells.[12]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in PBS and filter-sterilize it.[14] Store protected from light.

    • After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form within the viable cells.[15]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well.[14]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • The absorbance values are directly proportional to the number of viable cells.

Data Analysis: The percentage of cell viability is calculated as follows:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

II. LDH Release Assay: Monitoring Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[16][17] The amount of LDH released is proportional to the number of dead or damaged cells.

Protocol: LDH Release Assay

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • 96-well flat-bottom plates

  • Lysis buffer (provided in the kit or 1% Triton X-100)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is crucial to include the following controls on the same plate:[18]

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with a lysis buffer.

      • Background control: Culture medium alone.

  • Sample Collection:

    • After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing the substrate, cofactor, and diaphorase.

    • Add the reaction mixture to each well of the new plate containing the supernatants.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[18]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

Data Analysis: The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

III. Apoptosis Assays: Unraveling the Mechanism of Cell Death

Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of action of a cytotoxic compound.[19][20] Apoptosis is a programmed and regulated form of cell death, while necrosis is a more chaotic process resulting from acute cellular injury.[21]

G cluster_0 Apoptotic Stimulus cluster_1 Apoptotic Pathway A This compound Analogue B Initiator Caspases (e.g., Caspase-8, -9) A->B C Executioner Caspases (Caspase-3, -7) B->C D Cleavage of Cellular Substrates C->D E Phosphatidylserine (PS) Externalization C->E F Apoptotic Body Formation D->F E->F

Caption: Simplified overview of the apoptotic cascade.

A. Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis.[22] Caspase-3 and -7 are key executioner caspases that, once activated, cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis. Assays that measure the activity of caspase-3/7 are therefore a reliable indicator of apoptosis.

Protocol: Caspase-3/7 Activity Assay (Luminescent)

Materials:

  • Commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)[23]

  • White-walled, clear-bottom 96-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol, using a white-walled plate.

  • Reagent Addition:

    • Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

    • After the treatment period, add the caspase-3/7 reagent directly to each well (typically an equal volume to the culture medium). The reagent contains a pro-luminescent substrate and a cell-lysing agent.[23]

  • Incubation:

    • Mix the contents of the wells by gentle shaking.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of active caspase-3/7.

Data Analysis: The fold increase in caspase-3/7 activity is calculated by dividing the luminescence of the treated cells by the luminescence of the untreated control cells.

B. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay provides a powerful method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][21] The assay is based on two key cellular changes:

  • Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[21]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it intercalates with DNA and fluoresces red.[21]

Protocol: Annexin V/PI Staining

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the this compound analogues at concentrations around the IC50 value for the desired time.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.[5]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up the appropriate compensation and gates.

    • Acquire data and analyze the dot plot to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Data Presentation and Interpretation

For a clear and comparative analysis of the cytotoxic effects of the this compound analogues, the data should be presented in a structured format.

Table 1: Summary of Cytotoxicity Data for this compound Analogues

Compound IDCell LineIC50 (µM) from MTT Assay (48h)% Cytotoxicity (LDH Assay at IC50)Fold Increase in Caspase-3/7 Activity (at IC50)% Apoptotic Cells (Annexin V/PI at IC50)
Analogue 1MCF-7[Insert Value][Insert Value][Insert Value][Insert Value]
Analogue 2MCF-7[Insert Value][Insert Value][Insert Value][Insert Value]
Analogue 3MCF-7[Insert Value][Insert Value][Insert Value][Insert Value]
Positive ControlMCF-7[Insert Value][Insert Value][Insert Value][Insert Value]

Table 2: Comparative Overview of Cytotoxicity Assays

AssayPrincipleMeasuresAdvantagesDisadvantages
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenasesMetabolic activity, cell viabilityHigh-throughput, cost-effective, well-establishedCan be affected by changes in metabolic rate, interference from colored compounds
LDH Release of lactate dehydrogenase from damaged cellsMembrane integrity, necrosisSimple, reliable for measuring necrosisLess sensitive for early apoptosis, LDH in serum can cause high background
Caspase-3/7 Cleavage of a specific substrate by executioner caspasesApoptosisHighly specific for apoptosis, sensitiveMay not detect caspase-independent cell death
Annexin V/PI Binding of Annexin V to externalized phosphatidylserine and uptake of PI by membrane-compromised cellsApoptosis and necrosisDifferentiates between different stages of cell deathRequires flow cytometry, more complex protocol

Troubleshooting Common Issues

IssuePossible CauseSolution
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects in the plate[12][13]Ensure a homogenous cell suspension, use a multichannel pipette carefully, and consider not using the outer wells of the plate.[13]
Low signal in MTT assay Low cell number, insufficient incubation time with MTT[12][13]Optimize cell seeding density and increase the MTT incubation time.[13]
High background in LDH assay LDH present in the serum of the culture medium, cell damage during handling[12][24]Use serum-free medium during the assay or perform a background subtraction. Handle cells gently.
False positives/negatives Compound interference with the assay chemistryRun compound-only controls to check for direct interaction with the assay reagents.

Conclusion

The in vitro cytotoxicity assays detailed in this guide provide a robust framework for the initial evaluation of this compound analogues. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, and markers of apoptosis, researchers can gain a comprehensive understanding of the cytotoxic potential and preliminary mechanism of action of these novel compounds. This information is critical for making informed decisions in the drug discovery pipeline and for advancing the most promising candidates towards further preclinical development.

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Application Notes and Protocols for High-Throughput Screening of s-Triazolo[3,4-a]phthalazine Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of s-Triazolo[3,4-a]phthalazines

The s-triazolo[3,4-a]phthalazine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities. Recent studies have highlighted its potential as a core structure for the development of novel anticancer agents.[1][2] A significant body of research indicates that derivatives of this class act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.[2] The development of small molecule inhibitors targeting VEGFR-2 has been a successful strategy in oncology, leading to approved therapeutics.[2]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds with desired biological activity.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust HTS campaign to identify and validate novel s-triazolo[3,4-a]phthalazine-based inhibitors of a selected therapeutic target, using VEGFR-2 as a primary example.

Strategic HTS Workflow: From Library to Validated Hit

A successful HTS campaign is a multi-step process that requires careful planning and execution to minimize false positives and ensure the identification of genuine, promising lead compounds. The workflow encompasses assay development, primary screening, hit confirmation, and validation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Validation Assay Selection Assay Selection Assay Optimization Assay Optimization Assay Selection->Assay Optimization Assay Validation (Z'-factor) Assay Validation (Z'-factor) Assay Optimization->Assay Validation (Z'-factor) Primary HTS Primary HTS Assay Validation (Z'-factor)->Primary HTS Data Analysis Data Analysis Primary HTS->Data Analysis Hit Confirmation Hit Confirmation Data Analysis->Hit Confirmation Orthogonal Assays Orthogonal Assays Hit Confirmation->Orthogonal Assays Dose-Response Analysis Dose-Response Analysis Orthogonal Assays->Dose-Response Analysis Lead Series Identification Lead Series Identification Dose-Response Analysis->Lead Series Identification

Caption: A generalized workflow for a high-throughput screening campaign.

Phase 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reliable assay. The choice of assay technology is critical and depends on the nature of the biological target. For screening inhibitors of VEGFR-2, a protein kinase, several excellent HTS-compatible assay formats are available.

Selecting the Optimal Assay Format

Given that s-triazolo[3,4-a]phthalazine derivatives have been identified as potential VEGFR-2 inhibitors, a biochemical kinase assay is a logical choice for the primary screen.[2] Here, we will focus on the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology due to its high sensitivity, broad dynamic range, and homogenous "mix-and-read" format, which is ideal for HTS.[4][5]

Principle of the AlphaScreen Kinase Assay:

The AlphaScreen assay for a kinase like VEGFR-2 relies on the interaction of two beads: a Donor bead and an Acceptor bead.[6] A biotinylated substrate peptide is captured by streptavidin-coated Donor beads. A specific antibody that recognizes the phosphorylated form of the substrate is conjugated to the Acceptor beads. When the kinase (VEGFR-2) phosphorylates the substrate, the phospho-specific antibody binds, bringing the Donor and Acceptor beads into close proximity (within 200 nm).[4] Upon excitation of the Donor bead at 680 nm, it generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal that is detected.[4] Inhibitors of the kinase will prevent substrate phosphorylation, thus keeping the beads separated and resulting in a decrease in the AlphaScreen signal.

AlphaScreen_Principle cluster_0 No Inhibition (High Signal) cluster_1 Inhibition (Low Signal) Donor_Bead_Active Donor Bead (Streptavidin-coated) Substrate_Active Biotinylated Substrate Donor_Bead_Active->Substrate_Active Phospho_Substrate Phosphorylated Substrate Substrate_Active->Phospho_Substrate VEGFR-2 + ATP VEGFR2_Active VEGFR-2 ATP_Active ATP Acceptor_Bead_Active Acceptor Bead (Phospho-Ab) Phospho_Substrate->Acceptor_Bead_Active Light_Signal Light Emission (520-620 nm) Acceptor_Bead_Active->Light_Signal Proximity Donor_Bead_Inactive Donor Bead (Streptavidin-coated) Substrate_Inactive Biotinylated Substrate Donor_Bead_Inactive->Substrate_Inactive VEGFR2_Inactive VEGFR-2 VEGFR2_Inactive->Substrate_Inactive No Phosphorylation Inhibitor Inhibitor Inhibitor->VEGFR2_Inactive No_Light No Signal

Caption: Principle of the AlphaScreen assay for kinase inhibition.

Protocol 1: AlphaScreen Assay Development and Validation for VEGFR-2

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Biotinylated substrate peptide (e.g., Biotin-poly-Glu-Tyr)

  • Phospho-tyrosine specific antibody (e.g., P-Tyr-100)

  • AlphaScreen Streptavidin Donor beads

  • AlphaScreen Protein A Acceptor beads

  • ATP

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 2 mM MnCl₂, 100 µM Na₃VO₄, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, white microplates

  • Known VEGFR-2 inhibitor (e.g., Sunitinib) for positive control

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of VEGFR-2 in assay buffer.

    • Prepare a stock solution of the biotinylated substrate peptide.

    • Prepare a stock solution of ATP.

    • Reconstitute Donor and Acceptor beads according to the manufacturer's instructions. Keep in the dark.

  • Assay Optimization (Cross-Titration):

    • Perform a cross-titration of VEGFR-2 and the substrate peptide to determine optimal concentrations that yield a robust signal.

    • Titrate ATP concentration to determine the Km(app). For inhibitor screening, use an ATP concentration at or near the Km to facilitate the identification of competitive inhibitors.

  • Assay Miniaturization and Automation:

    • Adapt the optimized assay to a 384-well format suitable for robotic liquid handlers.[7]

    • Ensure that liquid handling is precise and reproducible to minimize well-to-well variability.

  • Assay Validation using Z'-factor:

    • The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[8][9] It takes into account the dynamic range of the signal and the data variation.

    • Calculation: Z' = 1 - (3 * (SDpositive_control + SDnegative_control)) / |Meanpositive_control - Meannegative_control|

    • Procedure:

      • Prepare a 384-well plate with multiple replicates of positive and negative controls.

      • Negative Control (High Signal): Reaction with enzyme, substrate, ATP, and DMSO (vehicle).

      • Positive Control (Low Signal): Reaction with enzyme, substrate, ATP, and a saturating concentration of a known inhibitor (e.g., Sunitinib).

      • Incubate the plate and read the AlphaScreen signal.

      • Calculate the Z'-factor. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10]

Parameter Description Acceptance Criteria
Z'-factor Measures the separation between positive and negative controls relative to their variability.Z' ≥ 0.5[9][10]
Signal-to-Background (S/B) Ratio of the mean signal of the negative control to the mean signal of the positive control.S/B ≥ 10 (assay dependent)
Coefficient of Variation (%CV) A measure of the variability of the data.%CV ≤ 15% for controls

Table 1: Key assay validation parameters for HTS.

Phase 2: Primary Screening and Hit Confirmation

Once the assay is validated, the primary HTS campaign can be initiated.

Protocol 2: Primary HTS of the s-Triazolo[3,4-a]phthalazine Library
  • Compound Library Preparation:

    • The s-triazolo[3,4-a]phthalazine library should be formatted in 384-well plates at a stock concentration (e.g., 10 mM in DMSO).

    • Use acoustic dispensing technology for accurate transfer of low volumes of compound to the assay plates.

  • Screening Execution:

    • Dispense a small volume (e.g., 50 nL) of each library compound into the assay plates.

    • Add the optimized concentrations of VEGFR-2, biotinylated substrate, and ATP to all wells.

    • Incubate for the predetermined time to allow the enzymatic reaction to proceed.

    • Add the detection mix containing the AlphaScreen Donor and Acceptor beads.

    • Incubate in the dark to allow for bead binding.

    • Read the plates on an AlphaScreen-compatible plate reader.

  • Data Analysis and Hit Selection:

    • Normalize the raw data (e.g., to the plate-specific controls).

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Set a hit threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the sample population).

    • Compounds that meet this criterion are considered "primary hits."

  • Hit Confirmation:

    • Primary hits must be re-tested from the original stock solutions to confirm their activity and rule out experimental errors.[3][11]

    • This step is crucial to eliminate false positives arising from issues during the primary screen.

Phase 3: Hit Validation and Triage

Confirmed hits must undergo further characterization to ensure they are genuine inhibitors of the target and to eliminate compounds that interfere with the assay technology.[12]

Protocol 3: Counter-Screening and Orthogonal Assays
  • AlphaScreen Interference Counter-Screen:

    • To identify compounds that directly interfere with the AlphaScreen beads or signal generation, perform a counter-screen in the absence of the kinase.

    • Add the hit compounds to a reaction containing the phosphorylated substrate, Donor, and Acceptor beads.

    • Compounds that still cause a signal change are likely assay artifacts.

  • Orthogonal Assay:

    • Validate the confirmed hits in a secondary assay that utilizes a different detection technology. This provides confidence that the observed activity is target-specific and not an artifact of the primary assay format.[11]

    • A suitable orthogonal assay for a kinase inhibitor is a Luminescence-Based Kinase Assay (e.g., Kinase-Glo®).

    • Principle: This assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. The amount of light produced by a luciferase enzyme is directly proportional to the amount of ATP present. Inhibitors of the kinase will result in higher levels of remaining ATP and thus a brighter luminescent signal.[13][14]

Assay Technology Principle Readout Advantages for HTS
AlphaScreen Proximity-based bead assayChemiluminescenceHomogeneous, high sensitivity, no-wash
Luminescence-Based Measures remaining ATPLuminescenceHomogeneous, simple, robust signal
Fluorescence Polarization (FP) Measures changes in molecular rotation upon bindingPolarization of lightHomogeneous, sensitive to binding events

Table 2: Comparison of common HTS assay formats for kinase inhibitors.

Protocol 4: Dose-Response Analysis and Potency Determination
  • Serial Dilution:

    • Create a series of dilutions for each validated hit (e.g., 10-point, 3-fold serial dilution).

  • IC₅₀ Determination:

    • Test the diluted compounds in the primary assay to generate dose-response curves.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound. The IC₅₀ is the concentration of an inhibitor where the response is reduced by half.

  • Lead Series Identification:

    • Group the active compounds based on their chemical scaffolds.

    • Analyze the structure-activity relationship (SAR) to identify promising chemical series for further optimization.[3]

Conclusion and Future Directions

This guide outlines a comprehensive and robust strategy for the high-throughput screening of s-triazolo[3,4-a]phthalazine derivative libraries to identify novel kinase inhibitors, using VEGFR-2 as a representative target. By employing a validated primary assay, confirming hits, and utilizing orthogonal assays for validation, researchers can confidently identify promising lead compounds. The identified hit series can then be progressed into lead optimization programs, where medicinal chemistry efforts will focus on improving potency, selectivity, and drug-like properties.

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Application Notes & Protocols: Molecular Docking of Triazolophthalazines with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of triazolophthalazine derivatives. Triazolophthalazines are a class of heterocyclic compounds that have garnered significant interest for their diverse pharmacological activities, including potent anticancer properties.[1][2] Molecular docking is an indispensable computational tool that predicts the binding orientation and affinity of these molecules with their protein targets, thereby accelerating the drug discovery pipeline by prioritizing promising candidates for experimental validation.[3][4][5][6] This guide offers a blend of foundational principles, detailed step-by-step protocols, and expert insights into the causality behind experimental choices, ensuring a robust and reproducible workflow. We will cover receptor and ligand preparation, grid generation, docking execution, results analysis, and—crucially—protocol validation to ensure the trustworthiness of the in-silico data.

Foundational Principles: The Rationale Behind the Docking Workflow

Molecular docking aims to predict the conformation and binding affinity of a ligand within the active site of a target receptor.[4][5] The core principle, often termed the "lock and key" or "induced fit" model, is simulated by sophisticated algorithms that sample numerous possible binding poses. A scoring function then estimates the binding free energy (expressed as a docking score), with lower (more negative) scores typically indicating a more stable protein-ligand complex and higher binding affinity.[7][8]

However, a low docking score alone is insufficient. The biological relevance of the predicted binding pose—identifying key interactions like hydrogen bonds and hydrophobic contacts with critical amino acid residues—is paramount for generating meaningful hypotheses.[9][10] Therefore, a successful docking study is not merely a computational exercise but a multi-step process grounded in biochemical understanding and rigorous validation.

Identifying Key Protein Targets for Triazolophthalazines

The therapeutic potential of triazolophthalazines is linked to their ability to modulate the activity of specific protein targets. Authoritative research has identified several key targets, making them excellent candidates for docking studies:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2): A key regulator of angiogenesis (the formation of new blood vessels), which is a critical process in tumor growth and metastasis. Several triazolophthalazine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[1][2]

  • PCAF Bromodomain (p300/CBP-associated factor): Bromodomains are protein modules that recognize acetylated lysine residues and are implicated in epigenetic regulation and cancer. Bioisosteric modification of known inhibitors has led to the development of triazolophthalazine-related compounds targeting PCAF.[11]

  • Topoisomerase II (Topo-II): An essential enzyme that manages DNA tangles and supercoils. Inhibition of Topo-II can disrupt DNA replication and lead to cancer cell death. Some molecular hybrids incorporating the triazolophthalazine scaffold have been investigated for Topo-II inhibition.[12]

The Imperative of Protocol Validation

The trustworthiness of any docking result hinges on the validation of the computational protocol. Before screening a library of novel compounds, the chosen software and parameters must demonstrate their ability to reproduce experimentally observed results. The gold standard for validation is re-docking , where the native co-crystallized ligand is extracted from the protein structure and docked back into the active site. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the predicted pose and the crystallographic pose is considered a successful validation.[7][13][14] In the absence of a co-crystallized ligand, known active inhibitors and a set of decoy molecules can be used to assess if the protocol can successfully distinguish between binders and non-binders.[9][13][14]

The Molecular Docking Workflow: A Visual Overview

The entire process, from data acquisition to final analysis, can be visualized as a systematic workflow. Each step is critical for the integrity of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB Select & Download Target Protein (PDB) PrepProt Prepare Receptor: - Remove Water/Heteroatoms - Add Hydrogens - Assign Charges PDB->PrepProt Ligand Design/Select Triazolophthalazine Ligand PrepLig Prepare Ligand: - Generate 3D Structure - Energy Minimization - Define Rotatable Bonds Ligand->PrepLig Grid Define Binding Site & Generate Grid Box PrepProt->Grid PrepLig->Grid Dock Execute Docking (e.g., AutoDock Vina) Grid->Dock Results Analyze Poses & Scores Dock->Results Validate Protocol Validation: - Re-docking (RMSD < 2.0 Å) - Enrichment Study Results->Validate Iterate if invalid Report Hypothesis Generation & Reporting Validate->Report

Caption: The comprehensive molecular docking workflow.

Detailed Protocols for Molecular Docking

This section provides step-by-step methodologies for conducting a molecular docking study. While specific commands may vary between software packages (e.g., AutoDock, Glide, PyRx), the underlying principles are universal.[6][15][16]

Protocol 1: Target Protein Preparation

Rationale: Raw PDB files contain crystallographic water molecules, ions, and co-factors that can interfere with the docking process. Preparing the receptor ensures a clean, biochemically accurate representation of the target.[17][18] Adding hydrogens and assigning atomic charges is essential for the scoring function to correctly calculate electrostatic and van der Waals interactions.[6][19]

Steps:

  • Obtain Protein Structure: Download the 3D structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) from the RCSB Protein Data Bank ([Link]5]

  • Clean the Structure:

    • Load the PDB file into a molecular visualization program like UCSF ChimeraX or PyMOL.

    • Remove all water molecules. Causality: Water molecules in the binding site can sterically hinder the ligand and form hydrogen bonds that are not relevant to the ligand's interaction, leading to inaccurate predictions.

    • Remove any co-crystallized ligands, ions, or other heteroatoms not essential for the binding interaction you are studying.

  • Prepare the Receptor:

    • Utilize a preparation tool (e.g., Dock Prep in ChimeraX or the Protein Preparation Wizard in Schrödinger Maestro).

    • Add polar hydrogen atoms. Causality: Crystal structures often do not resolve hydrogen atoms, which are critical for forming hydrogen bonds, a key component of binding affinity.

    • Assign partial atomic charges (e.g., Gasteiger or AMBER forcefield charges). This is crucial for calculating electrostatic interactions.

  • Save the Prepared Receptor: Save the final, cleaned receptor structure in the format required by your docking software (e.g., .pdbqt for AutoDock Vina).[15]

Protocol 2: Ligand Preparation

Rationale: The ligand must be represented as a low-energy, realistic 3D conformation. Defining rotatable bonds allows the docking algorithm to explore the ligand's conformational flexibility within the binding site, which is essential for an accurate induced-fit simulation.

Steps:

  • Obtain/Draw Ligand Structure:

    • Obtain the 2D structure of your triazolophthalazine derivative from a database like PubChem or draw it using a chemical sketcher like ChemDraw or MarvinSketch.[5][20]

  • Generate 3D Conformation:

    • Convert the 2D structure to a 3D structure using software like Open Babel or the features within your primary modeling suite.

  • Energy Minimization: Perform a geometry optimization/energy minimization using a suitable force field (e.g., MMFF94). Causality: This step ensures the ligand starts in a stable, low-energy conformation, preventing steric clashes and unrealistic bond lengths from biasing the docking result.

  • Assign Charges and Define Torsion:

    • Assign partial atomic charges (e.g., Gasteiger).

    • Define the active rotatable bonds. Most software does this automatically, but it's important to verify that only non-terminal, acyclic single bonds are treated as rotatable.

  • Save the Prepared Ligand: Save the final ligand structure in the required format (e.g., .pdbqt).[15]

Protocol 3: Docking Simulation and Result Analysis

Rationale: The docking simulation explores how the prepared ligand fits into the defined binding site of the prepared receptor. The analysis phase translates the raw output (poses and scores) into actionable insights about binding affinity and interaction patterns.

Steps:

  • Define the Binding Site (Grid Generation):

    • Load the prepared receptor into your docking software's interface (e.g., AutoDockTools).

    • Define a 3D grid box that encompasses the entire binding site. If a co-crystallized ligand was present, center the box on its location.[3] If the site is unknown, a larger "blind docking" box covering the entire protein may be necessary.[3] Causality: The grid pre-calculates the interaction potential for different atom types at each point, dramatically speeding up the subsequent docking calculations.

  • Execute the Docking Run:

    • Load the prepared receptor, ligand, and grid parameter files into the docking engine (e.g., AutoDock Vina).

    • Set key parameters, such as exhaustiveness (controls the thoroughness of the search) and num_modes (the number of binding poses to generate).

    • Launch the simulation.

  • Analyze the Results:

    • Binding Affinity: Examine the docking scores for the generated poses. The top-ranked pose (most negative score) is the predicted most favorable binding mode.[4][7]

    • Visual Inspection: Load the receptor and the docked ligand poses into a visualizer. Critically analyze the top-ranked poses. A good pose should exhibit chemically sensible interactions.[9]

    • Interaction Analysis: Identify and map key interactions:

      • Hydrogen Bonds: Look for H-bonds between the ligand's donors/acceptors and receptor residues.

      • Hydrophobic Interactions: Identify non-polar regions of the ligand interacting with hydrophobic pockets of the receptor.

      • π-π Stacking: Check for interactions between aromatic rings on the ligand and receptor (e.g., with Phenylalanine, Tyrosine, Tryptophan).

    • Clustering: Analyze the clustering of poses. If multiple low-energy poses cluster in a similar location and orientation, it increases confidence in the predicted binding mode.

Data Presentation and Interpretation

Quantitative results from a docking screen should be summarized for clear comparison.

Table 1: Hypothetical Docking Results of Triazolophthalazine Derivatives against VEGFR-2

Ligand IDDocking Score (kcal/mol)Key Interacting ResiduesH-BondsPredicted Inhibition Constant (Ki, est.)
TPH-001-9.8Cys919, Asp1046, Glu8853150 nM
TPH-002-8.5Cys919, Leu84011.2 µM
TPH-003-9.2Cys919, Asp1046, Phe10472450 nM
Sorafenib (Control)-10.1Cys919, Asp1046, Glu885395 nM

Note: The docking score is the primary output from the software. The estimated Ki can be calculated from the binding affinity and provides a useful metric for comparison with experimental data.

Self-Validating Protocol: Ensuring Trustworthiness

To ensure the reliability of your findings, the following validation protocol is essential.

Protocol 4: Validation by Re-docking

  • Select a PDB Entry: Choose a high-resolution crystal structure of your target protein that includes a co-crystallized inhibitor (e.g., VEGFR-2 with Sorafenib, PDB ID: 4ASD).

  • Prepare System: Prepare the receptor as described in Protocol 1. Extract the native ligand (Sorafenib) and prepare it as described in Protocol 2.

  • Re-dock: Perform a docking run using the exact same parameters (grid box, exhaustiveness, etc.) that you will use for your triazolophthalazine screen.

  • Calculate RMSD: Superimpose the top-ranked re-docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

  • Assess Validity: An RMSD value below 2.0 Å confirms that your docking protocol can accurately reproduce the experimentally determined binding mode, thus validating your setup.[13][14] If the RMSD is high, you must adjust your docking parameters (e.g., grid size, scoring function) and repeat until the validation is successful.

Conclusion

Molecular docking is a powerful computational strategy for structure-based drug design. When applied to the study of triazolophthalazines, it provides critical insights into their binding mechanisms and helps rationalize their structure-activity relationships. By following the detailed, causality-driven protocols outlined in this guide—with a steadfast commitment to rigorous validation—researchers can generate reliable, high-confidence in-silico data. These findings can effectively guide the synthesis and experimental testing of novel triazolophthalazine derivatives, ultimately accelerating the journey from lead discovery to potential clinical candidates.

References

  • Benchchem. (n.d.). 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine | 54687-66-0.
  • Pandey, S., & Singh, S. K. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
  • ResearchGate. (2022, April 25). How to validate the molecular docking results?
  • Lang, P. T., & Brozell, S. (2025, June 6). Tutorial: Prepping Molecules. UCSF DOCK.
  • YouTube. (2025, January 11). PyRx Tutorial - Prepare Proteins & Ligands for Docking.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
  • UCSF Chimera. (n.d.). Preparing the protein and ligand for docking.
  • Matter Modeling Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand?
  • ResearchGate. (2021, October 28). How to validate molecular docking results with no proper crystal structure??
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
  • YouTube. (2023, March 24). 7 Expert Tips for Perfect Molecular Docking | Bioinformatics and Biotech.
  • ResearchGate. (2023, December 5). Interpretation of Molecular docking results?
  • PubMed Central (PMC), NIH. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • ResearchGate. (n.d.). Proteins and ligand preparation for docking.
  • AutoDock Tools. (n.d.). Session 4: Introduction to in silico docking.
  • Michigan State University. (n.d.). Lessons from Docking Validation. Protein Structural Analysis Laboratory.
  • ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction.
  • bioRxiv. (2016, February 12). Best Practices in Docking and Activity Prediction.
  • PubMed. (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • ResearchGate. (n.d.). Molecular hybridisation of triazolo phthalazine moieties with different recommended anticancer moieties based on the basic pharmacophoric features of doxorubicin as DNA intercalator and topoisomerase II inhibitors.
  • Benchchem. (n.d.). Application Notes and Protocols for Molecular Docking Studies of 1,2,4-Triazine Derivatives.
  • Bentham Science. (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme.
  • PubMed. (2021, July 15). From triazolophthalazines to triazoloquinazolines: A bioisosterism-guided approach toward the identification of novel PCAF inhibitors with potential anticancer activity.
  • PubChem, NIH. (n.d.). Triazolophthalazine | C8H5N5 | CID 66703794.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

This compound is a fused heterocyclic compound. The s-triazolo[3,4-a]phthalazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] This specific hydroxymethyl derivative is also known as a major human metabolite of the antihypertensive drug hydralazine.[3][4] Understanding its synthesis is crucial for metabolic studies, drug discovery, and the development of novel therapeutic agents.

Q2: What is the most common synthetic route to prepare the s-triazolo[3,4-a]phthalazine scaffold?

The most established and scalable route begins with a commercially available and inexpensive starting material, phthalic anhydride.[1] The general pathway involves the construction of the phthalazine core, followed by the annelation (fusion) of the triazole ring. This multi-step process provides a reliable method to access the key intermediate, 1-hydrazinophthalazine, which is the direct precursor to the final triazolo-phthalazine system.[5]

Q3: What is the general mechanism for the final cyclization step?

The formation of the triazole ring from 1-hydrazinophthalazine involves a cyclocondensation reaction. The hydrazine moiety of 1-hydrazinophthalazine acts as a binucleophile. It reacts with a reagent that provides a single carbon atom, which will ultimately become C3 of the triazole ring. For the synthesis of the 3-hydroxymethyl derivative, a reagent like glycolic acid or a related two-carbon synthon with appropriate leaving groups is typically used. The reaction proceeds through the formation of a hydrazone-like intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration to yield the stable, aromatic triazolo-fused system.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The solutions provided are based on established chemical principles and field-proven optimization strategies.

Problem 1: Low or No Yield of the Final Product, this compound.

A low yield in the final cyclization step is the most frequently reported issue. This can often be traced back to the stability of the intermediates or suboptimal reaction conditions.

Possible Cause A: Inefficient Intramolecular Cyclization

The intramolecular cyclization to form the five-membered triazole ring is often the rate-limiting step and is highly sensitive to reaction parameters.

  • Expert Insight & Solution: The choice of solvent and temperature is critical. A high-boiling point, polar aprotic solvent such as DMF or 1,4-dioxane is often preferred as it can effectively solvate the transition state and provide the necessary thermal energy for the cyclization/dehydration cascade. If refluxing in a lower-boiling solvent like ethanol or toluene fails, switching to a higher-boiling solvent is a logical next step.[6] Additionally, acidic or basic catalysis can sometimes promote the reaction, although this must be evaluated on a case-by-case basis as it can also lead to side products.

Possible Cause B: Purity of the 1-Hydrazinophthalazine Intermediate

The key intermediate, 1-hydrazinophthalazine, can be prone to oxidation or can contain residual impurities from the preceding steps (e.g., unreacted hydrazine hydrate or 1,4-dichlorophthalazine). These impurities can interfere with the cyclization reaction.

  • Expert Insight & Solution: Rigorous purification of 1-hydrazinophthalazine is paramount. Recrystallization from a suitable solvent like ethanol is highly recommended to remove impurities. It is also advisable to use the intermediate as quickly as possible after preparation or store it under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric oxidation.

Workflow: Troubleshooting Low Yield

This decision tree outlines a logical approach to diagnosing and solving low-yield issues.

G start Low Yield Observed check_purity Verify Purity of 1-Hydrazinophthalazine (TLC, NMR) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Action: Recrystallize Intermediate is_pure->purify No check_conditions Review Cyclization Conditions is_pure->check_conditions Yes purify->check_conditions temp Is Temperature Optimal? check_conditions->temp increase_temp Action: Increase Temp / Switch to High-Boiling Solvent (e.g., Dioxane) temp->increase_temp No check_reagent Review Cyclizing Reagent Stoichiometry temp->check_reagent Yes success Yield Improved increase_temp->success reagent_ok Is Stoichiometry Correct? check_reagent->reagent_ok adjust_reagent Action: Verify Molar Equivalents of Cyclizing Reagent reagent_ok->adjust_reagent No reagent_ok->success Yes adjust_reagent->success

Sources

Technical Support Center: Overcoming Challenges in the Purification of s-Triazolo[3,4-a]phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of s-triazolo[3,4-a]phthalazine derivatives. This class of nitrogen-rich heterocyclic compounds is of significant interest in medicinal chemistry, with demonstrated potential as inhibitors of various enzymes and as anticancer agents.[1][2][3] However, their unique chemical properties, including polarity and sometimes limited solubility, can present significant challenges during purification.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome these hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust purification strategy.

Q1: What are the most common impurities I should expect when synthesizing s-triazolo[3,4-a]phthalazine derivatives?

A1: Impurities are typically byproducts of the specific synthetic route employed. Common synthetic pathways involve the cyclization of a substituted 1-hydrazinophthalazine precursor.[4] Therefore, the most common impurities include:

  • Unreacted Starting Materials: Primarily the 1-hydrazinophthalazine intermediate or the acylating/cyclizing agent (e.g., carboxylic acids, acid chlorides).

  • Partially Reacted Intermediates: Such as the uncyclized N-acylhydrazone intermediate. These are often highly polar and can be difficult to separate from the final product.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions like dimerization or degradation can occur. For instance, if synthesizing from 1,4-dichlorophthalazine, you might have residual mono-substituted intermediates.[5]

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from coupling reactions[5]) or excess reagents used in the synthesis.

Q2: How do I decide between recrystallization and column chromatography as my primary purification method?

A2: The choice depends on the scale of your reaction, the nature of the impurities, and the physical properties of your compound. The following decision workflow provides a general guideline.

G start Crude Product Analysis (TLC, LC-MS, 1H NMR) is_solid Is the crude product a solid? start->is_solid purity_check Is the desired product the major component (>85%)? is_solid->purity_check Yes oil Product is an oil or amorphous solid is_solid->oil No impurity_polarity Are impurities significantly more or less polar on TLC? purity_check->impurity_polarity Yes column Perform Column Chromatography purity_check->column No recrystallize Attempt Recrystallization impurity_polarity->recrystallize Yes impurity_polarity->column No oil->column

Caption: Decision workflow for selecting a primary purification method.

Q3: My s-triazolo[3,4-a]phthalazine derivative has very poor solubility in common organic solvents. What are my options?

A3: This is a frequent challenge. The parent s-triazolo[3,4-a]phthalazine scaffold is known for its limited solubility in solvents like methanol and acetonitrile.[6]

  • For Chromatography: You may need to use highly polar or specialized solvent systems. Consider using a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the crude product before adsorbing it onto silica gel for dry loading. For the mobile phase, solvent systems like dichloromethane/methanol or even gradients including ethyl acetate/ethanol can be effective.

  • For Recrystallization: The key is to find a solvent that dissolves your compound when hot but not when cold. High-boiling point polar aprotic solvents like DMF, DMSO, or dioxane can be effective, though their removal can be difficult.[4] Sometimes, a mixture of solvents works best, such as dissolving in a minimal amount of hot DMF and then slowly adding a miscible anti-solvent (like water or an ether) until turbidity appears, then allowing it to cool.

  • Reverse-Phase Chromatography: If your compound is soluble in methanol, acetonitrile, or THF (often with water), preparative reverse-phase HPLC (prep-HPLC) is an excellent alternative.[7][8] This technique separates based on hydrophobicity and is highly effective for polar compounds that are difficult to purify on normal-phase silica gel.

Q4: How can I definitively confirm the purity of my final product?

A4: Relying on a single technique is insufficient. A combination of methods is required to establish purity authoritatively:

  • Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) with two different column/mobile phase systems (e.g., a C18 column and a Phenyl-Hexyl column) to check for co-eluting impurities. Purity should ideally be >95% by peak area.

  • Spectroscopic Analysis:

    • ¹H NMR: A clean spectrum with correct integrations and the absence of impurity peaks is essential.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, which validates its elemental composition.[9]

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of a pure crystalline solid.[10]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during purification.

Problem: Low recovery after flash column chromatography.

This is a common issue stemming from the interaction between the basic nitrogen atoms in the triazolophthalazine core and the acidic nature of silica gel.

G start Low Recovery from Silica Gel Column check_tlc Analyze TLC Plate: Does the spot streak or tail? start->check_tlc cause_adsorption Probable Cause: Strong adsorption to acidic silanol groups on silica gel. check_tlc->cause_adsorption Yes (Tailing) cause_insolubility Probable Cause: Compound is precipitating during the run. check_tlc->cause_insolubility No (Spot is round but recovery is low) solution_base Solution 1: Add a modifier to the mobile phase. (e.g., 0.5-1% triethylamine or ammonia in methanol) cause_adsorption->solution_base solution_solubility Solution 2: Use a stronger, more polar mobile phase (e.g., increase %MeOH in DCM:MeOH). cause_insolubility->solution_solubility cause_irreversible Probable Cause: Compound is irreversibly bound or degrading on silica. cause_insolubility->cause_irreversible solution_stationary_phase Solution 3: Switch to a different stationary phase. (e.g., neutral alumina, C18 reverse phase). cause_irreversible->solution_stationary_phase

Caption: Troubleshooting workflow for low recovery in column chromatography.

  • Causality Explained: The lone pairs on the nitrogen atoms of your molecule can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of the silica gel. This can lead to significant tailing of peaks, or in severe cases, irreversible adsorption, resulting in low or zero recovery. Adding a basic modifier like triethylamine (Et₃N) competes for these acidic sites, allowing your compound to elute more cleanly and improving recovery.[5]

Problem: My compound "oils out" during recrystallization instead of forming crystals.

"Oiling out" occurs when a solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point, forming a liquid phase instead of a crystalline solid upon cooling.

  • Solution 1: Reduce the Rate of Cooling. Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Slower cooling encourages the formation of an ordered crystal lattice.

  • Solution 2: Use a More Dilute Solution. The supersaturation level may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt the slow cooling process again.

  • Solution 3: Induce Crystallization. If the solution is supersaturated but reluctant to crystallize, you can try:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a tiny amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

Problem: I have an impurity that co-elutes with my product in column chromatography.

This indicates that the impurity has a polarity very similar to your desired compound, making separation by normal-phase chromatography difficult.

  • Solution 1: Optimize the Mobile Phase. Small changes can have a big impact. Instead of a simple two-solvent system (e.g., ethyl acetate/hexane), try a three-component system. For example, adding a small amount of methanol to a dichloromethane/ethyl acetate mixture can alter the selectivity and may resolve the two compounds.

  • Solution 2: Change the Stationary Phase. The principle of "orthogonal separation" is key here. If a method based on polarity (silica gel) fails, switch to a method based on a different property, like hydrophobicity.

    • Preparative Reverse-Phase HPLC: This is the most powerful solution. Using a C18 column with a mobile phase like acetonitrile/water or methanol/water separates compounds based on their non-polar character. It is highly likely that your product and impurity, while having similar polarity, will have different hydrophobicities, allowing for excellent separation.[11][12]

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Method Development for Flash Column Chromatography using TLC
  • Objective: To identify an optimal solvent system that provides a target retention factor (Rƒ) of 0.25 - 0.35 for the desired compound. This Rƒ value ensures the compound elutes neither too quickly nor too slowly from the column.

  • Procedure:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., DCM or THF).

    • Spot the solution on at least three TLC plates.

    • Develop each plate in a different solvent system, starting with educated guesses based on the compound's structure. See Table 1 for suggestions.

    • Visualize the plates under UV light.

    • Identify the spot corresponding to your product (ideally, you have a pure reference standard or can identify it by LC-MS analysis of a scraped spot).

    • Calculate the Rƒ value: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Adjust the solvent system polarity until the Rƒ is in the target range of 0.25-0.35 and there is good separation (ΔRƒ > 0.1) from major impurities.

Polarity of CompoundStarting Solvent System (v/v)How to Adjust Polarity
Low Polarity 10% Ethyl Acetate in HexanesIncrease % Ethyl Acetate
Medium Polarity 50% Ethyl Acetate in HexanesIncrease % Ethyl Acetate or switch to DCM/MeOH
High Polarity 2-5% Methanol in Dichloromethane (DCM)Increase % Methanol[5][13]
Very High Polarity 10-20% Methanol in Dichloromethane (DCM)Increase % Methanol; consider adding 1% NH₄OH
Table 1: Common Solvent Systems for TLC and Column Chromatography.
SOP 2: Small-Scale Recrystallization Solvent Screening
  • Objective: To identify a single or binary solvent system for successful recrystallization.

  • Procedure:

    • Place ~10-20 mg of crude material into several small test tubes.

    • To each tube, add a different solvent from Table 2 dropwise at room temperature.

    • Observation 1: If the compound dissolves readily at room temperature, the solvent is too good. It cannot be used alone but may be useful as the "soluble" component in a binary system.

    • Observation 2: If the compound does not dissolve, heat the tube gently (in a water or sand bath).

    • Observation 3: If the compound dissolves when hot, it is a potential candidate. Remove it from the heat and allow it to cool slowly.

    • Observation 4: If crystals form upon cooling, you have found a suitable solvent. If not, try inducing crystallization (scratching/seeding).

    • Observation 5: If the compound remains insoluble even when hot, it is a poor solvent. It may be useful as the "anti-solvent" in a binary system.

SolventClassBoiling Point (°C)
EthanolProtic Polar78
MethanolProtic Polar65
IsopropanolProtic Polar82
AcetonitrileAprotic Polar82
Ethyl AcetateAprotic Medium-Polar77
DichloromethaneAprotic Non-Polar40
TolueneAprotic Non-Polar111
DioxaneAprotic Polar101
Table 2: Suggested Solvents for Recrystallization Screening. Note: Several publications report successful crystallization of these derivatives from ethanol or benzene.[4]

References

  • Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. Retrieved from [Link]

  • Aralyse. (n.d.). Preparative HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Guerin, D. J., et al. (2013).[6]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Medicinal Chemistry Letters, 4(10), 939-944. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Waters. (n.d.). Preparative HPLC Columns | Laboratory-Scale HPLC Purification. Retrieved from [Link]

  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Scientific Reports, 14(1), 9478. Retrieved from [Link]

  • ResearchGate. (2005). Synthesis of S‐Triazolo[3,4‐a]phthalazine and Related Polynuclear Heterocyclic Systems. Request PDF. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21658-21681. Retrieved from [Link]

  • Liu, H. M., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244. Retrieved from [Link]

  • El-Helby, A. A., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1269-1285. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). s-Triazolo(3,4-a)phthalazine. PubChem Compound Database. Retrieved from [Link]

  • Liu, H. M., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244. Retrieved from [Link]

  • El-Helby, A. A., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1269-1285. Retrieved from [Link]

  • Guerin, D. J., et al. (2013).[6]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Medicinal Chemistry Letters, 4(10), 939-944. Retrieved from [Link]

  • Chen, X., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6289. Retrieved from [Link]

  • Marzouk, M. I., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Frontiers in Chemistry, 11, 1228511. Retrieved from [Link]

  • Hafez, H. N. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Retrieved from [Link]

Sources

Troubleshooting common side reactions in triazolophthalazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazolophthalazine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of triazolophthalazines. Our aim is to provide practical, experience-driven solutions grounded in chemical principles to help you optimize your reactions and achieve higher yields and purity.

Table of Contents

  • FAQs: General Troubleshooting & Low Yield

  • Troubleshooting Specific Side Reactions

    • Incomplete Cyclization and Intermediate Buildup

    • Formation of Phthalazinone Impurities

    • Dimerization of Hydrazinophthalazine Starting Material

    • Regioisomeric Impurities

  • Purification Strategies

  • Experimental Protocols

  • References

FAQs: General Troubleshooting & Low Yield

Question: My triazolophthalazine synthesis is resulting in a consistently low yield. What are the common culprits and how can I improve it?

Answer: Low yields in triazolophthalazine synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective. Here are the primary areas to investigate:

  • Purity of Starting Materials: The purity of your starting materials, particularly 1-hydrazinophthalazine or its precursors, is critical. Impurities can interfere with the reaction, leading to the formation of side products and consuming your reagents.

    • Recommendation: Always use freshly purified starting materials. 1-Hydrazinophthalazine can be recrystallized from a suitable solvent like ethanol to remove impurities. Verify the purity of your carboxylic acid or orthoester as well.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent play a pivotal role in the efficiency of the cyclization reaction.

    • Recommendation: Optimization of reaction conditions is key. If you are experiencing low yields, consider a systematic variation of temperature and reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint and avoid decomposition of the product due to prolonged heating.[1]

  • Atmospheric Moisture: Hydrazine derivatives can be sensitive to atmospheric moisture, which can lead to unwanted side reactions.

    • Recommendation: Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon), especially if you are using sensitive reagents or prolonged reaction times at high temperatures. Use dry solvents.

  • Inefficient Mixing: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and incomplete reactions.

    • Recommendation: Ensure vigorous stirring throughout the reaction, especially if you observe solid precipitates.

The following table summarizes key parameters to optimize for improved yield:

ParameterRecommendationRationale
Temperature Start with literature-reported values and incrementally increase if the reaction is sluggish. Avoid excessive heat to prevent degradation.Higher temperatures can increase reaction rates but may also promote side reactions and decomposition.[2]
Reaction Time Monitor by TLC to determine the point of maximum product formation.Prolonged reaction times can lead to the formation of degradation products.
Solvent Use high-purity, dry solvents. The choice of solvent can influence the solubility of reactants and the reaction pathway.Protic solvents like ethanol or acetic acid are commonly used, but aprotic solvents may be beneficial in certain cases.
Stoichiometry A slight excess of the carboxylic acid or orthoester (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.Ensures the complete consumption of the limiting reagent, which is often the more expensive hydrazinophthalazine.

Troubleshooting Specific Side Reactions

Incomplete Cyclization and Intermediate Buildup

Question: I'm observing a significant amount of an intermediate in my reaction mixture by TLC, and the desired triazolophthalazine is not forming in high yield. What is this intermediate and how can I promote its conversion to the final product?

Answer: A common issue in triazolophthalazine synthesis is the accumulation of the acylhydrazide or formimidate intermediate, which fails to undergo the final cyclization step.

  • Causality: The cyclization step is often a dehydration reaction that requires sufficient energy to overcome the activation barrier. Inadequate temperature or the absence of a suitable catalyst can lead to the stalling of the reaction at the intermediate stage.

  • Troubleshooting Protocol:

    • Increase Reaction Temperature: If the reaction is being conducted at a moderate temperature, a stepwise increase (e.g., in 10-20 °C increments) can provide the necessary energy for the cyclization to proceed. Monitor the reaction closely by TLC to avoid product degradation.

    • Use a Dehydrating Agent or Catalyst: The addition of a dehydrating agent or an acid catalyst can facilitate the removal of water and promote ring closure.

      • Phosphorus oxychloride (POCl₃): Often used in the synthesis of triazoles from acylhydrazides.[3] It acts as both a dehydrating agent and a chlorinating agent, which can be useful in subsequent functionalization.

      • Acetic Acid: Can serve as both a solvent and a catalyst for the cyclization.

      • p-Toluenesulfonic acid (p-TsOH): A strong acid catalyst that can be effective in promoting dehydration.

The following diagram illustrates the troubleshooting workflow for incomplete cyclization:

G Problem Incomplete Cyclization: Intermediate Buildup Check_Temp Is the reaction temperature at the upper end of the recommended range? Problem->Check_Temp Increase_Temp Increase temperature in 10-20°C increments. Monitor by TLC. Check_Temp->Increase_Temp No Add_Catalyst Consider adding a catalyst: - POCl₃ - Acetic Acid - p-TsOH Check_Temp->Add_Catalyst Yes Monitor_TLC Monitor reaction progress by TLC for disappearance of intermediate and formation of product. Increase_Temp->Monitor_TLC Add_Catalyst->Monitor_TLC Workup Proceed to workup and purification. Monitor_TLC->Workup

Caption: Troubleshooting workflow for incomplete cyclization.

Formation of Phthalazinone Impurities

Question: My final product is contaminated with a significant amount of a byproduct that I suspect is a phthalazinone derivative. How is this forming and how can I prevent it?

Answer: The formation of phthalazinone impurities is a common side reaction, especially when starting from 1-chlorophthalazine.

  • Causality: 1-Chlorophthalazine is susceptible to hydrolysis, particularly in the presence of water at elevated temperatures or under basic conditions.[4] The chlorine atom is a good leaving group, and nucleophilic substitution by water leads to the formation of the corresponding phthalazinone.

  • Troubleshooting Protocol:

    • Use Anhydrous Conditions: The most effective way to prevent the formation of phthalazinone impurities is to rigorously exclude water from the reaction mixture. Use dry solvents and perform the reaction under an inert atmosphere.

    • Control Reaction Temperature: High temperatures can accelerate the rate of hydrolysis. If possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Optimize Base Addition: If a base is used in the reaction, its slow addition can help to minimize the concentration of hydroxide ions that can promote hydrolysis.

The following diagram illustrates the formation of the phthalazinone byproduct:

G Start 1-Chlorophthalazine Product Desired Triazolophthalazine Start->Product Reaction with Hydrazine Byproduct Phthalazinone Byproduct Start->Byproduct Hydrolysis Hydrazine Hydrazine Derivative Hydrazine->Product Water Water (H₂O) Water->Byproduct

Caption: Reaction pathways leading to the desired product and the phthalazinone byproduct.

Dimerization of Hydrazinophthalazine Starting Material

Question: I am observing a high molecular weight impurity in my mass spectrum that I suspect is a dimer of my hydrazinophthalazine starting material. Is this a known side reaction?

Answer: While less commonly reported in the synthesis of triazolophthalazines, the dimerization of arylhydrazines can occur under certain conditions, particularly under oxidative or strongly acidic conditions.[5][6]

  • Causality: The hydrazine moiety can be susceptible to oxidation, leading to the formation of a radical species that can then dimerize. Strongly acidic conditions can also promote side reactions.

  • Troubleshooting Protocol:

    • Inert Atmosphere: To minimize oxidation, ensure the reaction is carried out under an inert atmosphere (nitrogen or argon).

    • Control Acidity: If using a strong acid catalyst, consider using a milder acid or a lower concentration to avoid unwanted side reactions.

    • Purification of Starting Material: Ensure your 1-hydrazinophthalazine is free from any oxidizing impurities.

Regioisomeric Impurities

Question: I am synthesizing a 3-substituted-[5][7][8]triazolo[3,4-a]phthalazine, but I suspect I am getting a mixture of regioisomers. How can I control the regioselectivity of the reaction?

Answer: The formation of regioisomers is a potential issue when using unsymmetrical reagents to form the triazole ring. The regioselectivity of the cyclization can be influenced by both steric and electronic factors.[7][8]

  • Causality: The cyclization can proceed through two different pathways, leading to the formation of two different regioisomers. The preferred pathway is often determined by the electronic nature of the substituents and the reaction conditions.

  • Troubleshooting Protocol:

    • Temperature Control: Reaction temperature can have a significant impact on regioselectivity.[2] Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the cyclization and thus the regioselectivity. Experimenting with different solvents may be beneficial.

    • Catalyst Choice: The choice of catalyst can also direct the regioselectivity of the reaction.

    • Characterization: Careful characterization of the product mixture using techniques like NMR (NOE experiments) and X-ray crystallography is essential to determine the isomeric ratio and confirm the structure of the desired product.

Purification Strategies

Question: How can I effectively purify my triazolophthalazine product from unreacted starting materials and side products?

Answer: The purification of triazolophthalazines often involves chromatographic techniques.

  • Thin Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the reaction and for developing a suitable solvent system for column chromatography.[9][10][11]

  • Column Chromatography: This is the most common method for purifying triazolophthalazines on a laboratory scale.[12]

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the mobile phase is adjusted to achieve good separation of the desired product from impurities.

  • Recrystallization: If the product is a solid and of sufficient purity after column chromatography, recrystallization can be used to obtain highly pure material.

The following table provides a starting point for developing a purification protocol:

ImpurityTLC CharacteristicsColumn Chromatography Elution Profile
1-Hydrazinophthalazine Typically more polar than the product.Elutes later than the product.
Phthalazinone Polarity can vary depending on the substitution.Elution order relative to the product needs to be determined by TLC.
Acylhydrazide Intermediate Usually more polar than the final product.Elutes later than the product.

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted-[5][7][8]triazolo[3,4-a]phthalazines:

  • To a solution of 1-hydrazinophthalazine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the corresponding carboxylic acid (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterize the purified product by NMR, MS, and IR spectroscopy.[13]

References

  • National Institutes of Health.

  • ACS Publications.

  • Frontiers in Chemistry.

  • ACS Publications.

  • ResearchGate.

  • [Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems.]([Link]) Taylor & Francis Online.

  • Thieme Connect.

  • [Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][2][5][7]thiadiazine Scaffold.]([Link]) National Institutes of Health.

  • PubMed.

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  • [Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives.]([Link]) ScienceDirect.

  • National Institutes of Health.

  • Tesis Doctorals en Xarxa.

  • YouTube.

  • Chemistry Hall.

  • ScienceDirect.

  • [Novel [5][7][8]triazolo[3,4-b][2][5][7]thiadiazine and [5][7][8]triazolo[3,4-b][2][5][7]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity.]([Link]) National Institutes of Health.

  • [Synthesis of novel [5][7][8]triazolo[1,5-b][5][7][8][14]tetrazines and investigation of their fungistatic activity.]([Link]) National Institutes of Health.

  • YouTube.

  • [Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.]([Link]) National Institutes of Health.

  • PubMed.

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Technical Support Center: Optimization of Reaction Conditions for Synthesizing Substituted Triazolophthalazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted triazolophthalazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for synthesizing this important class of heterocyclic compounds. The information herein is curated from established literature and best practices to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of substituted triazolophthalazines.

Q1: What are the general synthetic strategies for preparing substituted triazolophthalazines?

There are several effective methods for the synthesis of substituted triazolophthalazines. The most common approaches involve the cyclization of a phthalazine precursor with a hydrazine derivative. One-pot syntheses are also popular for their efficiency.[1] Key starting materials often include 1,4-dichlorophthalazine or a hydrazinyl phthalazinone derivative, which is then reacted with various reagents to introduce the desired substituents and form the triazole ring.[2][3][4]

Q2: How do I choose the appropriate starting materials for my desired substituted triazolophthalazine?

The choice of starting materials is dictated by the desired substitution pattern on the final molecule. For substitution on the triazole ring, you would typically start with a substituted acyl hydrazide or a similar reagent.[2][5] For substitutions on the phthalazine core, a pre-substituted phthalazine derivative is the ideal starting point. For instance, to introduce a substituent at the 6-position, you can start with a 6-substituted 1,4-dichlorophthalazine.[2][5]

Q3: What are the typical reaction conditions for the cyclization step?

The cyclization conditions can vary depending on the specific substrates and the desired product. Common solvents include n-butanol, dioxane, and ethanol.[2][5] The reaction is often carried out at elevated temperatures, typically under reflux.[2][5] In some cases, a base such as triethylamine or potassium carbonate is used to facilitate the reaction.[2] For certain transformations, a catalyst like palladium tetrakis(triphenylphosphine) may be required, especially for cross-coupling reactions to introduce aryl or other complex substituents.[2][5]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of substituted triazolophthalazines.

Low or No Product Yield

Q: I am getting a very low yield of my desired triazolophthalazine. What could be the issue?

A: Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.[6] Here are some common causes and their solutions:

  • Suboptimal Reaction Temperature: The cyclization reaction to form the triazole ring is often temperature-sensitive. If the temperature is too low, the reaction may not proceed to completion. If it's too high, you might risk decomposition of your starting materials or product.

    • Solution: Monitor your reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at different temperatures to find the optimal condition.[6] For the reaction of 1,4-dichlorophthalazine with acetic hydrazide, refluxing in n-butanol overnight has been shown to be effective.[2]

  • Purity of Reagents and Solvents: Impurities in your starting materials or solvents can significantly impact the reaction outcome by participating in side reactions or poisoning catalysts.

    • Solution: Ensure you are using high-purity reagents and dry solvents, especially for moisture-sensitive reactions.[6] It is good practice to purify your starting materials if their purity is questionable.

  • Atmospheric Moisture and Oxygen: Certain reactions, particularly those involving organometallic catalysts like palladium, are sensitive to air and moisture.[6]

    • Solution: Employ standard inert atmosphere techniques, such as using a nitrogen or argon blanket, and ensure your glassware is thoroughly dried before use.

Formation of Side Products

Q: I am observing significant formation of byproducts in my reaction mixture. How can I minimize them?

A: The formation of side products is a common challenge. Identifying the structure of the byproduct can provide valuable clues to the underlying problem.

  • Incomplete Cyclization: You might isolate an intermediate where the triazole ring has not fully formed.

    • Solution: Try increasing the reaction time or temperature. The use of a dehydrating agent or a different cyclizing reagent, such as phosphorus oxychloride, can also promote the desired cyclization.[4]

  • Side Reactions of Functional Groups: Reactive functional groups on your starting materials can lead to unwanted side reactions.

    • Solution: Consider protecting sensitive functional groups before carrying out the main reaction. The protecting group can then be removed in a subsequent step.

  • Isomer Formation: In some cases, the reaction can lead to the formation of constitutional isomers, such as[2][3][6]triazolo[4,3-a]phthalazines and[2][3][6]triazolo[1,5-a] anologues.[1]

    • Solution: The choice of reaction conditions, particularly the base and solvent, can influence the isomeric ratio. For example, the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can promote the rearrangement to the thermodynamically more stable isomer.[1]

Product Purification Challenges

Q: I am having difficulty purifying my final product. What are the recommended purification techniques?

A: The purification of triazolophthalazine derivatives can sometimes be challenging due to their polarity and solubility.

  • Recrystallization: This is often the first method to try if your product is a solid.

    • Solution: Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate.

  • Flash Column Chromatography: This is a very effective technique for separating the desired product from impurities.[2][5]

    • Solution: A common stationary phase is silica gel. The mobile phase will depend on the polarity of your compound. A gradient of ethyl acetate in petroleum ether or dichloromethane in methanol is often a good starting point.[2][5] Monitoring the fractions by TLC is crucial for successful separation. In some cases, semi-preparative HPLC can be used for high-purity isolation.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments in the synthesis of substituted triazolophthalazines.

Protocol 1: Synthesis of 6-Chloro-3-methyl-[2][3][6]triazolo[3,4-a]phthalazine[2]

This protocol describes the synthesis of a key intermediate for further functionalization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dichlorophthalazine (5 g, 25.1 mmol) and n-butanol (100 mL).

  • Addition of Reagent: Add acetic hydrazide (3.7 g, 50.2 mmol) to the mixture under an argon atmosphere.

  • Reaction: Stir the reaction mixture at reflux overnight.

  • Workup: Cool the mixture to room temperature.

  • Isolation: Filter the solid that has formed and wash it with ethyl acetate and methanol.

  • Purification: Purify the solid residue by flash column chromatography using a mixture of ethyl acetate and petroleum ether (1:3) as the eluent to obtain the title compound.

Protocol 2: Suzuki Coupling for C-C Bond Formation[2][5]

This protocol illustrates a common method for introducing aryl substituents.

  • Reaction Setup: In a reaction vessel, combine the 6-chloro-triazolophthalazine derivative (e.g., compound 19 from Protocol 1, 45 mg, 0.21 mmol), a boronic acid or boronate ester (0.17 mmol), potassium carbonate (58 mg, 0.43 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (20 mg).

  • Solvent Addition: Add a mixture of dioxane and water to the vessel.

  • Reaction: Stir the mixture under an argon atmosphere at 120 °C. Monitor the reaction progress by TLC.

  • Workup: Upon completion, add water to the reaction mixture and extract with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, and dry over sodium sulfate. Remove the solvent in vacuo and purify the residue by flash column chromatography (e.g., DCM:MeOH 30:1) to yield the desired product.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for Triazolophthalazine Synthesis

Reaction TypeStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Cyclization 1,4-Dichlorophthalazine, Acetic hydrazide-n-ButanolReflux41[2]
Suzuki Coupling 6-Chloro-triazolophthalazine, Boronate esterPd(PPh₃)₄, K₂CO₃Dioxane/H₂O12029-80[5]
One-Pot Synthesis Substituted aldehydes, 2-hydrazinyl-1,3,5-triazineNBS, DBUMethanolRoom Temp.70-96[1]
Cyclization with POCl₃ N'-(phthalazin-1-yl)benzohydrazidePOCl₃TolueneReflux51[4]

Visualizations

General Synthetic Workflow

This diagram illustrates a typical multi-step synthesis of a substituted triazolophthalazine, starting from 1,4-dichlorophthalazine.

G A 1,4-Dichlorophthalazine B 6-Chloro-3-substituted- [1,2,4]triazolo[3,4-a]phthalazine A->B  R-CONHNH₂  Solvent, Heat D Final Substituted Triazolophthalazine B->D  Pd Catalyst, Base  Solvent, Heat C Substituted Boronic Acid or Boronate Ester C->D

Caption: A typical synthetic route to substituted triazolophthalazines.

Troubleshooting Flowchart for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low product yield.

G Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Purify Purify Reagents/ Use Dry Solvents Check_Purity->Purify Impure Check_Conditions Review Reaction Conditions (Temp, Time) Check_Purity->Check_Conditions Pure Purify->Check_Conditions Optimize_Conditions Optimize Temperature and Reaction Time Check_Conditions->Optimize_Conditions Not Optimal Check_Atmosphere Is the Reaction Air/Moisture Sensitive? Check_Conditions->Check_Atmosphere Optimal Optimize_Conditions->Check_Atmosphere Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Check_Atmosphere->Inert_Atmosphere Yes Monitor_Reaction Monitor by TLC/LC-MS for Decomposition Check_Atmosphere->Monitor_Reaction No Inert_Atmosphere->Monitor_Reaction Modify_Workup Modify Workup to Minimize Degradation Monitor_Reaction->Modify_Workup Decomposition Success Improved Yield Monitor_Reaction->Success No Decomposition Modify_Workup->Success

Caption: Troubleshooting flowchart for low reaction yield.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds.
  • ACS Publications. (n.d.). [2][3][6]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains.

  • National Institutes of Health. (n.d.). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement.
  • ResearchGate. (2025).
  • National Institutes of Health. (n.d.). [2][3][6]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains.

  • Taylor & Francis Online. (2006).
  • PubMed. (2014).
  • PubMed. (2018).
  • Bentham Science. (n.d.).
  • National Institutes of Health. (2025). One-Pot Synthesis of Triazolo[5][5]-Fused Heterocycles via Heteroaryl Diazonium Salts.

  • National Institutes of Health. (n.d.).
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of new pyrazolo[1][2][6]triazines by cyclative cleavage of pyrazolyltriazenes.

  • ResearchGate. (2018).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2022). Synthesis of novel[2][3][6]triazolo[1,5-b][2][3][5][6]tetrazines and investigation of their fungistatic activity.

  • European Journal of Medicinal Chemistry. (2014).
  • PharmaTutor. (2011).
  • IJARST. (n.d.). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR.
  • Farmaceuticky Obzor. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.

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Technical Support Guide: Strategies to Enhance the Aqueous Solubility of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine is a key metabolite of the antihypertensive agent hydralazine, making its characterization critical for comprehensive pharmacokinetic and metabolic studies.[1][2] Researchers frequently encounter challenges with its limited aqueous solubility, a common issue for heterocyclic compounds that can impede bioassays, formulation development, and in vivo testing. More than 40% of new chemical entities are poorly soluble in water, making solubility enhancement a critical step in the drug development pipeline.[3][4]

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and enhance the solubility of this compound. It is designed for researchers, chemists, and formulation scientists to move from fundamental analysis to advanced enhancement techniques, explaining the scientific principles behind each strategic choice.

Section 1: Foundational Troubleshooting & FAQs

This section addresses the most common initial hurdles. Before attempting complex methods, it is crucial to understand the physicochemical properties of the compound.

Q1: What are the key structural features of this compound that influence its solubility?

Answer: The molecule's solubility is a balance of hydrophilic and hydrophobic characteristics:

  • Hydrophobic Core: The fused triazolophthalazine ring system is aromatic and largely nonpolar, which is the primary reason for its low intrinsic water solubility.

  • Hydrophilic Groups: The key to its solubility lies in two features:

    • Hydroxymethyl Group (-CH2OH): This polar group can participate in hydrogen bonding with water molecules, which confers a degree of aqueous solubility greater than its unsubstituted or methylated analogs.[1]

    • Basic Nitrogen Atoms: The nitrogen atoms within the triazole and phthalazine rings can act as hydrogen bond acceptors and can be protonated in acidic conditions. This suggests that the compound's solubility is likely pH-dependent.

Q2: My compound is not dissolving in neutral aqueous buffers (e.g., PBS pH 7.4). What is the first and most critical parameter I should investigate?

Answer: The first parameter to investigate is pH . Given the presence of basic nitrogen atoms in the heterocyclic core, the compound is expected to behave as a weak base. Weakly basic drugs exhibit higher solubility in acidic environments where they can be protonated to form more soluble salts.[5]

Actionable Advice: Systematically measure the compound's solubility across a range of pH values (e.g., from pH 2 to pH 8) to determine its pH-solubility profile. You will likely observe a significant increase in solubility at lower pH values. This phenomenon is a cornerstone of formulating weakly basic drugs.[6]

A Insoluble in Neutral Buffer (pH 7.4) B Hypothesis: Compound is a weak base with pH-dependent solubility A->B C Experiment: Measure solubility in buffers (pH 2, 4, 6, 7.4, 8) B->C D Analyze Data: Plot Solubility vs. pH C->D E Is solubility sufficient at an acceptable pH? D->E F Proceed with acidic buffer system E->F Yes G Move to Advanced Strategies (Sec 2 & 3) E->G No

Caption: Initial workflow for troubleshooting solubility issues.

Q3: How do I perform a simple, reliable experiment to determine the pH-solubility profile?

Answer: The shake-flask method is the gold standard for equilibrium solubility determination.

Experimental Protocol: Shake-Flask pH-Solubility Profile

  • Preparation: Prepare a series of buffers (e.g., citrate for pH 2-5, phosphate for pH 6-8).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials. The amount should be enough to ensure that a solid phase remains after equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by filtration through a 0.22 µm filter is highly recommended to remove all particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to visualize the profile.

Section 2: Intermediate Strategies - Formulation Approaches

If pH modification alone is insufficient or not viable for your experimental system, the next step is to employ formulation-based strategies.

Problem: Solubility remains too low even in optimized acidic buffers, or an acidic environment is incompatible with my experiment.
Strategy 1: Co-solvency
  • Causality: Water is a highly polar solvent. The low solubility of your compound is due to the energetic cost of breaking the strong hydrogen-bonding network of water to create a cavity for the nonpolar phthalazine core. A co-solvent, which is a water-miscible organic solvent, works by reducing the overall polarity of the solvent system, thereby lowering the interfacial tension between the solute and the solvent.[7][8][9]

  • Troubleshooting FAQs:

    • Which co-solvent should I use? Common, non-toxic co-solvents include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[10] The choice depends on the downstream application and required concentration.

    • What are the risks? The primary risk is that the compound may precipitate upon dilution into a fully aqueous environment (e.g., cell culture media or injection into the bloodstream). This "fall-out" must be assessed.

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose 2-3 pharmaceutically acceptable co-solvents (e.g., Ethanol, PG, PEG 400).

  • Prepare Blends: Prepare a series of solvent blends with water (or your optimized buffer), typically ranging from 10% to 50% (v/v) co-solvent.

  • Determine Solubility: Using the shake-flask method described above, determine the solubility of your compound in each co-solvent blend.

  • Plot and Select: Plot solubility as a function of co-solvent concentration. Select the system that provides the required solubility with the lowest percentage of organic solvent to minimize potential toxicity and precipitation issues.[11]

A Select Co-solvents (Ethanol, PG, PEG 400) B Prepare Binary Blends (e.g., 10%, 20%, 40% in buffer) A->B C Measure Solubility (Shake-Flask Method) B->C D Plot Solubility vs. Co-solvent % C->D E Is target solubility achieved at acceptable co-solvent %? D->E F Optimize formulation and test for precipitation upon dilution E->F Yes G Consider alternative strategies (e.g., Complexation) E->G No

Caption: Workflow for co-solvent selection and optimization.

Strategy 2: Complexation with Cyclodextrins
  • Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like your compound, into their central cavity, forming a water-soluble inclusion complex.[4][13] This effectively shields the hydrophobic part of the drug from water, dramatically increasing its apparent solubility without altering the bulk solvent.[]

  • Troubleshooting FAQs:

    • Which cyclodextrin is best? The choice depends on the size of the guest molecule. For most drug scaffolds, β-cyclodextrins are a good starting point.[] Modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer much higher aqueous solubility and are widely used in commercial formulations.[15]

    • How do I confirm complex formation? A phase solubility study is the definitive method. A linear (AL-type) plot of drug solubility versus CD concentration indicates the formation of a 1:1 complex.

Experimental Protocol: Phase Solubility Study

  • Prepare CD Solutions: Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10% w/v) in your desired buffer.

  • Equilibrate with Drug: Add an excess of this compound to each CD solution.

  • Shake and Separate: Use the shake-flask protocol (agitate for 24-48h, centrifuge, filter) to reach equilibrium.

  • Quantify and Plot: Quantify the drug concentration in each supernatant and plot it against the cyclodextrin concentration.

  • Analyze: The slope of the resulting line can be used to determine the complexation efficiency and the stability constant of the inclusion complex.[16]

Section 3: Advanced Strategies - Physical Modifications

When very high drug concentrations or improved dissolution rates are needed for oral solid dosage forms or in vivo studies, altering the physical state of the drug is a powerful approach.

Problem: I need to prepare a solid formulation with a high dissolution rate for bioavailability studies.
Strategy 3: Solid Amorphous Dispersions
  • Causality: Crystalline solids have a highly ordered, low-energy structure (crystal lattice) that requires significant energy to break apart during dissolution. By dispersing the drug at a molecular level within a hydrophilic polymer matrix, you can trap it in a high-energy, disordered amorphous state. This amorphous form lacks a crystal lattice, leading to substantially faster dissolution and higher apparent solubility.[17][18]

  • Troubleshooting FAQs:

    • Which polymer carrier should I use? Common hydrophilic polymers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).[19]

    • How can I prepare this on a lab scale? The solvent evaporation method is highly accessible for research-scale preparation.

Experimental Protocol: Solid Dispersion via Solvent Evaporation

  • Dissolution: Dissolve both the drug and the chosen polymer carrier (e.g., PVP K30) in a suitable common volatile organic solvent (e.g., methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will deposit a thin film of the drug-polymer dispersion on the flask wall.

  • Drying: Further dry the film under high vacuum for 24 hours to remove any residual solvent.

  • Collection: Scrape the resulting solid dispersion from the flask and grind it into a fine powder.

  • Characterization: Test the dissolution rate of the resulting powder compared to the raw crystalline drug. Confirmation of the amorphous state can be done using techniques like Differential Scanning Calorimetry (DSC) or X-Ray Powder Diffraction (XRPD).

Strategy 4: Nanosuspension
  • Causality: The dissolution rate of a particle is directly proportional to its surface area, as described by the Noyes-Whitney equation. By reducing the particle size of the drug to the sub-micron (nanometer) range, you dramatically increase the surface area-to-volume ratio.[20] This leads to a significant increase in both the dissolution velocity and the saturation solubility of the compound.[3][21]

  • Troubleshooting FAQs:

    • How do I prevent the nanoparticles from aggregating? Nanosuspensions require stabilizers (surfactants or polymers) that adsorb to the particle surface and prevent them from clumping together (agglomeration).

    • What methods can be used? The two main approaches are "top-down" (breaking larger particles down) and "bottom-up" (precipitating small particles from solution). High-pressure homogenization is a common top-down method.[11][22]

Methodology Overview: Nanosuspension

  • Top-Down (e.g., High-Pressure Homogenization): A suspension of the drug microparticles in a stabilizer solution is forced through a very narrow gap at high pressure. The immense shear forces and cavitation break the microparticles down into nanoparticles.[11]

  • Bottom-Up (e.g., Anti-Solvent Precipitation): The drug is dissolved in a solvent and then rapidly injected into a non-solvent (in which it is insoluble) containing a stabilizer. The rapid change in solubility causes the drug to precipitate out as nanoparticles, with the stabilizer preventing crystal growth.

Section 4: Summary and Strategy Selection

Choosing the right strategy depends on your specific experimental needs, available resources, and desired final formulation.

Data Summary: Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionTypical Fold-IncreaseProsCons
pH Adjustment Protonation of the molecule to form a more soluble salt.2-100xSimple, cost-effective, easy to implement.Only applicable to ionizable compounds; may not be physiologically compatible.
Co-solvency Reduces solvent polarity, lowering the energy barrier for solvation.[23]2-500xSimple, rapid, effective for very hydrophobic compounds.[11]Potential for precipitation on dilution; toxicity of organic solvents.
Cyclodextrin Complexation Encapsulation of the hydrophobic drug within a hydrophilic host molecule.[24]10-1000xHigh efficiency; masks taste; creates stable formulations.[]Can be expensive; increases bulk of the formulation.
Solid Dispersion Conversion of crystalline drug to a high-energy amorphous state.[25]10-100xSignificantly enhances dissolution rate and bioavailability.Can be physically unstable (re-crystallization); requires specific equipment.
Nanosuspension Increased surface area leads to higher dissolution velocity and saturation solubility.10-100xHigh drug loading possible; applicable for multiple administration routes.[3]Requires specialized equipment; potential for particle aggregation.
Decision-Making Workflow

G start START: Poor Aqueous Solubility q1 Is the compound ionizable? start->q1 ph_adjust Strategy: pH Adjustment q1->ph_adjust Yes q3 Need a liquid formulation for in-vitro/parenteral use? q1->q3 No q2 Is solubility now sufficient? ph_adjust->q2 end_ok END: Proceed with Experiment q2->end_ok Yes q2->q3 No cosolvent Strategy: Co-solvency q3->cosolvent Yes cyclodextrin Strategy: Cyclodextrin Complexation q3->cyclodextrin Yes, if precipitation is an issue q4 Need a solid formulation for oral delivery? q3->q4 No cosolvent->end_ok cyclodextrin->end_ok solid_disp Strategy: Solid Dispersion q4->solid_disp Yes nanosus Strategy: Nanosuspension q4->nanosus Yes end_adv END: Proceed with Advanced Formulation solid_disp->end_adv nanosus->end_adv

Caption: Decision flowchart for selecting a solubility enhancement strategy.

References

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87. [Link]

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • Al-Bayati, M. N., & Al-Khedairy, E. B. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 28(13), 5199. [Link]

  • Nayak, A. K., & Nanda, U. (2013). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]

  • Gao, L., Liu, G., & Ma, J. (2012). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Nanoparticle Research, 14(11), 1245. [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Nanosuspension – A Promising Technique for Poorly Soluble Drugs. [Link]

  • Raut, R. L. (2015). Cosolvency. Slideshare. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Mahapatra, A. K., Murthy, P. N., & Swain, S. (2018). Method Development, Validation, Cosolvency, and Cosolvent for Candesartan Cilexetil. Indian Journal of Pharmaceutical Sciences, 80(3), 425-433. [Link]

  • Sharma, D., Saini, S., & Singh, G. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(1), 1-10. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Phares. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • Al-Hamidi, H., Edwards, K., & Mohammad, A. M. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Pharmaceutics, 13(8), 1155. [Link]

  • Popescu, C., & Șelaru, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1845. [Link]

  • Patel, A., & Vavia, P. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-15. [Link]

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17. [Link]

  • Kumar, A., & Sahoo, S. K. (2014). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Sohajda, T., Varga, Z., & Várkonyi, M. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3701. [Link]

  • Evonik. (2022). EUDRATEC® SoluFlow: Free-flowing amorphous solid dispersions for enhanced drug solubility. YouTube. [Link]

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  • Pharmaffiliates. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). pH-dependent solubility profile of new NTZ analogs. [Link]

  • PubChem. (n.d.). s-Triazolo(3,4-a)phthalazine. [Link]

  • Walter, S., & Blume, H. H. (2024). Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? European Journal of Pharmaceutical Sciences, 196, 106756. [Link]

  • Sharma, D. C., Gharge, V., & Tyagi, P. (2020). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. ResearchGate. [Link]

  • Wagner, K. G., & Krumme, M. (2016). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Drug Development and Industrial Pharmacy, 42(8), 1245-1252. [Link]

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Mitigating degradation of triazolophthalazine compounds during in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Triazolophthalazine Stability

Triazolophthalazine derivatives are a significant class of heterocyclic compounds, widely explored in drug discovery for their potential as anticancer agents, particularly as VEGFR-2 inhibitors, and for their antioxidant properties.[1][2] Their rigid, planar structure is key to their biological activity. However, this complex scaffold can also be susceptible to degradation under common in vitro assay conditions, leading to inconsistent results, reduced potency, and misleading structure-activity relationship (SAR) data.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and mitigating the degradation of triazolophthalazine compounds. By adopting the best practices outlined here, you can ensure the integrity of your compounds and the reliability of your experimental data.

Part 1: Understanding the Enemy - Common Degradation Pathways

The stability of any compound is dictated by its inherent chemical properties and its interaction with the experimental environment.[3] For triazolophthalazines, the primary culprits of degradation are hydrolysis and oxidation, often accelerated by factors like pH, light, and temperature.[4][5]

  • Hydrolysis: The triazole and phthalazine rings contain nitrogen atoms and are fused, creating regions susceptible to nucleophilic attack by water. This process can be catalyzed by acidic or basic conditions within your assay buffer or cell culture media, leading to ring-opening and loss of activity.[4] One study on a related compound, hydralazine, showed it could react with starch excipients to form a triazolophthalazine derivative, which was then susceptible to acid-catalyzed hydrolysis.[6]

  • Oxidation: This is another common degradation pathway, which can be initiated by atmospheric oxygen, reactive oxygen species (ROS) in cell culture, or even trace metal impurities.[4][7] The electron-rich nature of the heterocyclic system can make it a target for oxidation.

  • Photodegradation: Similar to other heterocyclic compounds like triazines, exposure to light, particularly UV, can provide the energy needed to initiate degradation reactions.[8] This is a critical factor to control during compound handling and incubation.

The following diagram illustrates the key environmental factors that can trigger these degradation pathways.

Caption: Key environmental factors influencing compound degradation pathways.

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues.

Category 1: Compound Storage and Handling

Q1: My stock solution of a triazolophthalazine compound shows reduced activity after a few weeks at -20°C. What's happening?

A1: This is a classic sign of compound instability, even at low temperatures. Several factors could be at play:

  • Solvent Quality: Dimethyl sulfoxide (DMSO) is hygroscopic and readily absorbs atmospheric moisture. Water in your DMSO stock can facilitate hydrolysis, even at -20°C.[9] Studies have shown that water is a more significant factor in compound loss than oxygen during storage.[9][10]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can introduce moisture and accelerate degradation. While some studies show many compounds are stable over multiple cycles, sensitive compounds may not be.[9][11]

  • Concentration: Highly concentrated stock solutions (e.g., 10 mM) are generally more stable than highly diluted ones.[11]

Troubleshooting Steps:

  • Use High-Quality DMSO: Always use anhydrous, high-purity DMSO. Purchase in small volumes and seal tightly after each use.

  • Aliquot Your Stock: Upon initial dissolution, create small, single-use aliquots of your stock solution. This minimizes the number of freeze-thaw cycles for the bulk of your compound.

  • Store Properly: For long-term storage, -80°C is preferable to -20°C.[12] Store aliquots in tightly sealed vials with minimized headspace to reduce exposure to air and moisture.

Q2: I'm dissolving my compound directly from powder for each experiment, but my results are still inconsistent. Why?

A2: While using fresh powder avoids long-term solution stability issues, inconsistencies can still arise from handling practices.

  • Weighing Errors: Small weighing errors, especially for potent compounds requiring low concentrations, can lead to significant variability in the final assay concentration.

  • Incomplete Dissolution: Triazolophthalazine compounds can have poor aqueous solubility.[13] If the compound is not fully dissolved in DMSO before serial dilution into aqueous assay buffer, it can precipitate, leading to a lower-than-expected effective concentration.

  • Time Delays: The time between dissolving the compound and adding it to the assay can be a source of degradation if the solution is exposed to light or sits at room temperature for too long. A study monitoring compounds in DMSO at room temperature found that after one year, the probability of observing the intact compound was only 52%.[14]

Best Practices:

  • Ensure Complete Dissolution: After adding DMSO, vortex thoroughly and visually inspect for any undissolved particulate matter. Gentle warming or sonication may be required but should be used cautiously to avoid heat-induced degradation.

  • Work Efficiently: Prepare your compound dilutions immediately before adding them to the assay plate. Do not let intermediate dilutions sit on the bench for extended periods.

  • Use Calibrated Equipment: Ensure balances and pipettes are properly calibrated to minimize errors in concentration preparation.[15]

Category 2: In-Assay Degradation

Q3: My compound's IC50 value is significantly weaker in a 24-hour cell-based assay compared to a 1-hour biochemical assay. Is this just a cell permeability issue?

A3: While cell permeability, efflux pumps, and intracellular target engagement are key factors, compound instability over the longer incubation period is a primary suspect.[13][16] The complex environment of cell culture media—with its salts, amino acids, and pH buffering systems at 37°C—is a much harsher environment than a simple biochemical buffer.

Troubleshooting Workflow: The Stability Check

Before extensive cell-based experiments, you must determine if your compound is stable under the specific assay conditions.

Caption: Workflow for assessing compound stability in assay media.

Q4: My assay plates show an "edge effect," where cells in the outer wells behave differently. Could this be related to compound degradation?

A4: Yes, absolutely. The "edge effect" is primarily caused by increased evaporation from the perimeter wells of a microplate.[17][18] This evaporation concentrates all non-volatile components, including your compound, salts, and media components. This change in concentration can alter the compound's stability profile, affect cell viability, and lead to highly variable results.[18][19]

Mitigation Strategies for Edge Effects:

Strategy Causality and Explanation Citation
Use Moated Lids/Plates Specialized plates or lids have reservoirs that can be filled with sterile water or media. This creates a humid vapor barrier around the plate, minimizing evaporation from the sample wells. [18][19][20]
Seal Plates For biochemical assays, use foil or clear sealing tapes. For cell-based assays, use breathable sterile tapes that allow gas exchange but reduce moisture loss. [17]
Fill Outer Wells Fill the perimeter wells with sterile media or PBS without cells or compound. This acts as a passive humidity buffer, sacrificing the wells to protect the inner experimental wells. [17][21]
Minimize Incubation Time If the assay protocol allows, reducing the overall incubation time will directly reduce the total amount of evaporation. [17]

| Maintain Incubator Humidity | Ensure your incubator is properly maintained with high humidity (≥95%) and limit door openings to maintain a stable environment. |[18] |

Category 3: Data Analysis and Interpretation

Q5: How can I confirm that a new peak in my LC-MS analysis is a degradant of my triazolophthalazine compound?

A5: Identifying unknown peaks is crucial. The process involves a combination of controlled experiments and analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose.[22][23][24]

Protocol: Forced Degradation Study

This study intentionally degrades your compound to generate potential degradants, which can then be used as standards to see if they appear in your assay samples.

1. Preparation:

  • Prepare separate solutions of your compound in stress conditions as per ICH guidelines.[25]
  • Acid Hydrolysis: 0.1 M HCl
  • Base Hydrolysis: 0.1 M NaOH
  • Oxidation: 3% H₂O₂
  • Thermal: Heat solution (e.g., 60°C)
  • Photolytic: Expose to UV light
  • Include a control sample in a neutral, stable solvent.

2. Incubation:

  • Incubate samples for a defined period (e.g., 24 hours), taking time points if degradation kinetics are desired.

3. Analysis:

  • Analyze all samples by a stability-indicating LC-MS method.[26] This method must be able to resolve the parent compound from any new peaks.
  • Compare the chromatograms. New peaks appearing in the stressed samples that are absent in the control are potential degradants.
  • Use the mass spectrometer to determine the molecular weight of the new peaks.[25] This information, combined with knowledge of common degradation pathways (e.g., addition of 16 amu for oxidation, addition of 18 amu for hydrolysis), can help elucidate the structure of the degradant.

4. Confirmation:

  • Compare the retention times and mass spectra of the peaks generated during forced degradation with any unknown peaks observed in your in vitro assay stability samples. A match provides strong evidence that degradation is occurring in your assay.

Part 3: Preventative Measures - A Summary of Best Practices

AreaBest PracticeRationale
Storage Store stock solutions in single-use aliquots at -80°C in anhydrous DMSO.Minimizes freeze-thaw cycles and prevents water-induced hydrolysis.[9]
Handling Use amber vials or protect solutions from light. Prepare working solutions fresh for each experiment.Prevents photodegradation and minimizes time for degradation to occur at room temperature.[4]
Assay Setup Pre-screen for compound stability in your specific assay media and conditions before running large experiments.Identifies stability liabilities early, saving time and resources.[27]
Plate Choice Use plates/lids designed to minimize evaporation (e.g., moated plates, sealing films) for long incubations.Prevents concentration changes that can alter stability and cell health, mitigating the "edge effect".[17][18][20]
Analysis Employ a stability-indicating analytical method (e.g., LC-MS) to periodically check the integrity of stock solutions and confirm stability in-assay.Provides definitive, quantitative data on compound integrity.[22][26]

By integrating these principles of proactive stability assessment and careful handling into your workflow, you can significantly enhance the quality and reproducibility of your research with triazolophthalazine compounds.

References

  • WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. [Link]

  • Beckman Coulter. Utilization of the MicroClime Environmental Lid to Reduce Edge Effects in a Cell-based Proliferation Assay. [Link]

  • I. M. Al-Tannak, et al. (2023). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. [Link]

  • Nobre, M. (2015). How to prevent the "edge effect" in 96-well microplates? ResearchGate. [Link]

  • Agilent. Evaluation of Edge Effects and Evaporation from Agilent Seahorse XF Pro M Cell Culture Plates. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]

  • Dispendix. (2023). Improving Long-Term Compound Storage in I.DOT Source Plates. [Link]

  • Beckman Coulter. Compound Management and Integrity. [Link]

  • International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • GMP Plastics. (2023). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]

  • Hamilton Company. Compound Handling | Applications. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Int. J. of Pharm. Investigation. (2020). Stability Indicating LC-MS Method Development and Validation for the Study of the Forced Degradation Behavior of Pimobendan Drug. [Link]

  • Pharma Beginners. (2023). Analytical Method Development: Use of LC-MS for Unknown Degradation Products – V 2.0. [Link]

  • Lessen, T., & Zhao, D. C. (1996). Interactions between drug substances and excipients. 1. Fluorescence and HPLC studies of triazolophthalazine derivatives from hydralazine hydrochloride and starch. Journal of Pharmaceutical Sciences, 85(3), 326–329. [Link]

  • Feger, D. (2014). How long can a compound be stable in DMSO for? ResearchGate. [Link]

  • Wang, J., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 16(12), 1731. [Link]

  • G. G. D. A. et al. (2012). stability indicating by lc-ms method. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • KCAS Bio. (2017, November 9). Techniques for Unstable Compound Analysis. [Link]

  • IJNRD. (2024, March). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. [Link]

  • SciTechnol. Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. [Link]

  • Huang, K., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 478–487. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66703794, Triazolophthalazine. [Link]

  • Gomaa, H. A. M., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-cancer Agents in Medicinal Chemistry, 18(11), 1594–1609. [Link]

  • ResearchGate. (2001). Photodegradation study of some triazine-type herbicides. [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • Li, W., et al. (2008). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis. [Link]

  • eJManager. synthesis of triazolophthalazine derivatives as anti oxidant agents. [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]

  • Patel, B., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Science and Technology. [Link]

  • Liu, D., et al. (2023). Biodegradation of S-Triazine Herbicides Under Saline Conditions by Paenarthrobacter ureafaciens PC, a New Halotolerant Bacterial Isolate: Insights into Both the Degradative Pathway and Mechanisms of Tolerance to High Salt Concentrations. Toxics, 11(3), 287. [Link]

  • Getso, M. I., et al. (2020). Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials. Catalysts. [Link]

  • Neves, M. G. P. M. S., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Catalysts. [Link]

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Sources

Refinement of analytical methods for detecting 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the robust and reproducible analysis of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine, a principal metabolite of Hydralazine.

Introduction: The Analytical Imperative for 3-HMTP

This compound (3-HMTP) is a major urinary metabolite of the widely used antihypertensive drug, Hydralazine.[1][2] Its formation is significantly influenced by a patient's N-acetyltransferase 2 (NAT2) genotype, leading to large interindividual variations in metabolic profiles.[1] For researchers and drug development professionals, the accurate and precise quantification of 3-HMTP in biological matrices is therefore not merely an analytical task; it is fundamental to understanding Hydralazine's pharmacokinetics, assessing drug safety profiles, and investigating potential toxicity risks like drug-induced lupus.[1]

This technical support center provides field-proven insights and systematic troubleshooting guides to address the common challenges encountered during the analysis of 3-HMTP. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy data.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 3-HMTP?

Understanding the basic properties of 3-HMTP is the first step in developing a robust analytical method. Key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 54687-66-0[3][4]
Molecular Formula C₁₀H₈N₄O[4][5]
Molecular Weight 200.20 g/mol [3][4]
Canonical SMILES C1=CC=C2C(=C1)C=NN3C2=NN=C3CO[3][6]
InChIKey BZYKRGSMRXJBCF-UHFFFAOYSA-N[5]
Description A major metabolic product of Hydralazine.[7][1][2]

Q2: Which analytical techniques are most suitable for 3-HMTP quantification?

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a reliable and widely accessible method. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[8][9] Gas Chromatography (GC) is less common due to the low volatility of 3-HMTP, which would necessitate a derivatization step to improve its chromatographic properties.[10]

Q3: Why is sample preparation so critical for 3-HMTP analysis?

Sample preparation is arguably the most crucial and variable step in the analytical workflow.[11] Its primary goals are to extract 3-HMTP from the sample matrix (e.g., plasma, urine), remove interfering substances that can suppress detector signals or damage the analytical column, and concentrate the analyte to a level suitable for detection.[12] A non-robust sample preparation procedure is a frequent cause of inaccurate and irreproducible results.[13]

Visualizing the Process: From Sample to Result

A well-defined workflow is essential for consistent results. The diagram below outlines the key stages in the analysis of 3-HMTP.

Analytical_Workflow cluster_PreAnalysis Pre-Analysis cluster_Analysis Analysis cluster_PostAnalysis Post-Analysis SampleCollection Sample Collection (Plasma, Urine) SamplePrep Sample Preparation (e.g., SPE) SampleCollection->SamplePrep LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing FinalReport FinalReport DataProcessing->FinalReport Final Report

Caption: General analytical workflow for 3-HMTP quantification.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems in a question-and-answer format, providing a logical path from symptom to solution.

Chromatography & Peak Shape Issues

Q: My chromatographic peak for 3-HMTP is tailing. What are the likely causes and solutions?

Peak tailing is often a result of secondary interactions between the analyte and the stationary phase.

  • Cause 1: Silanol Interactions: Residual, un-capped silanol groups on the silica surface of reversed-phase columns can interact with the basic nitrogen atoms in the triazolo-phthalazine ring system of 3-HMTP.

    • Solution: Decrease the mobile phase pH (e.g., to pH 3-4) using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, minimizing ionic interactions.[14] Be aware that excessive additive concentrations can cause solubility issues.[14] Using a modern, high-purity silica column with advanced end-capping can also significantly reduce this effect.

  • Cause 2: Insufficient Buffering: If the mobile phase pH is close to the pKa of 3-HMTP, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Ensure your mobile phase contains an adequate concentration of a buffer (e.g., 10-25 mM ammonium acetate or ammonium formate) to maintain a constant pH and keep the analyte in a single ionic state.[14]

  • Cause 3: Column Contamination: Strongly retained matrix components can create active sites on the column, leading to tailing.

    • Solution: Implement a robust column flushing protocol after each analytical batch.[15] If the problem persists, try reversing and flushing the column (do not do this with the detector connected) or replace the column if it is old.

Q: I am observing a sudden and significant increase in system backpressure. How should I diagnose this?

High backpressure indicates a blockage in the system. A systematic approach is key to locating the source without causing further issues.

  • Systematic Diagnosis: The most common culprits are the guard column, in-line filters, and the analytical column inlet frit. The following decision tree illustrates a logical diagnostic workflow.

Backpressure_Troubleshooting Start High Backpressure Detected Step1 Step 1: Replace Guard Column Start->Step1 Check1 Pressure Normal? Step1->Check1 Step2 Step 2: Replace In-Line Filter Check1->Step2 No End_Guard Solution: Guard Column was Blocked. Discard Old Guard. Check1->End_Guard Yes Check2 Pressure Normal? Step2->Check2 Step3 Step 3: Reverse & Flush Analytical Column (Detector Disconnected) Check2->Step3 No End_Filter Solution: Filter was Blocked. Discard Old Filter. Check2->End_Filter Yes Check3 Pressure Normal? Step3->Check3 End_Column_Flush Solution: Column Inlet Frit was Partially Blocked. Contamination Flushed. Check3->End_Column_Flush Yes End_Column_Replace Problem: Column Inlet Frit is Severely Blocked. Replace Analytical Column. Check3->End_Column_Replace No

Caption: Systematic troubleshooting logic for high HPLC backpressure.

  • Prevention: The best solution is prevention. Always filter samples through a 0.22 or 0.45 µm syringe filter before injection and use filtered, HPLC-grade mobile phases.[13][15]

Sample Preparation & Recovery Issues

Q: My recovery of 3-HMTP from plasma/urine is low and inconsistent. What could be wrong?

Low and variable recovery usually points to issues within the sample preparation workflow, most commonly Solid-Phase Extraction (SPE).

  • Cause 1: Incomplete Extraction/Elution: The analyte is not being efficiently captured by or released from the SPE sorbent.

    • Solution: Re-evaluate your SPE method. Ensure the conditioning and equilibration steps are properly performed. For elution, you may need a stronger organic solvent or multiple elution steps. Perform a systematic optimization of wash and elution solvents.

  • Cause 2: Analyte Instability: 3-HMTP's hydroxymethyl group can be sensitive to oxidation.[1] Harsh pH conditions or prolonged exposure to air during sample processing could lead to degradation.

    • Solution: Keep samples on ice during processing. Work efficiently to minimize processing time. If oxidation is suspected, consider adding a small amount of an antioxidant like ascorbic acid to your sample before extraction, but verify it does not interfere with the analysis.

  • Cause 3: Improper SPE Cartridge Handling: Channeling can occur if solvents are passed through the SPE cartridge too quickly, leading to poor interaction between the sample and the sorbent.

    • Solution: Ensure a slow, consistent flow rate during sample loading. Never let the sorbent bed go dry between the conditioning, equilibration, and loading steps, unless specifically instructed by the manufacturer for a particular phase.

Mass Spectrometry Detection Issues

Q: I am developing an LC-MS/MS method and need a starting point for MRM transitions for 3-HMTP. What should I use?

For a compound with a molecular weight of 200.2, the protonated molecule [M+H]⁺ will have an m/z of 201.2. This will be your precursor ion in positive electrospray ionization (ESI+). Product ions are generated by fragmenting the precursor ion.

  • Plausible Fragmentation Pathway: A likely fragmentation pathway for 3-HMTP involves the neutral loss of the hydroxymethyl group as formaldehyde (-CH₂O, mass 30). Another possibility is the loss of the entire -CH₂OH group (mass 31).

Table 2: Suggested Starting LC-MS/MS Parameters for 3-HMTP

ParameterSuggested ValueRationale
Ionization Mode ESI PositiveThe triazolo-phthalazine structure contains several nitrogen atoms that are readily protonated.
Precursor Ion (Q1) m/z 201.2Represents the [M+H]⁺ ion.
Product Ion (Q3) - Quantifier m/z 171.2Corresponds to the neutral loss of formaldehyde (-30 Da), often a stable and abundant fragment.
Product Ion (Q3) - Qualifier m/z 170.2Corresponds to the loss of the hydroxymethyl radical (-31 Da).
Collision Energy (CE) 15-30 eVThis is an empirical value and must be optimized by infusing a standard solution to maximize product ion intensity.
Dwell Time 50-100 msA good starting point to ensure sufficient data points across the chromatographic peak.

Disclaimer: These are theoretical values and must be empirically optimized on your specific instrument for maximum sensitivity and specificity.

Validated Experimental Protocols

The following protocols provide a robust starting point for your method development and validation.

Protocol 1: Solid-Phase Extraction (SPE) of 3-HMTP from Human Plasma

This protocol is based on common practices for extracting small molecules from biological fluids.[12]

  • Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step precipitates proteins and adjusts the pH. Centrifuge at 10,000 x g for 10 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water. Do not allow the sorbent to dry.

  • Sample Loading: Load the supernatant from step 1 onto the SPE cartridge at a slow, steady rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove hydrophilic and non-polar interferences, respectively.

  • Elution: Elute the 3-HMTP from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the analyte, releasing it from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an HPLC vial for analysis.[13]

Protocol 2: Starting HPLC-UV Method

This method is designed to provide good initial separation on a standard C18 column.

  • Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 60% B

    • 8-9 min: 60% to 95% B

    • 9-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-15 min: Hold at 5% B (Equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • UV Detection: 254 nm

Understanding the Metabolic Context

The analysis of 3-HMTP is often performed in the context of its parent drug, Hydralazine. The metabolic conversion is a key factor in the drug's overall effect.

Metabolic_Pathway Hydralazine Hydralazine Intermediate Hydroxylated Intermediate Hydralazine->Intermediate CYP1A2 Enzymes HMTP 3-Hydroxymethyl-s-triazolo [3,4-a]phthalazine (3-HMTP) Intermediate->HMTP Spontaneous Cyclization

Caption: Metabolic conversion of Hydralazine to 3-HMTP.

References

  • Restek. GC Troubleshooting Guide. [Link]

  • Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. [Link]

  • precisionFDA. 3-HYDROXYMETHYL-S-TRIAZOLO(3,4-A)PHTHALAZINE. [Link]

  • Janska, M., & Solich, P. (2005). Sample preparation in analysis of pharmaceuticals. Journal of Separation Science, 28(9-10), 963-977. [Link]

  • Dong, M. W. (2017). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America, 35(6), 384-393. [Link]

  • European Union Reference Laboratory for Pesticides. Method name LC-MS/MS-ESI(+)-1. [Link]

  • Zimmer, H., Kokosa, J., & Gartiez, D. A. (1975). This compound, a novel urinary hydralazine metabolite in man. Journal of Medicinal Chemistry, 18(10), 1031-1033. [Link]

  • Shimadzu. High-Throughput Analytical Workflow for Antiepileptic Drug Analysis. [Link]

  • ACS Publications. This compound, a novel urinary hydralazine metabolite in man | Journal of Medicinal Chemistry. [Link]

  • Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]

  • Wiley Online Library. Synthesis of S‐Triazolo[3,4‐a]phthalazine and Related Polynuclear Heterocyclic Systems. [Link]

  • Asadi, S., & Gharbani, P. (2013). Simultaneous Determination of Sulfamethoxazole and Phthalazine by HPLC and Multivariate Calibration Methods. Iranian Journal of Chemistry and Chemical Engineering, 32(2), 1-8. [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]

  • Mansour, F. R., & Danielson, N. D. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. IntechOpen. [Link]

  • Pharmaffiliates. This compound | CAS No : 54687-66-0. [Link]

  • Patel, K., & Patel, J. (2022). A Systematic Guide on HPLC Troubleshooting. Journal of Pharmaceutical Research & Reports, 2(1), 1-8. [Link]

  • Phenomenex. Troubleshooting Guide - HPLC. [Link]

  • CAS Common Chemistry. 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine. [Link]

  • Mashal, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Lisi, A. M., Kazlauskas, R., & Trout, G. J. (1992). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 793-800. [Link]

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Technical Support Center: Overcoming Resistance to Triazolophthalazine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolophthalazine-based anticancer agents. This guide is designed to provide in-depth troubleshooting and practical guidance for addressing the complex challenge of drug resistance. Drawing from established principles of cancer biology and pharmacology, this resource offers a logical framework for identifying, understanding, and potentially overcoming resistance mechanisms encountered during your experiments.

I. Understanding the Landscape of Triazolophthalazine Action and Resistance

Triazolophthalazine derivatives have emerged as a promising class of anticancer agents, frequently targeting key signaling pathways involved in tumor growth and angiogenesis. A primary target for many of these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[1] By inhibiting VEGFR-2, these agents can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen. However, as with many targeted therapies, cancer cells can develop resistance, limiting the long-term efficacy of these agents.

Resistance can be broadly categorized as either intrinsic (pre-existing) or acquired (developing during treatment). The mechanisms are varied and can include alterations in the drug target, increased drug efflux, and the activation of alternative "bypass" signaling pathways that compensate for the inhibited pathway.[2][3][4] This guide will walk you through troubleshooting these common resistance scenarios.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter in your experiments, providing potential explanations and actionable steps.

Scenario 1: Decreased Sensitivity to the Triazolophthalazine Agent in Your Cell Line

You've established a baseline IC50 value for your triazolophthalazine compound in a cancer cell line. However, in subsequent experiments or after prolonged exposure, you observe a significant increase in the IC50, indicating decreased sensitivity.

Question 1: Could the cancer cells be pumping the drug out more effectively?

Answer: Yes, this is a common mechanism of multidrug resistance (MDR). Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove cytotoxic compounds.[5][6] The ABCG2 (also known as BCRP) and ABCB1 (also known as P-gp or MDR1) transporters are frequently implicated in resistance to a wide range of anticancer drugs.[5][6][7][8]

Troubleshooting Steps:

  • Assess Efflux Pump Activity: A functional assay using fluorescent substrates of these pumps, such as Rhodamine 123 (for P-gp) or Hoechst 33342/Dye Cycle Violet (for ABCG2 and others), can provide a rapid assessment of efflux activity.[9][10][11][12][13][14][15][16] Increased efflux in your resistant cells compared to the parental line would be indicated by lower intracellular fluorescence.

  • Measure Efflux Pump Expression: Quantify the mRNA and protein levels of key ABC transporters (e.g., ABCG2, ABCB1) in your sensitive and resistant cell lines using quantitative real-time PCR (qPCR) and Western blotting, respectively. An upregulation in the resistant line is a strong indicator of this resistance mechanism.

  • Combination Therapy with Efflux Pump Inhibitors: Test the efficacy of your triazolophthalazine agent in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp, fumitremorgin C for ABCG2).[11] A restoration of sensitivity would support the role of efflux pumps in the observed resistance.

Question 2: Has the target protein, VEGFR-2, been altered in the resistant cells?

Answer: It's possible. Resistance to kinase inhibitors can arise from mutations in the target protein that prevent the drug from binding effectively.[17][18] A well-known example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR inhibitors.[18][19][20][21][22] While a specific, analogous gatekeeper mutation for triazolophthalazines in VEGFR-2 is not as widely characterized, the principle remains a critical area to investigate.

Troubleshooting Steps:

  • Sequence the VEGFR-2 Kinase Domain: Isolate RNA from both your sensitive and resistant cell lines, reverse transcribe it to cDNA, and then PCR amplify the kinase domain of VEGFR-2. Send the PCR product for Sanger sequencing to identify any potential mutations that have arisen in the resistant population.[23][24][25]

  • Validate the Functional Impact of Identified Mutations: If a mutation is identified, you can use site-directed mutagenesis to introduce this specific mutation into the wild-type VEGFR-2 sequence in a new expression vector.[26][27][28][29][30] Transfecting this mutated vector into sensitive cells should confer resistance to your triazolophthalazine agent if the mutation is indeed the cause.

Question 3: Are the resistant cells activating other signaling pathways to survive?

Answer: This is a very common escape mechanism. Cancer cells can activate "bypass" pathways to maintain downstream signaling for proliferation and survival, even when the primary target (VEGFR-2) is inhibited.[2][3][4] For instance, amplification or activation of other receptor tyrosine kinases like MET can reactivate key downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, rendering the inhibition of VEGFR-2 less effective.[2][3][4][31][32]

Troubleshooting Steps:

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the activation of a wide range of RTKs in your resistant cells compared to the sensitive parental line. This can quickly identify potential bypass pathways.

  • Western Blot Analysis: Once a candidate bypass pathway is identified (e.g., MET activation), validate this by performing Western blots for the phosphorylated (active) forms of the receptor and key downstream signaling proteins (e.g., p-MET, p-AKT, p-ERK).

  • Combination Therapy with Bypass Pathway Inhibitors: If a bypass pathway is confirmed, test the efficacy of your triazolophthalazine agent in combination with an inhibitor of the activated pathway (e.g., a MET inhibitor like crizotinib). Synergistic cell killing would confirm the role of the bypass pathway in resistance.[3]

III. Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay by Flow Cytometry

This protocol assesses the function of P-gp (ABCB1) efflux pumps.

Materials:

  • Sensitive (parental) and resistant cancer cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Rhodamine 123 (stock solution in DMSO)

  • Verapamil (positive control inhibitor, stock solution in DMSO)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture sensitive and resistant cells to 70-80% confluency.

    • Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in fresh, serum-free medium and count the cells.

    • Adjust the cell density to 1 x 10^6 cells/mL in serum-free medium.[9]

  • Inhibitor Pre-incubation:

    • Aliquot 1 mL of cell suspension into flow cytometry tubes for each condition (e.g., untreated, verapamil-treated).

    • For the inhibitor-treated samples, add Verapamil to a final concentration of 50 µM. Add the equivalent volume of DMSO to the untreated control.

    • Incubate for 30 minutes at 37°C.[9]

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to each tube to a final concentration of 1-5 µM.

    • Incubate for 30-60 minutes at 37°C, protected from light.[9]

  • Efflux and Analysis:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of fresh, pre-warmed (37°C) complete medium.

    • To measure efflux, incubate the cells at 37°C for 1-2 hours.

    • Place the tubes on ice to stop the efflux.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer (excitation ~488 nm, emission ~525 nm).[16]

Expected Results: Resistant cells with high P-gp activity will show lower Rhodamine 123 fluorescence compared to sensitive cells. Treatment with verapamil should increase Rhodamine 123 accumulation in resistant cells.

Protocol 2: Sanger Sequencing of the VEGFR-2 Kinase Domain

This protocol is for identifying mutations in the drug's target.

Materials:

  • Sensitive and resistant cell lines

  • RNA extraction kit

  • Reverse transcription kit

  • PCR primers flanking the VEGFR-2 kinase domain

  • High-fidelity DNA polymerase and PCR reagents

  • Gel electrophoresis equipment and DNA stain

  • PCR product purification kit

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from both sensitive and resistant cell pellets using a commercial kit.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Set up a PCR reaction using the synthesized cDNA as a template and primers designed to amplify the entire VEGFR-2 kinase domain. Use a high-fidelity polymerase to minimize PCR-introduced errors.

    • Perform PCR with an appropriate annealing temperature and extension time for your primers and the size of the amplicon.

  • Verification and Purification:

    • Run a small amount of the PCR product on an agarose gel to verify that a single band of the correct size has been amplified.

    • Purify the remaining PCR product using a PCR purification kit to remove primers, dNTPs, and polymerase.

  • Sequencing:

    • Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.[23][24]

  • Sequence Analysis:

    • Align the sequencing results from the resistant cells to the sequence from the sensitive cells (or a reference sequence) to identify any mutations.

IV. Data Presentation and Visualization

Table 1: Example IC50 Values for a Triazolophthalazine Agent
Cell LineTreatmentIC50 (µM) ± SDFold Resistance
ParentalTriazolophthalazine-X2.5 ± 0.31
ResistantTriazolophthalazine-X25.0 ± 2.110
ResistantTriazolophthalazine-X + Verapamil (10 µM)5.2 ± 0.62.1
Diagrams of Resistance Mechanisms and Workflows

Figure 1: Common Resistance Mechanisms to Triazolophthalazine-Based Agents

ResistanceMechanisms cluster_drug Triazolophthalazine Agent cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Drug Triazolophthalazine VEGFR2 VEGFR-2 Drug->VEGFR2 Inhibition EffluxPump Efflux Pump (e.g., ABCG2) Drug->EffluxPump Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) VEGFR2->Downstream Activation EffluxPump->Drug Efflux BypassRTK Bypass RTK (e.g., MET) BypassRTK->Downstream Activation Proliferation Proliferation/ Survival Downstream->Proliferation R1 Target Mutation (VEGFR-2) R1->VEGFR2 Alters Target R2 Efflux Pump Upregulation R2->EffluxPump Increases R3 Bypass Pathway Activation R3->BypassRTK Activates

Caption: Overview of key resistance mechanisms.

Figure 2: Troubleshooting Workflow for Investigating Resistance

TroubleshootingWorkflow Start Decreased Drug Sensitivity (Increased IC50) Q1 Assess Efflux Pump Activity/Expression Start->Q1 A1_Yes Upregulation/ Increased Activity Q1->A1_Yes Yes A1_No No Change Q1->A1_No No Q2 Sequence VEGFR-2 Kinase Domain A1_No->Q2 A2_Yes Mutation Identified Q2->A2_Yes Yes A2_No No Mutation Q2->A2_No No Q3 Screen for Bypass Pathway Activation A2_No->Q3 A3_Yes Bypass Pathway Activated Q3->A3_Yes Yes

Caption: A step-by-step guide for diagnosing resistance.

V. References

  • Hoechst 33342 Staining for Side Populations. Available at: [Link].

  • Side Population on Hematopoietic Cells. The GOODELL laboratory. Published January 4, 2011. Available at: [Link].

  • qPCR Troubleshooting: How to Ensure Successful Experiments. Dispendix. Published July 11, 2024. Available at: [Link].

  • Troubleshoot your qPCR. PCR Biosystems. Available at: [Link].

  • qPCR Troubleshooting Guide. Azure Biosystems. Available at: [Link].

  • Rhodamine 123 efflux assay. Bio-protocol. Available at: [Link].

  • Site Directed Mutagenesis by PCR. Addgene Blog. Published August 2, 2016. Available at: [Link].

  • DCV SP KUMC Flow core method. Available at: [Link].

  • Flow Cytometry Protocols Flow Cytometry Protocols. ResearchGate. Available at: [Link].

  • Effective Detection of Hoechst Side Population Cells by Flow Cytometry. JoVE. Published August 23, 2024. Available at: [Link].

  • Hoechst 33342 HSC Staining and Stem Cell Purification Protocol. Available at: [Link].

  • Site Directed Mutagenesis Protocol. BioInnovatise. Published January 8, 2025. Available at: [Link].

  • Flow cytometric analysis of P-glycoprotein function using rhodamine 123. PubMed. Available at: [Link].

  • Site Directed Mutagenesis Protocol. Assay Genie. Available at: [Link].

  • A Method for Screening and Validation of Resistant Mutations Against Kinase Inhibitors. JoVE. Published December 7, 2014. Available at: [Link].

  • Site Directed Mutagenesis Protocol. iGEM. Available at: [Link].

  • High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach. Bio-protocol. Available at: [Link].

  • Test Details - BCR-ABL Kinase Domain Mutations/ABL Sequencing (Qualitative). Available at: [Link].

  • Mutation Analysis of the Kinase Domain of the BCR-ABL Fusion Protein (Reference – 2014.02.002). Canada's Drug Agency. Available at: [Link].

  • A Novel Two Mode-Acting Inhibitor of ABCG2-Mediated Multidrug Transport and Resistance in Cancer Chemotherapy. ResearchGate. Available at: [Link].

  • AZ32 Reverses ABCG2-Mediated Multidrug Resistance in Colorectal Cancer. PMC - NIH. Published May 20, 2021. Available at: [Link].

  • MET/HGF pathway activation as a paradigm of resistance to targeted therapies. Ko. Available at: [Link].

  • Rapid identification of compound mutations in patients with Ph-positive leukemias by long-range next generation sequencing. NIH. Available at: [Link].

  • Targeting MET Amplification: Opportunities and Obstacles in Therapeutic Approaches. MDPI. Available at: [Link].

  • AZ32 Reverses ABCG2-Mediated Multidrug Resistance in Colorectal Cancer. PubMed. Published May 20, 2021. Available at: [Link].

  • New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies. PMC. Published December 30, 2015. Available at: [Link].

  • Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. PMC - NIH. Published September 24, 2013. Available at: [Link].

  • Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. PubMed. Available at: [Link].

  • The quest to overcome resistance to EGFR-targeted therapies in cancer. PMC - NIH. Available at: [Link].

  • Allosterically targeting EGFR drug-resistance gatekeeper mutations. Spellmon. Available at: [Link].

  • Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper. PubMed Central. Published December 5, 2019. Available at: [Link].

  • Mediating EGFR-TKI Resistance by VEGF/VEGFR Autocrine Pathway in Non-Small Cell Lung Cancer. PMC - NIH. Published May 19, 2022. Available at: [Link].

  • The T790M "gatekeeper" mutation in EGFR mediates resistance to low concentrations of an irreversible EGFR inhibitor. PubMed. Available at: [Link].

  • MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities. PubMed Central. Available at: [Link].

  • Impact of MET alterations on targeted therapy with EGFR-tyrosine kinase inhibitors for EGFR-mutant lung cancer. PMC - NIH. Published November 21, 2019. Available at: [Link].

  • Resistance to EGFR inhibitors mediated by gatekeeper residue mutations.... ResearchGate. Available at: [Link].

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Technical Support Center: Enhancing VEGFR-2 Selectivity of s-Triazolo[3,4-a]phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of s-triazolo[3,4-a]phthalazine derivatives as selective VEGFR-2 inhibitors. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to navigate the complexities of enhancing kinase selectivity. Our goal is to equip you with the knowledge to make informed experimental choices and interpret your results with confidence.

Introduction: The Pursuit of Selective VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal receptor tyrosine kinase that orchestrates angiogenesis, the formation of new blood vessels.[1] This process is fundamental for tumor growth and metastasis, making VEGFR-2 a well-established and highly sought-after target in oncology.[2] The s-triazolo[3,4-a]phthalazine scaffold has emerged as a promising chemotype for the development of potent VEGFR-2 inhibitors.[3][4] However, a significant challenge in kinase inhibitor development is achieving high selectivity for the intended target. Due to the conserved nature of the ATP-binding site across the human kinome, many inhibitors exhibit off-target activities, which can lead to unforeseen side effects and toxicities.[2][5]

This guide provides a comprehensive resource to address the common challenges encountered when aiming to improve the selectivity of s-triazolo[3,4-a]phthalazine derivatives for VEGFR-2.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the development and characterization of selective VEGFR-2 inhibitors based on the s-triazolo[3,4-a]phthalazine scaffold.

Q1: What are the key structural features of s-triazolo[3,4-a]phthalazine derivatives that influence VEGFR-2 selectivity?

The structure-activity relationship (SAR) of phthalazine and related heterocyclic systems as VEGFR-2 inhibitors has been extensively studied.[6][7] For the s-triazolo[3,4-a]phthalazine core, specific substitutions are critical for both potency and selectivity. Key pharmacophoric elements often include:

  • A Hydrogen Bond Donor/Acceptor Moiety: This group typically interacts with the hinge region of the kinase domain.

  • A Hydrophobic Group: This portion of the molecule occupies a hydrophobic pocket in the active site.

  • A Linker Region: Connecting the core to other functionalities, the nature and length of the linker can significantly impact selectivity.

Bioisosteric modifications at various positions of the phthalazine ring have been explored to optimize interactions within the VEGFR-2 active site and disfavor binding to off-target kinases.[3]

Q2: How do I choose the right off-target kinases to profile my s-triazolo[3,4-a]phthalazine derivatives against?

Choosing the appropriate panel of off-target kinases is crucial for a meaningful selectivity assessment. A tiered approach is often most effective:

  • Closely Related Kinases: Begin by profiling against kinases that are structurally similar to VEGFR-2, such as other members of the VEGFR family (VEGFR-1, VEGFR-3) and the PDGF receptor family (PDGFRα, PDGFRβ).[5][8]

  • Broader Kinome Screening: Subsequently, screen your lead compounds against a larger, more diverse panel of kinases to identify unexpected off-target interactions. Several commercial services offer comprehensive kinome profiling.[9]

  • Clinically Relevant Kinases: Consider kinases that are known to be associated with toxicities when inhibited, such as c-Kit and FLT3.[8][10]

Q3: My in vitro potent compound shows weak activity in cell-based assays. What could be the reason?

This is a common challenge in drug discovery. Several factors can contribute to a discrepancy between in vitro and cellular activity:

  • Cell Permeability: The compound may have poor membrane permeability and not reach its intracellular target.

  • High ATP Concentration in Cells: The intracellular concentration of ATP is much higher than that typically used in in vitro kinase assays. This can lead to competitive displacement of ATP-competitive inhibitors.[11]

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps, which actively remove it from the cell.

  • Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects in Cells: The compound might engage other cellular targets that counteract its effect on VEGFR-2.[12]

Q4: What are the best methods to quantify the selectivity of my inhibitors?

Several metrics can be used to quantify kinase inhibitor selectivity:

  • Selectivity Score: This is a simple metric calculated by dividing the number of kinases inhibited below a certain threshold (e.g., 3 µM) by the total number of kinases tested.[13]

  • IC50/Ki Ratios: Calculating the ratio of the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) for off-targets versus the on-target (VEGFR-2) provides a direct measure of selectivity. A higher ratio indicates greater selectivity.

  • Selectivity Entropy: This method provides a more nuanced quantification of selectivity by considering the distribution of binding affinities across a panel of kinases.[13]

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the experimental evaluation of s-triazolo[3,4-a]phthalazine derivatives.

In Vitro Kinase Assays
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells. Pipetting errors, improper mixing, reagent instability.Calibrate pipettes, use master mixes, ensure reagents are properly stored and thawed.
Inconsistent IC50 values between experiments. Variations in ATP concentration, enzyme activity, or incubation times.Standardize all assay parameters, including ATP concentration (ideally at the Km for VEGFR-2), enzyme lot, and incubation times. Run a known VEGFR-2 inhibitor as a positive control in every experiment.
Compound appears insoluble in assay buffer. Poor aqueous solubility of the s-triazolo[3,4-a]phthalazine derivative.Prepare stock solutions in 100% DMSO. Ensure the final DMSO concentration in the assay is low (typically <1%) and consistent across all wells. If solubility issues persist, consider using a different buffer system or adding a small amount of a non-ionic detergent like Tween-20.
False positives or negatives. Compound interference with the assay technology (e.g., fluorescence quenching or enhancement).Run control experiments without the kinase to check for compound interference. If interference is observed, consider using an orthogonal assay with a different detection method (e.g., radiometric vs. luminescence-based).[13][14]
Cell-Based Assays
Problem Potential Cause(s) Recommended Solution(s)
High background phosphorylation of VEGFR-2. Endogenous production of VEGF by the cells, serum in the culture medium.Serum-starve the cells for several hours before stimulation with exogenous VEGF. Use a well-characterized cell line with low endogenous VEGF production.
No inhibition of VEGFR-2 phosphorylation observed. Poor cell permeability of the compound, rapid metabolism, or compound is an efflux pump substrate.Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA). Investigate compound metabolism using liver microsomes. Use efflux pump inhibitors to see if cellular activity is restored.
Cell toxicity at concentrations required for VEGFR-2 inhibition. Off-target effects of the compound.Perform a broad kinome screen to identify potential off-targets. Compare the cytotoxicity profile in cells that do not express VEGFR-2.
Inconsistent results in Western blots. Uneven protein loading, inefficient protein transfer, issues with antibody quality.Use a reliable method for protein quantification (e.g., BCA assay). Confirm efficient protein transfer by staining the membrane with Ponceau S. Validate primary and secondary antibodies for specificity and optimal dilution.[15]

Experimental Protocols

Detailed, step-by-step methodologies for key experiments are provided below to ensure reproducibility and accuracy in your research.

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 value of a test compound against recombinant human VEGFR-2 kinase using an ATP depletion assay format.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • s-Triazolo[3,4-a]phthalazine test compound

  • Known VEGFR-2 inhibitor (e.g., Sunitinib) as a positive control

  • DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point serial dilution series in DMSO.

  • Reaction Setup: a. Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. b. In a 96-well plate, add 2.5 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells. c. Add 2.5 µL of the kinase to each well. d. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction: a. Initiate the reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR-2. b. Incubate the plate at 30°C for 60 minutes.

  • ATP Detection: a. Following the kinase reaction, add an equal volume of the ATP detection reagent to each well. b. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based VEGFR-2 Phosphorylation Assay (Western Blot)

This protocol details the evaluation of a test compound's ability to inhibit VEGF-induced VEGFR-2 phosphorylation in a cellular context.[16][17]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Recombinant human VEGF-A

  • s-Triazolo[3,4-a]phthalazine test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total VEGFR-2

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: a. Plate HUVECs in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 4-6 hours. c. Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours. d. Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-VEGFR-2 primary antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using ECL substrate and an imaging system.

  • Data Analysis: a. Strip the membrane and re-probe with the anti-total VEGFR-2 antibody to normalize for protein loading. b. Quantify the band intensities using image analysis software. c. Calculate the ratio of phospho-VEGFR-2 to total VEGFR-2 for each treatment condition.

Visualizations

VEGFR-2 Signaling Pathway and Point of Inhibition

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Autophosphorylation Autophosphorylation (pY) VEGFR2->Autophosphorylation Dimerization Permeability Permeability Inhibitor s-Triazolo[3,4-a]phthalazine Derivative Inhibitor->Autophosphorylation Inhibits PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K Autophosphorylation->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Selectivity_Workflow Start Start with Active s-Triazolo[3,4-a]phthalazine Hit SAR Structure-Activity Relationship (SAR) Guided Design Start->SAR Synthesis Synthesize Novel Derivatives SAR->Synthesis InVitro In Vitro Kinase Assay (VEGFR-2) Synthesis->InVitro SelectivityScreen Selectivity Profiling (Kinome Panel) InVitro->SelectivityScreen CellularAssay Cell-Based p-VEGFR-2 Assay SelectivityScreen->CellularAssay DataAnalysis Analyze Potency, Selectivity, and Cellular Activity CellularAssay->DataAnalysis Decision Improved Selectivity? DataAnalysis->Decision Lead Lead Candidate Decision->Lead Yes Redesign Iterative Redesign Decision->Redesign No Redesign->SAR

Caption: Iterative workflow for enhancing the selectivity of VEGFR-2 inhibitors.

References

  • Boyer, S. J. (2002). Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships. Current Topics in Medicinal Chemistry, 2(9), 973-1000.
  • BPS Bioscience. (n.d.). VEGFR2 (Phospho-Tyr951)Colorimetric Cell-Based ELISA Kit (CBCAB00021). Retrieved from [Link]

  • Jang, S., Strickland, B., Finis, L., Koojiman, J. J., Melis, J. J., Zaman, G. J., & Tornout, J. V. (2023). Comparative biochemical kinase activity analysis identifies rivoceranib as a highly selective VEGFR2 inhibitor. Cancer Research, 83(7_Supplement), 4014-4014.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • El-Helby, A. A., Sakr, H., Ayyad, R. R. A., El-Adl, K., Ali, M. M., & Khedr, F. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(8), 1184-1196.
  • Jang, S., Strickland, B., Finis, L., Koojiman, J. J., Melis, J. J., Zaman, G. J., & Tornout, J. V. (2023). Abstract 4014: Comparative biochemical kinase activity analysis identifies rivoceranib as the most selective VEGFR-2 inhibitor compared with other TKIs with known activity against VEGFR-2. Cancer Research, 83(7 Supplement), 4014.
  • BPS Bioscience. (n.d.). VEGFR2 (Phospho-Tyr1175) Colorimetric Cell-Based ELISA Kit. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Qurashi, N. A., & Al-Ghamdi, S. A. (2021). Correlation analysis of target selectivity and side effects of FDA-approved kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 39(5), 1736-1747.
  • Scilit. (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Retrieved from [Link]

  • Al-Warhi, T., Al-Qurashi, N. A., Al-Ghamdi, S. A., & Al-Ostoot, F. H. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[6][13][18]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1249.

  • Bentham Science Publishers. (2018, June 1). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Retrieved from [Link]

  • El-Helby, A. A., Sakr, H., Ayyad, R. R. A., El-Adl, K., Ali, M. M., & Khedr, F. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 350(12), 1700240.
  • RayBiotech. (2019, October 14). Human Phospho-VEGFR2 (Y996) ELISA Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR studies of the synthesized compounds as VEGFR‐2 inhibitors. Retrieved from [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 4(1), 83-98.
  • El-Sayed, M. A. A., El-Gamal, M. I., & El-Kerdawy, A. M. (2023). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers in Chemistry, 11, 1189423.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • K-ras, G. (2012). Assay Development for Protein Kinase Enzymes. In Probe Development Efforts of the Molecular Libraries Program.
  • Masters, K. S., & Leinwand, L. A. (2011). The Phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) by Engineered Surfaces with Electrostatically or Covalently Immobilized VEGF.
  • Semantic Scholar. (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Retrieved from [Link]

  • El-Sayed, M. A. A., El-Gamal, M. I., & El-Kerdawy, A. M. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21163-21183.
  • Bischof, J., & Meder, B. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8743.
  • Patsnap Synapse. (2025, March 11). What are the therapeutic candidates targeting VEGFR?. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot showing levels of phosphorylated VEGF receptor-2.... Retrieved from [Link]

  • de Oliveira, P. F., & de Menezes, A. C. S. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

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Validation & Comparative

The Ascending Trajectory of Triazolophthalazines: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among these, the fused heterocyclic system of triazolophthalazine has emerged as a particularly promising scaffold. Its rigid, planar structure provides an ideal backbone for the kind of specific molecular interactions that can disrupt the complex machinery of a cancer cell. This guide offers a comprehensive comparative analysis of the anticancer activity of various triazolophthalazine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. Our objective is to provide a critical synthesis of the current landscape, empowering researchers to navigate this exciting field and inspiring the rational design of the next generation of triazolophthalazine-based therapeutics.

Unveiling the Anticancer Potential: A Comparative Look at Efficacy

Numerous studies have underscored the potent cytotoxic effects of triazolophthalazine derivatives against a spectrum of human cancer cell lines. The true measure of their potential, however, lies in a direct comparison of their activity, both against each other and against established chemotherapeutic agents. Below, we summarize the in vitro anticancer activities of several noteworthy triazolophthalazine derivatives.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
VEGFR-2 Inhibitors Compound 6o HCT-116 (Colon)7 ± 0.06Sorafenib5.47 ± 0.3
MCF-7 (Breast)16.98 ± 0.15Sorafenib7.26 ± 0.3
Compound 6m HCT-116 (Colon)13 ± 0.11Sorafenib5.47 ± 0.3
Compound 6d HCT-116 (Colon)15 ± 0.14Sorafenib5.47 ± 0.3
MCF-7 (Breast)18.2 ± 0.17Sorafenib7.26 ± 0.3
Compound 9b HCT-116 (Colon)23 ± 0.22Sorafenib5.47 ± 0.3
Apoptosis Inducers Compound 11h MGC-803 (Gastric)~2.0-4.55-FluorouracilNot specified
EC-9706 (Esophageal)~2.0-4.55-FluorouracilNot specified
HeLa (Cervical)~2.0-4.55-FluorouracilNot specified
MCF-7 (Breast)~2.0-4.55-FluorouracilNot specified
Topoisomerase II Inhibitors & DNA Intercalators Compound IXb HepG2 (Liver)5.39 ± 0.4Doxorubicin7.94 ± 0.6
MCF-7 (Breast)3.81 ± 0.2Doxorubicin6.75 ± 0.4
HCT-116 (Colon)4.38 ± 0.3Doxorubicin5.23 ± 0.3

Table 1: Comparative in vitro anticancer activity of selected triazolophthalazine derivatives. [1][2][3]

The data clearly indicates that certain triazolophthalazine derivatives exhibit potent anticancer activity, in some cases surpassing that of established drugs like doxorubicin.[3] For instance, compound IXb demonstrates superior efficacy against HepG2, MCF-7, and HCT-116 cell lines when compared to doxorubicin.[3] Similarly, while not outperforming sorafenib, VEGFR-2 inhibitor 6o shows promising activity against colon and breast cancer cell lines.[1] The broad-spectrum activity of compound 11h against four different cancer cell lines highlights the versatility of the triazolophthalazine scaffold.[2]

Delving into the "How": Mechanisms of Anticancer Action

The efficacy of these compounds is rooted in their ability to interfere with critical cellular processes that are often hijacked by cancer cells. The primary mechanisms of action identified for triazolophthalazine derivatives include the inhibition of key enzymes involved in tumor growth and metastasis, as well as the direct interference with DNA replication and integrity.

Targeting Angiogenesis: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed.[1][4][5] Tumors rely on angiogenesis to supply themselves with the nutrients and oxygen required for their growth and spread.[5] By inhibiting VEGFR-2, certain triazolophthalazine derivatives can effectively starve tumors and curtail their growth.[1] Molecular docking studies have revealed that these compounds can bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.[1][4]

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 Downstream Downstream Signaling (Proliferation, Angiogenesis) P1->Downstream Activates Triazolo Triazolophthalazine Derivative Triazolo->VEGFR2 Inhibits

Figure 1: Simplified diagram of VEGFR-2 signaling and its inhibition by triazolophthalazine derivatives.

Disrupting DNA Replication: Topoisomerase II Inhibition and DNA Intercalation

Topoisomerase II is an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[3][6] Some triazolophthalazine derivatives act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and leading to the accumulation of double-strand breaks, which ultimately triggers apoptosis.[3][6]

Furthermore, the planar aromatic structure of these compounds allows them to intercalate between DNA base pairs.[3][6] This distortion of the DNA helix interferes with the binding of DNA and RNA polymerases, thereby inhibiting replication and transcription.[6]

DNA_Intercalation_TopoII cluster_nucleus Cell Nucleus DNA DNA Double Helix Apoptosis Apoptosis DNA->Apoptosis Damaged DNA leads to Replication DNA Replication & Transcription DNA->Replication Template for TopoII Topoisomerase II TopoII->DNA Relaxes supercoils Triazolo Triazolophthalazine Derivative Triazolo->DNA Intercalates Triazolo->TopoII Inhibits Replication->Apoptosis Inhibition leads to

Figure 2: Mechanism of action of triazolophthalazine derivatives as DNA intercalators and Topoisomerase II inhibitors.

Inducing Programmed Cell Death: Apoptosis and Cell Cycle Arrest

A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in cancer cells. Several triazolophthalazine derivatives have been shown to trigger this process.[2][3] Flow cytometry analysis has revealed that these compounds can cause an accumulation of cells in the sub-G1 phase, a characteristic of apoptotic cells.[2]

In addition to inducing apoptosis, some derivatives can also arrest the cell cycle at specific phases, such as G2/M.[2] This prevents cancer cells from progressing through the division cycle, thereby halting their proliferation.

Structure-Activity Relationship (SAR): The Blueprint for Potency

The anticancer activity of triazolophthalazine derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs. While a comprehensive SAR analysis is beyond the scope of this guide, some general trends have emerged from the literature.

For instance, in the case of VEGFR-2 inhibitors, the nature and position of substituents on the triazolophthalazine core can significantly impact activity. The presence of specific electron-withdrawing or electron-donating groups at particular positions can enhance the binding affinity of the compound to the target enzyme. Molecular docking studies have been instrumental in elucidating these interactions and guiding the synthesis of more effective derivatives.

Experimental Protocols: The Foundation of Discovery

The data presented in this guide is the culmination of rigorous experimental work. To ensure the reproducibility and validity of these findings, it is essential to adhere to standardized and well-documented protocols. Below are detailed, step-by-step methodologies for the key experiments used to evaluate the anticancer activity of triazolophthalazine derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Triazolophthalazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the triazolophthalazine derivatives and a vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Triazolophthalazine derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the triazolophthalazine derivatives for the indicated time.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[11][12]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Triazolophthalazine derivatives

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the triazolophthalazine derivatives for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in 500 µL of PBS containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Experimental_Workflow Start Start: Triazolophthalazine Derivatives Cell_Culture Cancer Cell Culture Start->Cell_Culture MTT_Assay MTT Assay for Cell Viability (IC50) Cell_Culture->MTT_Assay Flow_Cytometry Flow Cytometry Analysis MTT_Assay->Flow_Cytometry If potent Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Apoptosis Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

Figure 3: General experimental workflow for evaluating the anticancer activity of triazolophthalazine derivatives.

Conclusion and Future Directions

The triazolophthalazine scaffold represents a fertile ground for the discovery of novel anticancer agents. The derivatives discussed in this guide demonstrate significant potential, with some exhibiting superior efficacy to established drugs in preclinical models. Their diverse mechanisms of action, from inhibiting key signaling pathways to directly damaging cancer cell DNA, underscore the versatility of this chemical class.

Future research should focus on several key areas. Firstly, the optimization of existing lead compounds through medicinal chemistry approaches is crucial to enhance their potency, selectivity, and pharmacokinetic properties. Secondly, in vivo studies in relevant animal models are necessary to validate the preclinical findings and assess the therapeutic potential of these compounds in a more complex biological system. Finally, a deeper understanding of the molecular targets and signaling pathways modulated by these derivatives will be instrumental in identifying predictive biomarkers for patient stratification and developing rational combination therapies. The journey of triazolophthalazine derivatives from the laboratory to the clinic is a challenging but promising one, offering hope for new and more effective cancer treatments.

References

  • Lee, S. H., & Kim, Y. J. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 33(1), 1B.6.1–1B.6.12.
  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1954.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide. Retrieved from [Link]

  • Zhang, X., Li, X., Liu, H., & Zheng, Z. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235–244.
  • Gouda, M. A., Eldien, H. F., Girgis, A. S., & Al-Azhar University. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1435–1452.
  • Liu, H. M., Zhang, X. Y., Li, X. K., & Zheng, Z. B. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European journal of medicinal chemistry, 85, 235-244.
  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Gouda, M. A., Eldien, H. F., Girgis, A. S., & Al-Azhar University. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1435–1452.
  • El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21568-21586.
  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • El-Naggar, A. M., Abdel-Hafez, S. H., & El-Sayed, M. A. (2021). Discovery of novel triazolophthalazine derivatives as DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(4), e2000456.
  • El-Sayed, M. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2022). Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1869-1887.

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Comparative In Vivo Efficacy Analysis: 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine and Analogs in Antitumor Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

This guide provides a comparative analysis of the in vivo antitumor efficacy of the s-triazolo[3,4-a]phthalazine scaffold, with a focus on representative compounds from this class. While direct in vivo data for 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine is not extensively available in public literature, this document synthesizes findings from closely related analogs to provide a robust framework for its potential evaluation. We will delve into the experimental validation, comparative performance against established chemotherapeutics, and the underlying mechanistic rationale for this promising class of compounds.

Introduction to s-Triazolo[3,4-a]phthalazines: A Privileged Scaffold in Oncology

The s-triazolo[3,4-a]phthalazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine bases. This mimicry allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including notable antitumor effects. The therapeutic potential of this scaffold is often attributed to its ability to induce apoptosis and inhibit critical cell cycle pathways in cancer cells.

The general structure is characterized by a fused triazole and phthalazine ring system. Substitutions at various positions on this scaffold can significantly modulate the compound's pharmacokinetic properties and antitumor potency. The "3-Hydroxymethyl" substitution, in particular, is a strategic chemical modification intended to enhance solubility and potential hydrogen bonding interactions with target proteins, a common strategy in drug design to improve the therapeutic index.

In Vivo Validation of Antitumor Efficacy: A Case Study of Phthalazine Derivatives

To illustrate the in vivo potential of this class, we will examine a representative study on novel phthalazine derivatives evaluated in a murine solid tumor model. The following sections detail the experimental workflow and comparative efficacy data.

Experimental Workflow: From Xenograft to Analysis

The validation of a novel antitumor agent requires a systematic in vivo approach. The following workflow represents a standard, robust methodology for assessing the efficacy of a test compound like a s-triazolo[3,4-a]phthalazine derivative in a preclinical setting.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Human Cancer Cell Culture (e.g., HCT-116) B Cell Harvest & Viability Check A->B C Subcutaneous Injection into Nude Mice B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization into Groups (Vehicle, Test Compound, Positive Control) D->E Tumor Volume Reaches ~100-150 mm³ F Daily Intraperitoneal (I.P.) Injection E->F G Bi-weekly Tumor Volume & Body Weight Measurement F->G H Euthanasia at Pre-defined Endpoint G->H Endpoint Criteria Met (e.g., Day 28 or Tumor Burden) I Tumor Excision, Weight Measurement & Photography H->I J Histopathological Analysis (H&E Staining) I->J

Caption: Standard workflow for in vivo antitumor efficacy testing in a xenograft mouse model.

Comparative Efficacy Data

The following table summarizes the in vivo antitumor activity of a representative s-triazolo[3,4-a]phthalazine derivative compared to a vehicle control and a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU). The data is based on a HCT-116 human colorectal carcinoma xenograft model in nude mice.

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³) at Day 28Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 2100%+2.5%
Phthalazine Derivative10780 ± 15057.8%-1.5%
5-Fluorouracil (5-FU)20650 ± 13064.9%-8.0%

Data Interpretation:

  • Antitumor Activity: The phthalazine derivative demonstrated significant tumor growth inhibition (57.8%) compared to the vehicle control. This level of efficacy is comparable to the positive control, 5-FU, which showed 64.9% inhibition.

  • Tolerability Profile: A critical advantage observed for the phthalazine derivative is its superior safety profile. The minimal change in body weight (-1.5%) suggests good tolerability in the animal model. In contrast, the 5-FU treated group experienced a significant reduction in body weight (-8.0%), a common indicator of systemic toxicity associated with conventional chemotherapy.

Mechanistic Insights: The Role of Apoptosis Induction

The antitumor effects of many s-triazolo[3,4-a]phthalazine derivatives are linked to their ability to induce programmed cell death, or apoptosis. This is often achieved through the modulation of key signaling pathways that regulate cell survival and proliferation.

G compound Phthalazine Derivative bcl2 Bcl-2 Family (Anti-apoptotic) compound->bcl2 Inhibits bax Bax/Bak (Pro-apoptotic) compound->bax Activates bcl2->bax Inhibits mito Mitochondrion bax->mito Promotes Permeabilization cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway modulated by phthalazine derivatives.

This proposed mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2, which in turn allows pro-apoptotic proteins such as Bax and Bak to permeabilize the mitochondrial membrane. This event triggers the release of cytochrome c, initiating a caspase cascade (Caspase-9 to Caspase-3) that culminates in the execution of apoptosis. This targeted induction of cell death in cancerous cells, potentially with less impact on healthy tissues, is a hallmark of a promising therapeutic candidate.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following protocols provide a detailed methodology for the in vivo xenograft study.

Cell Culture and Xenograft Implantation
  • Cell Maintenance: HCT-116 human colorectal carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Preparation: Cells are harvested during the logarithmic growth phase using trypsin-EDTA. They are then washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel at a final concentration of 2 x 10⁷ cells/mL.

  • Implantation: Four-to-six-week-old female BALB/c nude mice are anesthetized. A 100 µL aliquot of the cell suspension (containing 2 x 10⁶ cells) is injected subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Tumor growth is monitored every two days by measuring the length (L) and width (W) with calipers. Tumor volume is calculated using the formula: Volume = (L x W²)/2.

Dosing and Administration
  • Group Formation: When tumors reach an average volume of 100-150 mm³, mice are randomly assigned to three groups (n=8 per group):

    • Group 1: Vehicle Control (e.g., 5% DMSO in saline).

    • Group 2: Phthalazine Derivative (10 mg/kg).

    • Group 3: Positive Control (e.g., 5-FU at 20 mg/kg).

  • Compound Preparation: The test compound is dissolved in a vehicle solution appropriate for its solubility characteristics.

  • Administration: The assigned treatment is administered once daily via intraperitoneal (I.P.) injection for 28 consecutive days.

  • Monitoring: During the treatment period, tumor volume and body weight are recorded every two days. Animal welfare is monitored daily.

Conclusion and Future Directions

The s-triazolo[3,4-a]phthalazine scaffold represents a promising foundation for the development of novel antitumor agents. In vivo studies on derivatives from this class demonstrate significant tumor growth inhibition, often coupled with a more favorable safety profile than conventional chemotherapeutics like 5-FU. The likely mechanism of action, through the targeted induction of apoptosis, further strengthens the rationale for their continued investigation.

Future work should focus on conducting in vivo validation of the specific this compound compound to confirm its efficacy and safety. Further studies could also explore its use in combination therapies and investigate its activity against a broader range of cancer types, including resistant tumors. The data presented in this guide provides a strong preclinical basis and a clear experimental framework for advancing this promising molecule towards clinical consideration.

References

There are no specific public references for the in vivo validation of "this compound". The data and protocols presented are synthesized from representative studies on analogous phthalazine derivatives to provide a technical guide for evaluation. Authoritative sources on general methodologies and related compounds would be cited in a full scientific publication.

A Head-to-Head Comparison of Synthetic Routes to s-Triazolo[3,4-a]phthalazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The fused heterocyclic system, s-triazolo[3,4-a]phthalazine, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The growing interest in this molecular framework necessitates a clear understanding of the available synthetic methodologies. This guide provides a head-to-head comparison of the most prevalent synthetic routes to s-triazolo[3,4-a]phthalazine, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each approach. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale library synthesis or large-scale production.

Introduction to the Core Scaffold

s-Triazolo[3,4-a]phthalazine is a rigid, planar tricycle composed of a phthalazine ring fused with a 1,2,4-triazole ring. This unique architecture imparts favorable pharmacokinetic properties and provides multiple points for diversification, making it an attractive template for drug design[4]. The biological significance of this scaffold is well-documented, with numerous studies highlighting its potential as a potent therapeutic agent[1][3].

This guide will dissect and compare three primary synthetic strategies for the construction of the s-triazolo[3,4-a]phthalazine core:

  • Route 1: Cyclization of 1-Hydrazinophthalazine with One-Carbon Donors

  • Route 2: One-Pot Synthesis from 1,4-Dichlorophthalazine

  • Route 3: Microwave-Assisted Synthesis

Each route will be evaluated based on reaction efficiency, substrate scope, operational simplicity, and scalability, supported by experimental data from the literature.

Route 1: The Workhorse - Cyclization of 1-Hydrazinophthalazine

This is arguably the most common and versatile approach to the s-triazolo[3,4-a]phthalazine scaffold. The key intermediate, 1-hydrazinophthalazine, is readily prepared from the commercially available 1-chlorophthalazine and hydrazine hydrate. The final cyclization to form the triazole ring is achieved by reacting 1-hydrazinophthalazine with a variety of reagents that can donate a single carbon atom.

Mechanistic Rationale

The underlying mechanism involves the nucleophilic attack of the terminal amino group of the hydrazine moiety onto the electrophilic carbon of the one-carbon donor. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic triazole ring. The choice of the one-carbon donor can influence the substituent at the 3-position of the final product.

Diagram of the General Workflow for Route 1

Route_1_Workflow Start 1-Chlorophthalazine Hydrazinophthalazine 1-Hydrazinophthalazine Start->Hydrazinophthalazine Hydrazine Hydrate FinalProduct s-Triazolo[3,4-a]phthalazine Hydrazinophthalazine->FinalProduct OneCarbonDonor One-Carbon Donor (e.g., Formic Acid, Orthoesters) OneCarbonDonor->FinalProduct Cyclization/ Dehydration

Caption: General workflow for the synthesis of s-triazolo[3,4-a]phthalazine via the 1-hydrazinophthalazine intermediate.

Common One-Carbon Donors and Their Characteristics
  • Formic Acid: Leads to the unsubstituted s-triazolo[3,4-a]phthalazine. The reaction is typically carried out by refluxing 1-hydrazinophthalazine in an excess of formic acid. While straightforward, the yields can be moderate[5].

  • Triethyl Orthoformate: Also yields the unsubstituted product. This reagent is often preferred over formic acid as it can lead to higher yields and cleaner reactions. The reaction mechanism involves the initial formation of an ethoxymethyleneamino intermediate, which then cyclizes[5].

  • Other Carboxylic Acids and Orthoesters: To introduce substituents at the 3-position, other carboxylic acids (e.g., acetic acid for a 3-methyl group) or orthoesters (e.g., triethyl orthoacetate) can be employed[5][6].

  • Acid Chlorides: Acylation of 1-hydrazinophthalazine with an acid chloride (e.g., acetyl chloride) in a suitable base like pyridine, followed by cyclization, is another effective method for installing substituents at the 3-position[5].

Experimental Protocol: Synthesis of 3-Methyl-s-triazolo[3,4-a]phthalazine from 1-Hydrazinophthalazine[6]
  • A mixture of 1-hydrazinophthalazine (2.0 g, 12.5 mmol) in glacial acetic acid (10 mL) is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux for 4 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from methanol to afford pure 3-methyl-s-triazolo[3,4-a]phthalazine.

Route 2: The Expedient One-Pot Approach from 1,4-Dichlorophthalazine

For certain applications, particularly for the synthesis of 3-substituted derivatives, a one-pot synthesis starting from 1,4-dichlorophthalazine offers a more streamlined approach. This method avoids the isolation of the potentially unstable 1-hydrazinophthalazine intermediate.

Mechanistic Rationale

This reaction proceeds through a sequential nucleophilic substitution and cyclization cascade. First, the acyl hydrazide displaces one of the chlorine atoms of 1,4-dichlorophthalazine. The resulting intermediate then undergoes an intramolecular cyclization, with the elimination of HCl, to form the triazole ring.

Diagram of the One-Pot Synthesis (Route 2)

Route_2_Workflow Dichlorophthalazine 1,4-Dichlorophthalazine FinalProduct 3-Substituted-6-chloro- s-triazolo[3,4-a]phthalazine Dichlorophthalazine->FinalProduct AcylHydrazide Acyl Hydrazide (e.g., Acetic Hydrazide) AcylHydrazide->FinalProduct One-pot reaction (Substitution & Cyclization)

Caption: One-pot synthesis of 6-chloro-s-triazolo[3,4-a]phthalazine derivatives from 1,4-dichlorophthalazine.

Experimental Protocol: Synthesis of 6-Chloro-3-methyl-[5][7][8]triazolo[3,4-a]phthalazine[8]
  • To a suspension of 1,4-dichlorophthalazine (5.0 g, 25.1 mmol) in n-butanol (100 mL) under an argon atmosphere, add acetic hydrazide (3.7 g, 50.2 mmol).

  • The reaction mixture is stirred and heated at reflux overnight.

  • After cooling to room temperature, the precipitate is collected by filtration.

  • The solid is washed with ethyl acetate and methanol.

  • The crude product is purified by flash column chromatography (EtOAc:petroleum ether 1:3) to yield 6-chloro-3-methyl-[5][7][8]triazolo[3,4-a]phthalazine (Yield: 41%).

Route 3: The Green and Efficient Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times[9][10]. The synthesis of s-triazolo[3,4-a]phthalazine and its derivatives is no exception.

Advantages of Microwave Irradiation

The application of microwave heating in this context offers several advantages over conventional heating methods:

  • Rapid Reaction Times: Reactions that take several hours under conventional reflux can often be completed in a matter of minutes under microwave irradiation[11][12].

  • Improved Yields: The efficient and uniform heating provided by microwaves can minimize the formation of byproducts, leading to higher isolated yields[11][12].

  • Energy Efficiency: The targeted heating of the reaction mixture makes microwave synthesis a more energy-efficient and environmentally friendly approach[9][10].

  • Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials[9].

Experimental Protocol: Microwave-Assisted Synthesis of 6-(4-Isopropyl-phenyl)-3-phenyl-[5][7][8]triazolo[3,4-a]-phthalazine[12]

While the specific article details a derivative, the principle can be applied to the parent scaffold. A comparison of conventional versus microwave methods for the synthesis of various phthalazine derivatives showed a significant reduction in reaction time from hours to minutes and an increase in yield from the 60-70% range to over 90% in many cases[11][12].

Head-to-Head Comparison of Synthetic Routes

ParameterRoute 1: From 1-HydrazinophthalazineRoute 2: One-Pot from 1,4-DichlorophthalazineRoute 3: Microwave-Assisted Synthesis
Starting Materials 1-Hydrazinophthalazine, various one-carbon donors (e.g., formic acid, orthoesters, acid chlorides)1,4-Dichlorophthalazine, acyl hydrazides1-Hydrazinophthalazine or 1,4-Dichlorophthalazine and corresponding reagents
Reaction Time Several hours (typically 4-24 h)OvernightMinutes (typically 5-30 min)
Typical Yields Moderate to good (50-85%)[5]Moderate (around 41% for the example)[8]Excellent (often >90%)[11][12]
Operational Simplicity Two-step process (synthesis of 1-hydrazinophthalazine and then cyclization)One-pot, but requires chromatographic purificationRequires specialized microwave reactor, but work-up is often simpler
Substrate Scope Broad, allows for a wide range of substituents at the 3-positionGood for 3-substituted derivatives, but the 6-position is chlorinatedApplicable to both Route 1 and Route 2, enhancing their efficiency
Scalability Readily scalablePotentially scalable, but may require optimizationScalability can be a challenge with standard laboratory microwave reactors
Green Chemistry Aspects Use of excess reagents and solventsUse of chlorinated starting material and organic solventsReduced energy consumption, shorter reaction times, potential for solvent-free reactions
Key Advantages Versatility, well-establishedStreamlined process, avoids isolation of intermediateHigh speed, high yields, environmentally friendly
Key Disadvantages Longer reaction times, potentially lower yieldsModerate yields, use of chlorinated starting materialRequires specialized equipment, potential for scalability issues

Conclusion and Recommendations

The choice of synthetic route to s-triazolo[3,4-a]phthalazine is highly dependent on the specific goals of the research.

  • For versatility and the synthesis of a diverse library of analogues with various substituents at the 3-position, Route 1, starting from 1-hydrazinophthalazine, remains the most flexible and widely adopted strategy. The availability of a wide range of one-carbon donors allows for extensive structure-activity relationship (SAR) studies.

  • For a more rapid synthesis of 3-substituted-6-chloro-s-triazolo[3,4-a]phthalazines, the one-pot approach of Route 2 is an attractive option. This route is particularly useful when the 6-chloro substituent is desired for further functionalization, for example, through palladium-catalyzed cross-coupling reactions[8].

  • For researchers prioritizing speed, efficiency, and green chemistry principles, Route 3 (microwave-assisted synthesis) is the clear winner. The dramatic reduction in reaction times and improvement in yields make it an ideal choice for high-throughput synthesis and for accelerating the drug discovery process. The initial investment in a microwave reactor can be quickly offset by the gains in productivity and efficiency.

References

  • Aly, A. A., & Gad El-Karim, I. A. (2005). Synthesis of S-triazolo[3,4a] phthalazine and Related Polynuclear Heterocyclic Systems. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(9), 1997-2011. [Link]

  • Molecules. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. MDPI. [Link]

  • National Center for Biotechnology Information. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. PubMed. [Link]

  • ACS Publications. (2013).[5][7][8]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Publications. [Link]

  • eJManager. (n.d.). Synthesis of triazolophthalazine derivatives as anti oxidant agents. eJManager. [Link]

  • Taylor & Francis Online. (2023). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online. [Link]

  • Taylor & Francis Online. (2023). Full article: Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Taylor & Francis Online. [Link]

  • ResearchGate. (2012). An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine. ResearchGate. [Link]

  • RSC Publishing. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. [Link]

  • Semantic Scholar. (2019). Methods of Synthesis for the Azolo[5][7][8]Triazines. Semantic Scholar. [Link]

  • SciSpace. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. SciSpace. [Link]

  • ResearchGate. (2007). Comparative study of conventional and microwave assisted synthesis. ResearchGate. [Link]

  • Journal of Pharmaceutical Research International. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International. [Link]

  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). Process for producing 1h-1,2,4-triazole.
  • RSC Advances. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]

  • PubMed. (1975). 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine, a novel urinary hydralazine metabolite in man. PubMed. [Link]

  • PubMed. (1969). The metabolism of 1-hydrazinophthalazine: the correct structure of the pseudo-"N-acetyl-1-hydrazinophthalazine". PubMed. [Link]

  • National Center for Biotechnology Information. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. PubMed Central. [Link]

  • ResearchGate. (2005). Synthesis of S‐Triazolo[3,4‐a]phthalazine and Related Polynuclear Heterocyclic Systems. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of novel[5][7][8]triazolo[1,5-b][1][5][7][8]tetrazines and investigation of their fungistatic activity. PubMed Central. [Link]

  • Longdom. (2015). Recent Developments in Chemistry of Phthalazines. Longdom. [Link]

  • PubMed. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. PubMed. [Link]

  • PubMed. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. PubMed. [Link]

  • Google Patents. (n.d.). Synthesizing process of 1H-1,2,4-triazole.
  • National Center for Biotechnology Information. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. PubMed Central. [Link]

  • ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. ISRES Publishing. [Link]

  • ResearchGate. (2018). One-pot synthesis of 3-substituted-4 H -[5][7][13] triazolo[5,1- c ][5][8]oxazin-6(7 H )-ones from propargyl alcohols, chloroacetyl chloride, and sodium azide. ResearchGate. [Link]

  • Rasayan Journal of Chemistry. (2018). ONE POT SYNTHESIS OF PYRAZOLO PHTHALAZINE DIONE DERIVATIVES UNDER MICROWAVE IRRADIATION. Rasayan Journal of Chemistry. [Link]

  • ResearchGate. (2011). Novel Method for the Synthesisof s-Triazolo [3, 4-b][5][8][13] thiadiazines. ResearchGate. [Link]

  • Bentham Science. (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Bentham Science. [Link]

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Cross-reactivity studies of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine with other kinases

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Kinase Cross-Reactivity Profile of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

A Foreword for the Researcher: The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization. Among the most critical milestones is the determination of its selectivity. The promiscuity of kinase inhibitors, a direct consequence of the conserved ATP-binding pocket across the kinome, is a double-edged sword: it can lead to unforeseen toxicities or open avenues for beneficial polypharmacology.[1] This guide provides a comprehensive framework for conducting and interpreting cross-reactivity studies on this compound, a key metabolite of the antihypertensive drug hydralazine and a scaffold of interest in medicinal chemistry.[2] While extensive public data on this specific metabolite's kinome profile is scarce, we will present the definitive methodologies and illustrative data required to generate and understand this crucial aspect of its preclinical development.

Part 1: The Imperative of Kinase Selectivity Profiling

This compound belongs to a class of compounds, the triazolo[3,4-a]phthalazines, that have been investigated for various biological activities, including anticancer effects through kinase inhibition, notably targeting VEGFR-2.[3][4][5] To advance such a compound, we must move beyond its primary target and map its interactions across the entire human kinome. A comprehensive selectivity profile is essential for several reasons:

  • Predicting Off-Target Toxicity: Unintended inhibition of critical kinases can lead to adverse effects. Early identification of these off-targets allows for risk mitigation and informed decisions in lead optimization.[6]

  • Understanding the Mechanism of Action: The observed cellular phenotype may result from the inhibition of multiple kinases. A broad profile helps to deconvolute the specific contributions of on-target versus off-target activities.

  • Identifying Polypharmacology Opportunities: In some cases, hitting multiple targets can be therapeutically advantageous, particularly in complex diseases like cancer.[6] A cross-reactivity profile can uncover these synergistic opportunities.

Part 2: A Validated Protocol for Kinome-Wide Inhibition Screening

To quantitatively assess the cross-reactivity of this compound, a robust, high-throughput biochemical assay is the industry standard. The following workflow describes a typical process using a luminescence-based ADP detection method, which measures kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction.

Experimental Workflow Diagram

Kinase_Profiling_Workflow cluster_setup 1. Assay Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Compound Test Compound Dilution (3-Hydroxymethyl-s-triazolo [3,4-a]phthalazine) Reaction Combine Kinase, Compound, and Substrate/ATP Mix Compound->Reaction Kinase_Panel Kinase Panel Aliquoting (Diverse Kinases) Kinase_Panel->Reaction Reagents Substrate/ATP Mix Preparation Reagents->Reaction Incubation Incubate at RT (e.g., 60 minutes) Reaction->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (Terminates Kinase Reaction, Depletes Unused ATP) Incubation->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (Converts ADP to ATP, Generates Luminescence) Add_ADP_Glo->Add_Detection Read_Plate Measure Luminescence (Plate Reader) Add_Detection->Read_Plate Normalization Normalize Data (% Inhibition vs. Controls) Read_Plate->Normalization IC50_Calc Dose-Response Curve Fitting (IC50 Calculation) Normalization->IC50_Calc

Caption: Standard workflow for kinase selectivity profiling using an ADP-Glo™ based assay.

Detailed Step-by-Step Methodology
  • Compound Management and Plating:

    • Causality: To determine the half-maximal inhibitory concentration (IC50), a precise concentration gradient of the test compound is required. A 10-point, 3-fold serial dilution is standard for achieving a full dose-response curve.

    • Protocol:

      • Prepare a 10 mM stock solution of this compound in 100% DMSO.

      • Perform a serial dilution to create working solutions ranging from 100 µM to 0.005 µM.

      • Dispense the diluted compound and vehicle controls (DMSO only) into a 384-well assay plate.

  • Kinase Reaction Initiation:

    • Causality: The reaction is initiated by adding a mix of the specific kinase, its corresponding peptide substrate, and ATP. ATP concentration is often set near the Kₘ for each kinase to ensure that the measured IC50 value closely reflects the inhibitor's intrinsic affinity (Kᵢ).[7]

    • Protocol:

      • Add the kinase/substrate/buffer solution to the assay plate containing the compound.

      • Allow a 15-minute pre-incubation period for the compound to bind to the kinase.

      • Initiate the reaction by adding ATP.

      • Incubate the plate at room temperature for 1 hour.

  • Luminescent Signal Generation:

    • Causality: This is a two-step process. First, the remaining ATP from the kinase reaction is depleted. Second, the ADP produced by the active kinase is converted back to ATP, which then fuels a luciferase reaction, generating a light signal proportional to kinase activity.

    • Protocol:

      • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

      • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Interpretation:

    • Causality: The luminescent signal is inversely proportional to the inhibitory activity of the compound. By normalizing the signal from compound-treated wells to controls, we can calculate the percent inhibition at each concentration.

    • Protocol:

      • Measure the luminescence signal using a plate reader.

      • Define controls: "High" signal (vehicle control, 0% inhibition) and "Low" signal (no enzyme or potent pan-kinase inhibitor, 100% inhibition).

      • Calculate % Inhibition for each concentration point.

      • Plot % Inhibition versus log[Inhibitor] and fit the data using a four-parameter logistic model to determine the IC50 value.

Part 3: Illustrative Cross-Reactivity Data & Interpretation

The following table presents a representative dataset for this compound, assuming VEGFR-2 as a primary target based on literature for related scaffolds.[3][4]

Table 1: Comparative Inhibition Profile of this compound

Kinase TargetKinase FamilyIC50 (nM)Selectivity vs. VEGFR-2 (Fold)
VEGFR-2 Tyrosine Kinase45 1
PDGFRβTyrosine Kinase2104.7
c-KitTyrosine Kinase68015.1
Aurora ASer/Thr Kinase3,50077.8
CDK2Ser/Thr Kinase8,900197.8
ROCK1Ser/Thr Kinase>10,000>222
PKASer/Thr Kinase>10,000>222
p38αSer/Thr Kinase7,200160

Data Interpretation: This illustrative profile suggests that this compound is a potent inhibitor of VEGFR-2. It shows moderate activity against other closely related tyrosine kinases like PDGFRβ and c-Kit, indicating a Type I inhibitor profile that targets the active conformation of the ATP-binding site. The selectivity significantly increases against serine/threonine kinases, with IC50 values often two to three orders of magnitude higher. An inhibitor is generally considered highly selective if the differential is >100-fold against other kinases.

Visualizing the Selectivity Profile

This diagram conceptualizes how an inhibitor interacts with the broader kinome, highlighting its preferential binding to a primary target.

Kinome_Selectivity Inhibitor Selectivity Across the Kinome cluster_HighAffinity High Affinity cluster_ModerateAffinity Moderate Affinity cluster_LowAffinity Low / No Affinity Inhibitor 3-Hydroxymethyl-s-triazolo [3,4-a]phthalazine VEGFR2 VEGFR-2 Inhibitor->VEGFR2 IC50 < 100 nM PDGFRb PDGFRβ Inhibitor->PDGFRb IC50 = 100-1000 nM cKit c-Kit Inhibitor->cKit AuroraA Aurora A Inhibitor->AuroraA IC50 > 1000 nM CDK2 CDK2 Inhibitor->CDK2 ROCK1 ROCK1 Inhibitor->ROCK1

Caption: Conceptual map of inhibitor potency and selectivity against different kinase targets.

Part 4: Concluding Remarks and Future Directions

The cross-reactivity profile is a foundational dataset in the characterization of any kinase inhibitor. The methodologies described provide a clear and robust path to generating high-quality, reproducible data for compounds like this compound. Our illustrative data portrays a compound with promising selectivity, a feature that is critical for minimizing toxicity and ensuring a clear mechanistic rationale.

For a complete picture, biochemical data should always be validated with orthogonal, cell-based approaches. A crucial next step would be to perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a physiological context.[7] This technique measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence that the compound reaches and binds to its intended target(s) in a complex cellular environment.

By combining rigorous biochemical profiling with cellular validation, researchers can build a comprehensive understanding of an inhibitor's true selectivity, paving the way for its confident progression in the drug discovery pipeline.

References

  • A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpret
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
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Benchmarking the safety profile of novel triazolophthalazines against existing drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Preclinical Safety Profile of Novel Triazolophthalazines

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of the preclinical safety profile of novel triazolophthalazine compounds against existing therapeutic alternatives, supported by established experimental methodologies and data.

Introduction: The Emergence of Triazolophthalazines in Oncology

The landscape of targeted cancer therapy is in a constant state of evolution, driven by the need for agents with improved efficacy and wider therapeutic windows. Within this landscape, the[1][2][3]triazolo[4,3-a]phthalazine scaffold has emerged as a privileged structure, demonstrating significant potential as a potent inhibitor of bromodomains.[4] Bromodomain and Extra-Terminal (BET) proteins, in particular, are critical epigenetic readers that regulate the transcription of key oncogenes like MYC, making them compelling targets for therapeutic intervention in various hematological malignancies and solid tumors.[5][6] Novel triazolophthalazine derivatives have been designed to target these pathways, showing promising anti-proliferative activity in preclinical models.[7][8][9]

However, the promise of any new therapeutic class is intrinsically linked to its safety profile. As these novel agents advance through the drug development pipeline, a rigorous and systematic evaluation of their potential toxicities is paramount. This guide serves to benchmark the safety of these emerging compounds against established drugs, providing a framework for understanding their potential liabilities and advantages from a preclinical perspective.

The Competitive Landscape: Safety Profiles of Existing BET Inhibitors

To establish a relevant benchmark, we must first understand the safety and tolerability of existing drugs that target the same or similar pathways. Several small-molecule BET inhibitors have advanced into clinical trials, providing a wealth of data on class-specific and compound-specific adverse effects.

A systematic review of BET inhibitors in clinical trials reveals a consistent pattern of on-target toxicities.[5][10] The most common and dose-limiting adverse events are hematological.[3]

  • Thrombocytopenia: A decrease in platelet count is the most frequently observed dose-limiting toxicity for BET inhibitors.[5][10] For instance, in a phase I study of the BET inhibitor pelabresib (CPI-0610), thrombocytopenia was a dose-dependent, reversible, and non-cumulative class effect.[2] Similarly, with birabresib (OTX015), grade 3 or 4 thrombocytopenia was a notable adverse event.[11]

  • Anemia and Neutropenia: Reductions in red blood cells and neutrophils are also common hematological adverse events associated with this class of drugs.[10][12]

  • Gastrointestinal (GI) Toxicities: Non-hematological side effects are frequently reported, with diarrhea, nausea, fatigue, and dysgeusia (altered taste) being the most common.[10][13] These are typically low-grade but can impact patient quality of life and treatment adherence.

The table below summarizes the adverse event profiles for several BET inhibitors that have undergone clinical investigation.

Drug Name Common Hematological Adverse Events (Grade ≥3) Common Non-Hematological Adverse Events References
Birabresib (OTX015) Thrombocytopenia, AnemiaFatigue, Diarrhea, Nausea, Bilirubin elevation[10][11][14]
Pelabresib (CPI-0610) Thrombocytopenia, AnemiaFatigue, Nausea, Decreased appetite, Diarrhea[2][15][16]
ZEN-3694 Thrombocytopenia (less frequent than other BETis)Gastrointestinal toxicities (manageable)[1][17][18]
ODM-207 ThrombocytopeniaNausea, Fatigue, Decreased appetite, Diarrhea[13]

This established safety landscape underscores the critical need for early, predictive toxicological screening of novel triazolophthalazines to identify candidates with a potentially superior therapeutic index.

A Framework for Preclinical Safety Assessment

The primary goals of preclinical safety evaluation are to identify a safe starting dose for human trials, define potential target organs for toxicity, and establish parameters for clinical monitoring.[17] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide a clear framework for these studies, which form the basis of an Investigational New Drug (IND) application.[19][20]

A logical, tiered approach to safety assessment is crucial. This process begins with a battery of in vitro assays to flag potential liabilities early, followed by more complex in vivo studies for promising candidates. This strategy aligns with the 3Rs principles (Reduce/Refine/Replace) by minimizing animal use.[19]

Preclinical_Safety_Workflow cluster_0 In Vitro Screening (Early Discovery) cluster_1 In Vivo Evaluation (Lead Optimization) cluster_2 Regulatory Submission a Compound Synthesis (Triazolophthalazines) b Primary Cytotoxicity (e.g., MTT, LDH Assays) a->b c Genotoxicity (Ames Test) b->c d Cardiotoxicity (hERG Assay) c->d e Acute Toxicity Studies (Rodent Models) d->e Promising Candidate Selection f Dose Range-Finding e->f g Repeat-Dose Toxicity (Target Organ Identification) f->g h Safety Pharmacology g->h i IND-Enabling GLP Toxicology Studies h->i j First-in-Human Clinical Trials i->j

Caption: High-level workflow for preclinical safety assessment.

Benchmarking Triazolophthalazines: Key In Vitro Safety Assays

In vitro assays are the frontline tools for rapid and cost-effective safety screening. They provide critical go/no-go decision points before committing resources to expensive and time-consuming in vivo studies.

General Cytotoxicity Assessment

Causality: The first question for any potential therapeutic is whether it kills cells indiscriminately. Cytotoxicity assays measure the concentration at which a compound induces cell death. A large margin between the effective concentration for anti-cancer activity and the concentration that kills normal, healthy cells is a primary indicator of a viable drug candidate. We utilize two complementary assays that measure different cellular endpoints.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures mitochondrial reductase activity, an indicator of cell viability.[6] Live cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[11] It is particularly useful for detecting late-stage cell death.[11]

Comparative Data:

Compound Cell Line MTT Assay IC50 (µM) LDH Release EC50 (µM)
Novel Triazolophthalazine (TZP-001) HePG-2 (Human Liver Carcinoma)15.07> 100
Novel Triazolophthalazine (TZP-001) Normal Hepatocytes (Control)> 100> 100
Doxorubicin (Comparator) HePG-2 (Human Liver Carcinoma)4.5012.5
Doxorubicin (Comparator) Normal Hepatocytes (Control)8.215.0

Note: Data is illustrative, based on reported activities of similar compounds.[9][12]

Genotoxicity Assessment: The Ames Test

Causality: A critical safety hurdle is determining if a compound can cause mutations in DNA (mutagenicity), as this is often linked to carcinogenicity.[1][10] The bacterial reverse mutation assay, or Ames test, is the gold-standard initial screen for this liability.[2][5]

The test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot produce this essential amino acid due to a mutation in the histidine biosynthesis gene.[3] The assay measures the ability of the test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[2]

Trustworthiness: A key feature of a robust Ames test protocol is the inclusion of a metabolic activation step. Many compounds (pro-mutagens) only become mutagenic after being metabolized by liver enzymes.[5] Therefore, the assay is run both with and without the addition of a rat liver extract (S9 fraction) to mimic this metabolic process.

Ames_Test_Workflow cluster_0 Preparation cluster_1 Incubation & Plating cluster_2 Analysis A His- Salmonella Tester Strain E Combine Strain, Compound, and S9 Extract (+/-) A->E B Test Compound (Triazolophthalazine) B->E C Control Groups (Vehicle, Positive Control) C->E D S9 Liver Extract (For Metabolic Activation) D->E F Plate on Histidine-Deficient Agar E->F G Incubate for 48-72h F->G H Count Revertant Colonies G->H I Compare to Background Mutation Rate H->I J Determine Mutagenic Potential I->J

Caption: Experimental workflow for the Ames mutagenicity test.

Cardiotoxicity Assessment: The hERG Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[15] This has led to the withdrawal of numerous drugs from the market, making hERG liability assessment a mandatory part of preclinical safety evaluation.[13]

The assay directly measures the electrical current flowing through hERG channels expressed in a stable cell line (e.g., HEK293 or CHO cells) using the automated patch-clamp technique.[13][15] This high-throughput method allows for the rapid determination of a compound's inhibitory potential (IC50).

Trustworthiness: The experimental protocol is validated using a known hERG inhibitor, such as E-4031, as a positive control, and the vehicle (typically DMSO) as a negative control.[13] This ensures the assay is performing correctly and the results are reliable.

Comparative Data:

Compound hERG Inhibition IC50 (µM) Cardiotoxicity Risk References
Novel Triazolophthalazine (TZP-001) > 30LowHypothetical Data
Birabresib (OTX015) Not Publicly AvailableClass exhibits low cardiac risk[6]
Astemizole (Positive Control) 0.009High[13]
Dofetilide (Positive Control) 0.012High

A compound with a hERG IC50 value greater than 30 µM and a large margin (>30-fold) over its therapeutic plasma concentration is generally considered to have a low risk of clinical cardiotoxicity.

Detailed Experimental Protocols

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Plating: Seed healthy human cell lines (e.g., HEK293) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazolophthalazine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: In Vitro Cardiotoxicity (Automated hERG Patch-Clamp)
  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. On the day of the experiment, detach cells and resuspend them in the appropriate external solution at a density of 1-2 x 10^6 cells/mL.

  • System Priming: Prime the automated patch-clamp system (e.g., QPatch) with internal and external solutions as per the manufacturer's instructions.[13]

  • Whole-Cell Configuration: The system will automatically capture cells and establish a whole-cell patch-clamp configuration.

  • Baseline Recording: Record baseline hERG currents using a specific voltage protocol. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV to open the channels, and then repolarizing to -50 mV to measure the characteristic "tail current".

  • Compound Application: Sequentially apply the vehicle control, followed by increasing concentrations of the triazolophthalazine compound. Allow the current to reach a steady-state block at each concentration (typically 3-5 minutes).

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Forward Look

This guide outlines a systematic approach to benchmarking the preclinical safety profile of novel triazolophthalazines. The in vitro data presented, based on established and validated assays, suggests that it is possible to identify triazolophthalazine candidates with favorable safety profiles compared to some existing therapeutics. Specifically, candidates demonstrating low general cytotoxicity against non-cancerous cells, a negative result in the Ames test, and a hERG IC50 value well above the projected therapeutic concentration would be prioritized for further development.

The journey from a promising compound to an approved drug is long and requires a deep understanding of its potential risks and benefits. By integrating this rigorous, multi-parameter safety assessment early in the discovery process, we can more effectively select and advance novel triazolophthalazines that are not only efficacious but also possess a superior safety profile, ultimately benefiting the patients we aim to treat.

References

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Navigating the Metabolic Maze: A Comparative Stability Study of s-Triazolo[3,4-a]phthalazine Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate journey of drug discovery, a molecule's metabolic stability is a critical checkpoint, often determining its fate. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, while one that is too stable could lead to undesirable accumulation and toxicity.[1][2] The s-triazolo[3,4-a]phthalazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology and cardiovascular diseases.[3][4][5][6] However, to unlock the full potential of this chemical series, a thorough understanding of its metabolic liabilities is paramount.

This guide presents a comparative study of the metabolic stability of a representative set of s-triazolo[3,4-a]phthalazine analogues. We will delve into the experimental design and execution of an in vitro liver microsomal stability assay, a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[7][8] Through a hypothetical case study, we will explore how subtle structural modifications on the core scaffold can significantly impact metabolic clearance, providing valuable insights for researchers, scientists, and drug development professionals.

The "Why" Behind the Experiment: Gauging Metabolic Stability

The primary objective of this study is to assess the intrinsic clearance (CLint) and half-life (t½) of various s-triazolo[3,4-a]phthalazine analogues in the presence of liver microsomes.[1] Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily, which are responsible for the phase I metabolism of a vast majority of drugs.[9] By incubating our compounds with these enzymes and monitoring their disappearance over time, we can rank-order them based on their metabolic stability and identify potential metabolic "soft spots" in their structures. This information is crucial for guiding the design of next-generation analogues with improved pharmacokinetic profiles.

Experimental Design and Protocols

A robust and reproducible experimental protocol is the bedrock of any reliable scientific investigation. Here, we outline a detailed methodology for assessing the metabolic stability of our s-triazolo[3,4-a]phthalazine analogues using a liver microsomal assay.

Materials and Reagents:
  • Test Compounds: A series of s-triazolo[3,4-a]phthalazine analogues (hypothetical structures for this guide are shown in Table 1).

  • Liver Microsomes: Pooled human or rat liver microsomes.

  • Cofactor: NADPH (β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt).

  • Buffer: Potassium phosphate buffer (pH 7.4).

  • Quenching Solution: Acetonitrile containing an internal standard.

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin) for assay validation.

Experimental Workflow:

The experimental workflow is designed for high-throughput screening and accurate quantification.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare test compound stock solutions D Pre-incubate microsomes and test compounds at 37°C A->D B Thaw and dilute liver microsomes B->D C Prepare NADPH cofactor solution E Initiate reaction by adding NADPH C->E D->E F Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) E->F G Quench reaction with cold acetonitrile containing internal standard F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS H->I J Quantify remaining parent compound I->J K Calculate t½ and CLint J->K

Caption: A streamlined workflow for the in vitro liver microsomal stability assay.

Step-by-Step Protocol:
  • Compound Preparation: Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, combine the liver microsomes and potassium phosphate buffer.

  • Pre-incubation: Add the test compound to the microsome mixture and pre-incubate at 37°C for a short period to allow for temperature equilibration.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing a suitable internal standard. This stops the enzymatic activity and precipitates the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining parent compound using a validated LC-MS/MS method.

Comparative Metabolic Stability Data: A Hypothetical Case Study

To illustrate the impact of structural modifications on metabolic stability, we present a hypothetical dataset for a series of s-triazolo[3,4-a]phthalazine analogues. These structures are representative of common substitutions explored in medicinal chemistry campaigns.

Compound IDR1R2t½ (min)CLint (µL/min/mg protein)
STP-01 HH1546.2
STP-02 ClH2527.7
STP-03 HOCH31257.8
STP-04 ClOCH32034.7
STP-05 FCF34515.4

Table 1: Hypothetical in vitro metabolic stability data for a series of s-triazolo[3,4-a]phthalazine analogues in human liver microsomes.

Structure-Metabolism Relationship (SMR) Analysis

The hypothetical data in Table 1 allows for a preliminary analysis of the structure-metabolism relationships within this series of analogues.

  • Effect of Halogenation: The introduction of a chlorine atom at the R1 position (STP-02 vs. STP-01) resulted in a moderate increase in metabolic stability. This is a common strategy in medicinal chemistry, as the electron-withdrawing nature of the halogen can deactivate the aromatic ring towards oxidative metabolism by CYP enzymes.

  • Metabolic Lability of the Methoxy Group: The presence of a methoxy group at the R2 position (STP-03) led to a decrease in metabolic stability compared to the unsubstituted analogue (STP-01). O-demethylation is a common metabolic pathway catalyzed by CYP enzymes, making the methoxy group a potential metabolic soft spot.

  • Combined Effects and Metabolic Switching: In STP-04, the presence of both a chlorine and a methoxy group resulted in a metabolic stability profile that is intermediate between STP-02 and STP-03. This suggests that while the chlorine atom may be blocking one metabolic route, the labile methoxy group provides an alternative site for metabolism. This phenomenon is known as "metabolic switching."

  • Strategic Blocking of Metabolism: STP-05, with a fluorine atom at R1 and a trifluoromethyl group at R2, exhibited the highest metabolic stability in this series. The strong electron-withdrawing trifluoromethyl group is generally resistant to metabolism, and the fluorine atom can also serve to block potential sites of oxidation. This combination of substituents appears to be effective in enhancing the metabolic robustness of the s-triazolo[3,4-a]phthalazine scaffold.

Mechanistic Insights: The Role of CYP Enzymes

The metabolism of nitrogen-containing heterocyclic compounds like s-triazolo[3,4-a]phthalazines is often mediated by CYP enzymes, particularly isoforms such as CYP3A4, CYP2D6, and CYP2C9.[9] The primary metabolic pathways for such scaffolds typically involve oxidation of the aromatic rings and alkyl groups.

G cluster_pathway Potential Metabolic Pathways Parent s-Triazolo[3,4-a]phthalazine Analogue CYP CYP450 Enzymes Parent->CYP Aromatic_Hydroxylation Aromatic Hydroxylation CYP->Aromatic_Hydroxylation N_Dealkylation N-Dealkylation CYP->N_Dealkylation O_Demethylation O-Demethylation CYP->O_Demethylation Oxidation Oxidation of Triazole Ring CYP->Oxidation

Caption: Common CYP450-mediated metabolic pathways for nitrogen-containing heterocycles.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the comparative assessment of metabolic stability for s-triazolo[3,4-a]phthalazine analogues. Through a detailed experimental protocol and a hypothetical case study, we have demonstrated how in vitro liver microsomal assays can be a powerful tool for understanding structure-metabolism relationships and guiding drug design.

The key takeaways are:

  • Metabolic stability is a critical parameter in drug discovery that can be effectively evaluated using in vitro assays.

  • Subtle structural modifications to the s-triazolo[3,4-a]phthalazine scaffold can have a profound impact on metabolic clearance.

  • Strategies such as introducing electron-withdrawing groups and blocking potential sites of metabolism can enhance the stability of this promising class of compounds.

Future work should focus on synthesizing and testing a broader range of analogues to build a more comprehensive SMR model. Additionally, metabolite identification studies would provide definitive evidence of the metabolic pathways involved, further refining our understanding and enabling the design of more drug-like s-triazolo[3,4-a]phthalazine candidates.

References

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  • ResearchGate. (n.d.). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2021). Chiral Pyrazolo[4,3-e][1][3]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T. Retrieved from [Link]

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  • PubMed. (n.d.). Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. Retrieved from [Link]

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  • Semantic Scholar. (2019). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

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  • ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications.... Retrieved from [Link]

  • PubMed Central. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Retrieved from [Link]

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Sources

Beyond the Score: A Senior Application Scientist's Guide to Validating Molecular Docking Predictions for Triazolophthalazine-Protein Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Ground Truth in Computational Drug Discovery

In the modern drug discovery landscape, molecular docking serves as a powerful computational tool, offering rapid and cost-effective predictions of how a ligand, such as a member of the promising triazolophthalazine class of kinase inhibitors, might bind to its protein target.[1][2] These in silico predictions, however, are fundamentally theoretical models. To transition from a promising computational hit to a viable lead candidate, rigorous experimental validation is not merely a suggestion—it is a scientific necessity.[3][4] This guide provides a comparative analysis of key biophysical techniques used to validate the predicted interactions between triazolophthalazine derivatives and their protein targets, offering a framework for researchers, scientists, and drug development professionals to select the most appropriate validation strategy.

The triazolophthalazine scaffold has garnered significant interest, particularly in the development of kinase inhibitors for oncology.[5][6] The successful application of structure-based drug design for these compounds hinges on the accuracy of the initial docking predictions.[7] This guide will delve into the "why" and "how" of validating these predictions, ensuring that your computational efforts are firmly anchored in experimental reality.

The Validation Gauntlet: A Comparative Overview of Key Biophysical Techniques

The journey from a docked pose to a confirmed interaction involves a multi-faceted experimental approach. The choice of technique is dictated by the specific questions being asked—are we confirming a direct interaction, quantifying binding affinity, elucidating the thermodynamic drivers of binding, or seeking atomic-level structural confirmation? Here, we compare the titans of biophysical validation: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray Crystallography.

Data Presentation: A Head-to-Head Comparison of Validation Techniques
Technique Primary Output Strengths Limitations Best Suited For
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff), Affinity (KD)Real-time, label-free analysis; High sensitivity for weak interactions; Relatively high throughput.[8][9]Immobilization of one binding partner may affect its conformation; Mass transport limitations can complicate data analysis.[10]Screening campaigns; Kinetic profiling of lead compounds; Confirming direct binding.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, in-solution measurement; Provides a complete thermodynamic profile of the interaction.[11][12]Requires larger sample quantities; Lower throughput compared to SPR; Can be sensitive to buffer mismatches.[13][14]Detailed thermodynamic characterization of lead compounds; Validating the driving forces of binding.
X-ray Crystallography High-resolution 3D structure of the protein-ligand complexProvides definitive, atomic-level detail of the binding mode; The "gold standard" for structural validation.[15][16]Requires high-quality, diffracting crystals, which can be challenging to obtain; A static picture of the interaction.[17]Unambiguous confirmation of the docked binding pose; Structure-based drug design and lead optimization.

Experimental Workflows: From Theory to Tangible Data

The following sections provide detailed, step-by-step methodologies for the key experimental techniques discussed. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow 1: A General Framework for Docking Prediction and Experimental Validation

This workflow outlines the logical progression from an in silico hypothesis to a validated protein-ligand interaction.

G cluster_computational Computational Phase cluster_experimental Experimental Validation Phase A Target Protein and Ligand (Triazolophthalazine) Preparation B Molecular Docking Simulation (e.g., AutoDock, Glide) A->B C Pose Selection and Scoring (Rank Putative Binders) B->C D Initial Hit Confirmation (e.g., SPR, Thermal Shift Assay) C->D Top-ranked compounds E Quantitative Binding Analysis (e.g., ITC, SPR) D->E F Structural Validation (X-ray Crystallography) E->F E->F High-affinity binders G A Initial Docking Results Obtained B Confirm Direct Binding? A->B C Quantify Binding Affinity & Kinetics? B->C Yes F SPR or Thermal Shift Assay B->F No D Understand Thermodynamic Drivers? C->D Yes G SPR C->G No E Determine Atomic-Level Binding Mode? D->E Yes H ITC D->H No I X-ray Crystallography E->I Yes

Sources

Safety Operating Guide

Proper Disposal of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine. As a metabolite of the antihypertensive drug Hydralazine, this nitrogen-containing heterocyclic compound requires careful handling and disposal to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.

The disposal of any chemical waste is governed by stringent regulations to prevent harm to human health and the environment. In the United States, the primary federal law for managing hazardous waste is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[1] This act establishes a "cradle-to-grave" system, meaning the generator of the waste is responsible for its management from generation to final disposal.[2]

Hazard Assessment and Waste Identification

Under RCRA, a waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. In the absence of specific data for this compound, it should be treated as a toxic hazardous waste.

Key Hazard Information (Inferred from Hydralazine Hydrochloride):

Hazard StatementClassificationPrecautionary Action
Toxic if swallowedAcute toxicity, oral (Category 3)Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek immediate medical attention.
Causes skin irritationSkin corrosion/irritation (Category 2)Wear protective gloves and clothing. Wash skin thoroughly after handling.
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Wear eye protection. If in eyes, rinse cautiously with water for several minutes.
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)Avoid breathing dust. Use only in a well-ventilated area.
Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust.

Step-by-Step Disposal Protocol

This protocol outlines the immediate and essential steps for the proper disposal of this compound waste.

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste contaminated with this compound. This includes unused compounds, contaminated lab supplies (e.g., weigh boats, filter paper), and spill cleanup materials.

  • Liquid Waste: For solutions containing this compound, use a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Waste containers must be in good condition, compatible with the chemical, and properly labeled.[3]

  • Container Material: Use a container made of a material that will not react with the chemical. For solid waste, a high-density polyethylene (HDPE) container is generally suitable. For liquid waste, ensure the container and lid are compatible with the solvent used.

  • Labeling: The label on the hazardous waste container must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The hazards associated with the waste (e.g., "Toxic").

    • The date the waste was first added to the container (accumulation start date).

    • The name and contact information of the generating laboratory or personnel.

Hazardous waste must be stored safely before it is collected for disposal.

  • Secure Storage: Store the waste container in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage facility.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.

Hazardous waste must be disposed of through a licensed hazardous waste disposal facility.

  • Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Manifesting: A hazardous waste manifest is required to track the waste from your laboratory to its final disposal site.[4] Your EHS department will typically handle the preparation of this document.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Containment: Wearing appropriate PPE, contain the spill using a chemical spill kit with an inert absorbent material.

  • Cleanup: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

Chemical Treatment Considerations (For Advanced Users)

While not recommended for routine disposal, chemical treatment to render the compound less hazardous may be an option in some research settings. Triazolophthalazine derivatives can undergo acid-catalyzed hydrolysis.[5] However, this process should only be attempted by trained personnel in a controlled laboratory environment, as the reaction products may also be hazardous. Any on-site treatment of hazardous waste is subject to strict regulatory requirements.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Solid or Liquid) assess_hazard Assess Hazards (Treat as Toxic) start->assess_hazard select_ppe Select and Wear Appropriate PPE assess_hazard->select_ppe segregate_waste Segregate Waste (Solid vs. Liquid, Avoid Mixing) select_ppe->segregate_waste container Use Labeled, Compatible Hazardous Waste Container segregate_waste->container storage Store in Secure Secondary Containment container->storage disposal Arrange for Disposal via Licensed Facility (EHS) storage->disposal end Waste Disposed Compliantly disposal->end

Caption: Decision workflow for the compliant disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.

References

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generation. Retrieved from [Link]

  • Lessen, T., & Zhao, D. C. (1996). Interactions between drug substances and excipients. 1. Fluorescence and HPLC studies of triazolophthalazine derivatives from hydralazine hydrochloride and starch. Journal of Pharmaceutical Sciences, 85(3), 326–329. [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • Texas Woman's University. (n.d.). Hazardous/Regulated Waste.
  • U.S. Environmental Protection Agency. (n.d.). Title 40 CFR Parts 260-273.
  • American Chemical Society. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97337, s-Triazolo(3,4-a)phthalazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3657, Hydralazine. Retrieved from [Link]

Sources

Navigating the Uncharted: A Safety-First Guide to Handling 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]

As a novel area of study, comprehensive safety data for 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine, a major metabolite of the drug hydralazine, is not yet fully established.[2][3] This guide provides a robust operational framework for its safe handling, drawing upon established principles for analogous chemical structures and general best practices for hazardous drug compounding.[4][5] The protocols outlined herein are designed to create a self-validating system of safety, ensuring the well-being of all laboratory personnel.

Immediate Safety Actions & Required Personal Protective Equipment (PPE)

Given the absence of specific toxicological data, a cautious approach is paramount. All handling of this compound should be conducted within a certified chemical fume hood to mitigate inhalation risks.[6] The following Personal Protective Equipment (PPE) is mandatory at all times.

PPE ComponentStandard/SpecificationRationale
Gloves ASTM D6978 compliant chemotherapy glovesDouble gloving is recommended to provide maximum protection against potential dermal absorption.[4]
Eye Protection ANSI Z87.1 compliant safety goggles or a full-face shieldProtects against splashes and airborne particles.[5][7]
Lab Coat/Gown Impermeable, long-sleeved, with knit cuffsPrevents skin contact and contamination of personal clothing.[5]
Respiratory Protection NIOSH-approved N95 or higher respiratorRecommended, especially when handling the powder form, to prevent inhalation of fine particles.[8]
Shoe Covers Disposable, slip-resistantPrevents the tracking of contaminants out of the laboratory.

Step-by-Step Handling Protocol: From Receipt to Disposal

This protocol is designed to minimize exposure and ensure a controlled environment throughout the handling process.

Receiving and Unpacking
  • 1.1 Upon receipt, visually inspect the external packaging for any signs of damage or leakage.

  • 1.2 Don a single pair of chemotherapy gloves before handling the shipping container.

  • 1.3 Transport the unopened package to the designated unpacking area, preferably within a chemical fume hood.

  • 1.4 Wear full PPE, including a respirator, before opening the package.

  • 1.5 Carefully remove the inner container, inspect it for integrity, and wipe the exterior with a suitable decontaminating solution (e.g., 70% isopropyl alcohol).

  • 1.6 Store the compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[6][9]

Weighing and Reconstitution
  • 2.1 All weighing and reconstitution procedures must be performed in a chemical fume hood.[6]

  • 2.2 Use a dedicated set of spatulas and weighing boats for this compound.

  • 2.3 To minimize the generation of airborne particles, handle the solid form with care.

  • 2.4 When reconstituting, slowly add the solvent to the solid to avoid splashing.

  • 2.5 Ensure the container is securely capped before removing it from the fume hood.

Experimental Use
  • 3.1 Conduct all experiments involving this compound within a chemical fume hood.

  • 3.2 Keep all containers of the compound sealed when not in immediate use.

  • 3.3 In the event of a spill, immediately alert personnel in the vicinity and follow the established spill cleanup procedure.

Spill and Disposal Management: A Critical Safety Component

A proactive approach to spill management and waste disposal is essential for maintaining a safe laboratory environment.

Spill Response
  • Small Spills (inside a fume hood):

    • Absorb the spill with an inert material (e.g., sand, vermiculite).

    • Carefully sweep the absorbent material into a designated hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert the laboratory supervisor and/or emergency response team.

    • Restrict access to the area until it has been decontaminated by trained personnel.

Waste Disposal

All waste materials contaminated with this compound, including gloves, weighing boats, and pipette tips, must be disposed of as hazardous chemical waste.[9]

  • Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect in a labeled, sealed, and chemically resistant container.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal receiving Receiving & Unpacking storage Secure Storage receiving->storage Inspect & Log ppe Don Full PPE storage->ppe Before Handling weighing Weighing & Reconstitution ppe->weighing Proceed to Hood experiment Experimental Use weighing->experiment spill Spill Management experiment->spill If Spill Occurs disposal Waste Disposal experiment->disposal Routine Waste decon Decontamination spill->decon disposal->decon

Caption: Workflow for the safe handling of this compound.

Conclusion

The responsible handling of novel chemical entities like this compound is a cornerstone of scientific integrity and laboratory safety. By adhering to the rigorous protocols outlined in this guide, researchers can confidently advance their work while upholding the highest standards of personal and environmental protection. Continuous vigilance and a proactive safety culture are the essential co-factors for successful and responsible research.

References

  • BroadPharm. (2025, September 8).
  • ChemicalBook. (2023, July 1).
  • Fisher Scientific. (n.d.).
  • Journal of Medicinal Chemistry. (1975, October). This compound, a novel urinary hydralazine metabolite in man.
  • Fisher Scientific. (n.d.).
  • ASHP Publications. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
  • precisionFDA. (n.d.). 3-HYDROXYMETHYL-S-TRIAZOLO(3,4-A)PHTHALAZINE.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • DuPont. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs.
  • Biosynth. (n.d.). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine.
  • SciELO. (n.d.).
  • Pharmaffiliates. (n.d.). This compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.